molecular formula C9H9NO B1669050 (E)-Cinnamamide CAS No. 621-79-4

(E)-Cinnamamide

货号: B1669050
CAS 编号: 621-79-4
分子量: 147.17 g/mol
InChI 键: APEJMQOBVMLION-VOTSOKGWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cinnamamide (CAS 621-79-4), with the molecular formula C9H9NO and a molecular weight of 147.17 g/mol, is a simple phenylpropanoid and the amide form of trans-cinnamic acid . This compound serves as a versatile scaffold in medicinal chemistry research due to its diverse spectrum of potential bioactivities. Studies have highlighted its signifcant research value in several areas. Synthetic cinnamamide derivatives have demonstrated promising antimicrobial activity. Molecular docking studies suggest these derivatives exhibit strong binding energies and can interact with target proteins like PBP2a in MRSA, indicating a potential mechanism for antibacterial development . Further research into derivatives has shown potent antifungal and antibacterial effects, with some compounds acting through mechanisms that involve interaction with the fungal cell membrane ergosterol and the cell wall . Beyond antimicrobial applications, cinnamamide derivatives are investigated for other therapeutic properties. They have shown potent α-glucosidase inhibitory activity, suggesting potential for managing diabetes . Furthermore, recent in vivo studies on a specific cinnamamide derivative have revealed a novel anti-inflammatory mechanism for ameliorating myocardial ischemia-reperfusion injury by inhibiting the NLRP3 inflammasome pathway . The cinnamamide nucleus is also a key building block in organic synthesis, used in the construction of more complex heterocyclic structures . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(E)-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H2,10,11)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APEJMQOBVMLION-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4060739, DTXSID901035045
Record name 2-Propenamide, 3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4060739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2E)-3-Phenylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901035045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22031-64-7, 621-79-4
Record name trans-Cinnamamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22031-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinnamamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621794
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinnamamide, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022031647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-Cinnamamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244944
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name CINNAMAMIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32953
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propenamide, 3-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenamide, 3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4060739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2E)-3-Phenylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901035045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cinnamamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.735
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name trans-Cinnamamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CINNAMAMIDE, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0JET56H7N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to (E)-Cinnamamide: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Cinnamamide, the trans-isomer of cinnamamide, is a naturally occurring amide derivative of cinnamic acid. It has garnered significant interest in the scientific community due to its diverse biological activities, including potential antitumor and repellent properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of this compound, with a focus on its mechanism of action and relevant experimental protocols.

Chemical Structure and Identification

This compound is characterized by a phenyl group attached to a propenamide moiety in the trans configuration. This structure contributes to its relative stability and specific biological interactions.

IdentifierValue
IUPAC Name (2E)-3-phenylprop-2-enamide[1]
Synonyms trans-Cinnamamide, (E)-3-Phenylacrylamide
CAS Number 22031-64-7[1]
Molecular Formula C₉H₉NO[1]
Molecular Weight 147.17 g/mol [1]
SMILES C1=CC=C(C=C1)/C=C/C(=O)N
InChI Key APEJMQOBVMLION-VOTSOKGWSA-N

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. Below is a summary of its key properties.

PropertyValueReference
Melting Point 148-150 °C
Boiling Point 350.3 ± 25.0 °C (Predicted)
Solubility Soluble in DMSO (100 mg/mL) and Methanol (slightly). Insoluble in cold water, slightly soluble in hot water.[2]
pKa 15 ± 0.50 (Predicted)
logP 1.88540
Appearance White to off-white crystalline powder.

Synthesis and Characterization

Synthesis Protocol: From Cinnamoyl Chloride and Ammonia (B1221849)

A common and efficient method for the synthesis of this compound is the reaction of (E)-cinnamoyl chloride with ammonia.

Materials:

  • (E)-Cinnamoyl chloride

  • Aqueous ammonia (28-30%)

  • Dichloromethane (B109758) (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Ice bath

  • Stir plate and magnetic stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve (E)-cinnamoyl chloride in dichloromethane in a round-bottom flask.

  • Cool the solution in an ice bath with continuous stirring.

  • Slowly add an excess of cold aqueous ammonia dropwise to the stirred solution. A white precipitate of this compound will form.

  • Continue stirring the reaction mixture in the ice bath for 30 minutes after the ammonia addition is complete.

  • Allow the mixture to warm to room temperature and stir for an additional hour.

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 5% sodium bicarbonate solution and water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield crude this compound.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Characterization
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 7.50-7.58 (m, 2H, Ar-H)

    • δ 7.20-7.45 (m, 3H, Ar-H)

    • δ 7.15 (d, J=15.8 Hz, 1H, =CH-CO)

    • δ 6.60 (d, J=15.8 Hz, 1H, Ph-CH=)

    • δ 8.21 (t, J=5.6 Hz, 1H, NH)

    • Two broad singlets for the -NH₂ protons are also expected, which may exchange with solvent.

  • ¹³C NMR (DMSO-d₆, 101 MHz):

    • δ 165.16 (C=O)

    • δ 139.62, 138.82, 135.04, 129.66, 129.14, 128.84, 128.56, 127.71, 126.33, 122.31 (Aromatic and vinylic carbons)

The FTIR spectrum of this compound would typically exhibit the following characteristic peaks:

Wavenumber (cm⁻¹)Assignment
~3350 & ~3170N-H stretching vibrations of the primary amide
~1655C=O stretching vibration (Amide I band)
~1625N-H bending vibration (Amide II band)
~1600, ~1490, ~1450C=C stretching vibrations of the aromatic ring
~980C-H out-of-plane bending of the trans-alkene

Biological Activity and Mechanism of Action

This compound has demonstrated notable biological activities, particularly as an antitumor agent with low cytotoxicity. Its mechanism of action is linked to the inhibition of matrix metalloproteinases (MMPs).

Antitumor Activity and Inhibition of Matrix Metalloproteinases (MMPs)

Studies have shown that this compound can inhibit the growth of various tumor cell lines. This activity is attributed to its ability to downregulate the activity of matrix metalloproteinases, specifically MMP-2. MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix (ECM). Overexpression of MMPs is associated with tumor invasion, metastasis, and angiogenesis. By inhibiting MMPs, this compound can potentially impede these processes, thereby exerting its antitumor effects.

MMP_Inhibition_Pathway cluster_0 Tumor Microenvironment cluster_1 Therapeutic Intervention Tumor_Cell Tumor Cell Pro_MMP Pro-MMP-2 (Inactive) Tumor_Cell->Pro_MMP Secretes Active_MMP Active MMP-2 Pro_MMP->Active_MMP Activation ECM Extracellular Matrix (ECM) Active_MMP->ECM Acts on Degraded_ECM Degraded ECM ECM->Degraded_ECM Degradation Invasion_Metastasis Tumor Invasion & Metastasis Degraded_ECM->Invasion_Metastasis Leads to Cinnamamide This compound Cinnamamide->Active_MMP Inhibits

Figure 1: Proposed mechanism of this compound in inhibiting tumor invasion and metastasis through the downregulation of active Matrix Metalloproteinase-2 (MMP-2).

Experimental Protocols for Biological Evaluation

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Materials:

  • Cancer cell line (e.g., HT-1080 human fibrosarcoma)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add this compound (and controls) Incubate_24h->Add_Compound Incubate_Treatment Incubate 24-72h Add_Compound->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate 2-4h Add_MTT->Incubate_MTT Solubilize Remove medium & add DMSO Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC₅₀ Read_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 2: General workflow for determining the cytotoxicity of this compound using the MTT assay.

Conclusion

This compound is a promising natural compound with well-defined chemical properties and significant biological activities. Its potential as an antitumor agent, mediated through the inhibition of matrix metalloproteinases, makes it a valuable lead compound for further investigation in drug discovery and development. The experimental protocols provided in this guide offer a starting point for researchers interested in exploring the synthesis, characterization, and biological evaluation of this intriguing molecule. Further research is warranted to fully elucidate its therapeutic potential and to develop more potent and selective analogs.

References

Synthesis of (E)-Cinnamamide from Cinnamic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methodologies for synthesizing (E)-cinnamamide from cinnamic acid. Cinnamide and its derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. This document details the prevalent two-step synthesis involving the formation of a cinnamoyl chloride intermediate, as well as direct amidation techniques employing various coupling agents. Experimental protocols, quantitative data, and reaction pathway visualizations are presented to facilitate practical application in a research and development setting.

Synthetic Strategies

The synthesis of this compound from cinnamic acid can be broadly categorized into two main approaches: a two-step process via an acid chloride intermediate and direct amidation methods.

Two-Step Synthesis via Cinnamoyl Chloride Intermediate

This is the most conventional and widely documented approach, generally providing high yields.[1] The process involves the initial conversion of cinnamic acid to the more reactive cinnamoyl chloride, which is subsequently reacted with an ammonia (B1221849) source to form the desired amide.

Step 1: Cinnamic Acid to (E)-Cinnamoyl Chloride

The most common and efficient method for this conversion is the reaction of cinnamic acid with thionyl chloride (SOCl₂).[1][2] This reaction proceeds through a nucleophilic acyl substitution mechanism.[1][3] The use of a catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the reaction.[1][4]

Step 2: (E)-Cinnamoyl Chloride to this compound

The resulting cinnamoyl chloride is a highly reactive acylating agent that readily undergoes aminolysis.[1] Reaction with a concentrated aqueous solution of ammonia efficiently yields this compound.[5] This step is typically performed at a low temperature to control the exothermic nature of the reaction.

Direct Amidation of Cinnamic Acid

Direct amidation methods offer a more streamlined approach by eliminating the need to isolate the cinnamoyl chloride intermediate. These methods rely on the use of coupling agents to activate the carboxylic acid group of cinnamic acid, facilitating direct reaction with an amine source. Common coupling agents include carbodiimides such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl),[6][7] as well as other reagents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) and boric acid.[1][8]

Reaction Pathways and Workflows

The following diagrams illustrate the chemical transformations and experimental workflows for the synthesis of this compound.

two_step_synthesis cinnamic_acid Cinnamic Acid socl2 SOCl₂ cinnamoyl_chloride (E)-Cinnamoyl Chloride cinnamic_acid->cinnamoyl_chloride Step 1: Chlorination nh3 NH₃ (aq) cinnamamide (B152044) This compound cinnamoyl_chloride->cinnamamide Step 2: Amidation

Two-step synthesis of this compound.

direct_amidation cinnamic_acid Cinnamic Acid cinnamamide This compound cinnamic_acid->cinnamamide Direct Amidation amine_source Amine Source coupling_agent Coupling Agent (e.g., EDC.HCl)

Direct amidation of cinnamic acid.

experimental_workflow cluster_step1 Step 1: Cinnamoyl Chloride Synthesis cluster_step2 Step 2: Amidation cluster_workup Work-up and Purification start_step1 React Cinnamic Acid with Thionyl Chloride reflux Reflux the reaction mixture start_step1->reflux distill Remove excess thionyl chloride by distillation reflux->distill product1 Obtain crude (E)-Cinnamoyl Chloride distill->product1 start_step2 Dissolve Cinnamoyl Chloride in a suitable solvent product1->start_step2 add_ammonia Add to a cooled, concentrated ammonia solution start_step2->add_ammonia stir Stir at room temperature add_ammonia->stir precipitate Precipitation of this compound stir->precipitate extraction Extract with an organic solvent precipitate->extraction drying Dry the organic phase extraction->drying evaporation Evaporate the solvent drying->evaporation purification Recrystallize the crude product evaporation->purification final_product Obtain pure this compound purification->final_product

Experimental workflow for the two-step synthesis.

Quantitative Data Comparison

The following tables summarize the quantitative data for the different synthetic methods, allowing for a comparative analysis.

Table 1: Two-Step Synthesis of this compound

StepReagentsSolventTemperature (°C)Reaction TimeYield (%)Reference
1. Cinnamoyl Chloride FormationCinnamic acid, Thionyl chlorideNone or Toluene/Dichloromethane802-5 hours81-90[2][4]
2. AmidationCinnamoyl chloride, Aqueous ammoniatert-Butyl methyl ether0 to Room Temp.30 minutes82[5]
Overall ~66-74

Table 2: Direct Amidation of Cinnamic Acid

Coupling AgentAmine SourceSolventTemperature (°C)Reaction TimeYield (%)Reference
EDC.HClp-Anisidine (B42471)Anhydrous THF60150 minutes93.1[9]
CDMTAqueous ammoniaAcetonitrileRoom Temp.~1.5 hours59[1]
Boric AcidDiethylamineNone (Ultrasonic irradiation)5040 minutes20.47[8]

Experimental Protocols

Two-Step Synthesis: (E)-Cinnamoyl Chloride and subsequent Amidation

Step 1: Synthesis of (E)-Cinnamoyl Chloride [2]

  • Apparatus Setup: A three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The outlet of the condenser is connected to a gas trap to neutralize the evolving HCl and SO₂ gases.

  • Reaction: To the flask, add trans-cinnamic acid (14.8 g, 100 mmol). While stirring, add freshly distilled thionyl chloride (17.8 g, 10.9 mL, 150 mmol) in several portions.

  • Heating: The reaction mixture is slowly heated in an oil bath to 50°C. A strong evolution of gas will be observed.

  • Completion: Once the initial gas evolution subsides, the temperature is raised to 80°C and the mixture is stirred for an additional 2 hours.

  • Work-up: After cooling, the excess thionyl chloride is removed by distillation under reduced pressure. The remaining yellowish solid is crude cinnamoyl chloride.

    • Yield: Approximately 13.5 g (81%).

    • Note: The crude acid chloride is often pure enough for the subsequent step without further purification.

Step 2: Synthesis of this compound [5]

  • Apparatus Setup: A three-neck flask is equipped with a magnetic stirrer, a reflux condenser, and an addition funnel.

  • Reaction Mixture: The flask is charged with 80 mL of concentrated aqueous ammonia solution and cooled in an ice bath.

  • Addition: A solution of (E)-cinnamoyl chloride (16.6 g, 100 mmol) in 80 mL of tert-butyl methyl ether is added dropwise from the addition funnel over approximately 30 minutes, maintaining the low temperature.

  • Completion: After the addition is complete, the ice bath is removed, and the mixture is stirred for an additional 30 minutes at room temperature. A fine white solid will precipitate.

  • Work-up: The contents of the flask are transferred to a separatory funnel. The flask is rinsed with water (50 mL) and ethyl acetate (B1210297) (50 mL), and the rinsings are added to the separatory funnel. The layers are separated, and the aqueous phase is extracted three times with 30 mL of ethyl acetate each.

  • Purification: The combined organic phases are dried over sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield this compound as a white solid.

    • Yield: Approximately 12.0 g (82%).

    • Purity: >99% by HPLC.

    • Melting Point: 146-148°C.

Direct Amidation using EDC.HCl[9]
  • Reaction Setup: To a solution of cinnamic acid (2.0 mmol) in anhydrous tetrahydrofuran (B95107) (THF), add EDC.HCl (3.0 mmol).

  • Amine Addition: Stir the solution at room temperature for 10 minutes, then slowly add the amine (in this case, p-anisidine was used, 2.0 mmol) over 15 minutes.

  • Reaction Conditions: The reaction mixture is stirred at 60°C for 150 minutes under a nitrogen atmosphere.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up: The solvent is removed under reduced pressure. The residue is treated with water and extracted with ethyl acetate.

  • Purification: The organic extract is washed sequentially with 5% HCl solution, 5% NaHCO₃ solution, and brine. The organic layer is then dried over MgSO₄, filtered, and evaporated to yield the cinnamamide derivative.

    • Yield: 93.1% (for N-(4-methoxyphenyl)cinnamamide).

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

  • Appearance: White crystalline solid.

  • Melting Point: 147-149°C.

  • Spectroscopic Data:

    • ¹H NMR (DMSO-d₆): δ 8.21 (t, 1H), 7.57–7.50 (m, 2H), 7.43–7.14 (m, 9H), 6.59 (d, J = 15.9 Hz, 1H), 3.40–3.27 (m, 2H), 2.76 (t, J = 7.3 Hz, 2H).[10]

    • ¹³C NMR (DMSO-d₆): δ 165.16, 139.62, 138.82, 135.04, 129.66, 129.14, 128.84, 128.56, 127.71, 126.33, 122.31, 40.56, 35.30.[10]

    • IR (KBr, cm⁻¹): 3369 (N-H stretch), 1662 (C=O stretch, amide I), 1610 (C=C stretch).[8]

This guide provides a foundational understanding and practical protocols for the synthesis of this compound. Researchers are encouraged to adapt and optimize these methods based on their specific laboratory conditions and available resources.

References

(E)-Cinnamamide: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(E)-Cinnamamide, a naturally occurring phenolic amide, has garnered significant interest within the scientific community due to its diverse biological activities, including potential anti-inflammatory, antioxidant, and neuroprotective properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and characterization, and an exploration of its known signaling pathways.

Natural Sources of this compound and Related Amides

This compound and its derivatives are found in a variety of plant species across numerous families. These compounds are part of a larger class of secondary metabolites known as phenylpropanoids, which play crucial roles in plant defense and signaling. Key plant families and species identified as sources of cinnamamides include:

  • Rutaceae: This family is a prominent source of cinnamamides. Species such as Clausena lansium (Wampee) and various Zanthoxylum species are known to contain these compounds. For instance, N-methyl-N-styrylcinnamamide (lansamide) has been isolated from the seeds of Clausena lansium.

  • Piperaceae: The Piper genus, which includes black pepper (Piper nigrum) and long pepper (Piper longum), is rich in various amide alkaloids, including cinnamamide (B152044) derivatives.

  • Solanaceae: Plants in the nightshade family, such as Solanum melongena (eggplant), have been found to contain cinnamoyl amides.

  • Alliaceae: Certain species of the Allium genus, such as Allium tripedale, have been identified as sources of cinnamic acid derivatives.

  • Other Plant Families: Cinnamamides have also been reported in other plant families, including Aristolochiaceae, Asteraceae, and Chenopodiaceae.

Quantitative Analysis of Cinnamamides in Natural Sources

The concentration of this compound and its derivatives can vary significantly depending on the plant species, the part of the plant used, and the geographical location and growing conditions. The following table summarizes available quantitative data for cinnamamides isolated from various natural sources.

Plant SpeciesPlant PartCompoundYieldReference
Clausena lansiumSeedsN-methyl-N-styrylcinnamamide (Lansamide)~0.085% (w/w)[1]
Piper nigrumDry Black PepperGuineensine209.7 mg/100 g[2]
Piper nigrumDry Black PepperRetrofractamide B134.0 mg/100 g[2]
Piper nigrumDry Black PepperPellitorine361.8 mg/100 g[2]
Piper nigrumDry Black Pepper(2E,4E,12Z)-N-isobutyl-octadeca-2,4,12-trienamide467.0 mg/100 g[2]

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves a multi-step process of extraction followed by chromatographic purification. The following is a generalized experimental protocol based on methods reported for the isolation of cinnamamide derivatives.

Experimental Protocol: Isolation of Cinnamamides from Plant Material

1. Plant Material Preparation:

  • Air-dry the selected plant material (e.g., seeds, leaves, or stems) at room temperature.

  • Grind the dried material into a fine powder using a mechanical grinder to increase the surface area for extraction.

2. Extraction:

  • Solvent Selection: Methanol (B129727) is a commonly used solvent for the initial extraction of cinnamamides due to its ability to extract a wide range of polar and non-polar compounds.

  • Maceration:

    • Soak the powdered plant material in methanol (e.g., a 1:10 solid-to-solvent ratio, w/v) in a sealed container at room temperature.

    • Agitate the mixture periodically over a period of 24-72 hours to ensure thorough extraction.

  • Filtration:

    • Filter the mixture through filter paper (e.g., Whatman No. 1) to separate the solid plant residue from the liquid extract.

    • Repeat the extraction process with fresh solvent on the residue to maximize the yield.

  • Concentration:

    • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a crude methanolic extract.

3. Fractionation (Liquid-Liquid Partitioning):

  • Suspend the crude methanolic extract in water.

  • Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297). This step separates compounds based on their polarity. Cinnamamides are typically found in the chloroform or ethyl acetate fractions.

  • Concentrate each fraction using a rotary evaporator.

4. Chromatographic Purification:

  • Column Chromatography:

    • Pack a glass column with silica (B1680970) gel as the stationary phase.

    • Dissolve the dried chloroform or ethyl acetate fraction in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

    • Apply the adsorbed sample to the top of the prepared column.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone).

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the target cinnamamide.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • For final purification, subject the fractions containing the cinnamamide to preparative HPLC.

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient of water (often with a small percentage of formic acid or acetic acid to improve peak shape) and acetonitrile (B52724) or methanol is commonly employed.

    • Detection: Monitor the elution profile using a UV detector at a wavelength where cinnamamides show maximum absorbance (typically around 280-320 nm).

    • Collect the peak corresponding to this compound.

5. Characterization:

  • Confirm the identity and purity of the isolated this compound using spectroscopic techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to elucidate the chemical structure.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.

Experimental Workflow for Isolation and Purification

experimental_workflow plant_material Plant Material (Dried and Powdered) extraction Solvent Extraction (Methanol) plant_material->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude Methanolic Extract concentration1->crude_extract partitioning Liquid-Liquid Partitioning (n-Hexane, Chloroform, Ethyl Acetate) crude_extract->partitioning chloroform_fraction Chloroform/Ethyl Acetate Fraction partitioning->chloroform_fraction concentration2 Concentration chloroform_fraction->concentration2 column_chromatography Silica Gel Column Chromatography concentration2->column_chromatography hplc Preparative HPLC (C18) column_chromatography->hplc pure_compound This compound hplc->pure_compound characterization Spectroscopic Characterization (NMR, MS) pure_compound->characterization

A generalized workflow for the isolation of this compound.

Signaling Pathways and Biological Activity

This compound and its derivatives have been shown to exert their biological effects through various molecular mechanisms, with the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway being a key area of research.

The Nrf2 Signaling Pathway

The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to electrophiles or reactive oxygen species (ROS), Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes. This binding initiates the transcription of a suite of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC), which is the rate-limiting enzyme in glutathione (B108866) (GSH) synthesis.

Cinnamamides, with their α,β-unsaturated carbonyl structure, can act as Michael acceptors and are believed to interact with cysteine residues on Keap1, thereby activating the Nrf2 pathway. This activation leads to an enhanced antioxidant capacity of the cell, protecting it from oxidative damage.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cinnamamide This compound keap1_nrf2 Keap1-Nrf2 Complex cinnamamide->keap1_nrf2 Inhibition of Keap1 nrf2_free Nrf2 keap1_nrf2->nrf2_free Release of Nrf2 proteasome Proteasomal Degradation keap1_nrf2->proteasome Ubiquitination keap1 Keap1 nrf2_nuc Nrf2 nrf2_free->nrf2_nuc Translocation are ARE (Antioxidant Response Element) nrf2_nuc->are maf Maf maf->are target_genes Target Gene Transcription (HO-1, NQO1, GCLC) are->target_genes

Activation of the Nrf2 signaling pathway by this compound.

References

Spectroscopic Profile of (E)-Cinnamamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (E)-Cinnamamide, a compound of interest in pharmaceutical research due to its various biological activities. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering a foundational dataset for its identification, characterization, and application in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for this compound provide detailed information about its proton and carbon framework.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits characteristic signals for its aromatic, olefinic, and amide protons. The coupling constant between the olefinic protons confirms the (E)-configuration of the double bond.[1]

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~7.60d~15.7H-β (Olefinic)
~7.50 - 7.30m-Ar-H
~6.53d~15.7H-α (Olefinic)
~6.0 (broad)s--NH₂
~5.7 (broad)s--NH₂

d = doublet, m = multiplet, s = singlet Solvent: Chloroform-d (CDCl₃)

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides insights into the carbon skeleton of this compound.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~166.0C=O (Amide)
~141.3C-β (Olefinic)
~134.5C-ipso (Aromatic)
~129.6C-meta (Aromatic)
~128.8C-ortho (Aromatic)
~127.8C-para (Aromatic)
~120.3C-α (Olefinic)

Solvent: Chloroform-d (CDCl₃)[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the amide and alkene functional groups, as well as the aromatic ring.

Table 3: FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3350Strong, BroadN-H Stretch (asymmetric)
~3170Strong, BroadN-H Stretch (symmetric)
3000 - 3100MediumC-H Stretch (Aromatic & Olefinic sp²)
2850 - 3000WeakC-H Stretch (aliphatic sp³)
~1650StrongC=O Stretch (Amide I)
~1620StrongC=C Stretch (Olefinic)
~1575MediumC=C Stretch (Aromatic)
~1410StrongN-H Bend (Amide II)

Sample Preparation: KBr pellet[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.

Electron Ionization Mass Spectrometry (EI-MS)

Under electron ionization, this compound produces a molecular ion peak and several characteristic fragment ions.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
147~100[M]⁺ (Molecular Ion)
131High[M - NH₂]⁺
103High[C₈H₇]⁺ (Styrene radical cation)
77Medium[C₆H₅]⁺ (Phenyl cation)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques described above.

NMR Spectroscopy

Instrumentation: A Bruker 400 MHz spectrometer or equivalent.[3] Sample Preparation: Approximately 5-10 mg of this compound was dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube. Data Acquisition: ¹H NMR spectra were acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. ¹³C NMR spectra were acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in parts per million (ppm) relative to TMS.

FT-IR Spectroscopy

Instrumentation: A PerkinElmer Spectrum One FT-IR spectrometer or equivalent. Sample Preparation (KBr Pellet Method): A small amount of this compound (1-2 mg) was ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder was obtained. A portion of this mixture was then compressed in a pellet press to form a thin, transparent pellet.[3] Data Acquisition: The KBr pellet was placed in the sample holder of the FT-IR spectrometer, and the spectrum was recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet was also recorded and subtracted from the sample spectrum.

Mass Spectrometry

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. Sample Introduction: The sample was introduced into the mass spectrometer via the gas chromatograph, equipped with a suitable capillary column. Ionization: Electron ionization was performed at a standard energy of 70 eV. Mass Analysis: The mass spectrum was recorded over a mass-to-charge (m/z) range of approximately 50-500 amu.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample this compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry (EI-MS) Sample->MS NMR_Data Structural Elucidation (Connectivity, Stereochemistry) NMR->NMR_Data IR_Data Functional Group Identification (Amide, Alkene, Aromatic) IR->IR_Data MS_Data Molecular Weight and Fragmentation Pattern MS->MS_Data Structure Confirmed Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Biological Activities of (E)-Cinnamamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(E)-cinnamamide, a naturally occurring scaffold derived from cinnamic acid, and its synthetic derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2][3] These compounds are characterized by a core structure that allows for diverse chemical modifications, leading to the optimization of their pharmacological profiles.[4] This guide provides a comprehensive overview of the key biological activities of this compound derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways.

Anticancer Activity

This compound derivatives have demonstrated promising potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[5] Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Data: Anticancer Activity of this compound Derivatives
Compound/DerivativeCell LineActivity Metric (IC50)Reference
(Z)-3-(1H-indol-3-yl)-N-propyl-2-[(E)-3-(thien-2-yl)propenamido)propenamide] (4112)Caco-20.89 µM
HCT-1162.85 µM
HT-291.65 µM
(Z)-2-[(E)-cinnamamido]-3-phenyl-N-propylacrylamide (1512)HCT-11632.0 µM
N-(1-adamantyl) analogue (1505)HCT-11614.7 µM
Imidazolone derivative 6HepG24.23 µM
Triaryl-1,2,4-triazinone derivative 7HepG25.59 µM
N-phenyl-4-fluorocinnamides 2aHepG253.20 µM
N-(substitutedbenzyl)-4-fluorocinnamides 3a–cHepG222.43–34.58 µM
N-arylidene-4-fluorocinnamic acid hydrazides 4a–dHepG219.57–38.12 µM
Diphenylmethylene derivative 5HepG225.72 µM
(E)-N-[(3,4-dichlorophenyl)methyl]-3-(4-phenoxyphenyl)-2-propenamide (LQM755)AGSNot specified, but showed activity
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and the cytotoxic potential of compounds.

Materials:

  • Cancer cell line (e.g., HepG2, HCT-116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine). Incubate for another 48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathway: Apoptosis Induction

Several this compound derivatives induce apoptosis in cancer cells. The intrinsic pathway, involving mitochondrial membrane potential, is one of the key mechanisms.

G Cinnamamide This compound Derivative Mitochondrion Mitochondrion Cinnamamide->Mitochondrion induces stress Bcl2 Bcl-2 Cinnamamide->Bcl2 downregulates Caspase9 Caspase-9 Mitochondrion->Caspase9 releases Cytochrome c Bcl2->Mitochondrion inhibits Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Intrinsic apoptosis pathway induced by this compound derivatives.

Anti-inflammatory Activity

This compound derivatives have been shown to possess significant anti-inflammatory properties. A key mechanism is the inhibition of the NF-κB signaling pathway, which plays a central role in the inflammatory response.

Quantitative Data: Anti-inflammatory Activity of this compound Derivatives
Compound/DerivativeAssayConcentrationInhibition/EffectReference
(2E)-N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-phenylprop-2-enamideNF-κB activation2 µMHigh inhibition
(2E)-N-(2,6-dibromophenyl)-3-phenylprop-2-enamideNF-κB activation2 µMHigh inhibition
(2E)-N-(2,5-dichlorophenyl)-3-phenylprop-2-enamideNF-κB activation2 µMHigh inhibition
Compound 2NO releaseNot specifiedSignificant inhibition
Compound 4NO releaseNot specifiedSignificant inhibition
Compound 2TNF-α secretionNot specifiedReduction
Compound 4TNF-α secretionNot specifiedReduction
Compound 2IL-1β secretionNot specifiedReduction
Compound 4IL-1β secretionNot specifiedReduction
Compound 3TNF-α secretionNot specifiedInhibition
Compound C8Protein denaturation100 µg/mL83.75% inhibition
Compound C9Protein denaturation100 µg/mL80.83% inhibition
Compound C8HRBC membrane stabilization100 µg/mL81.35% protection
Compound C9HRBC membrane stabilization100 µg/mL80.43% protection
Experimental Protocol: NF-κB Activation Assay

This assay measures the ability of compounds to inhibit the activation of the transcription factor NF-κB in response to an inflammatory stimulus like lipopolysaccharide (LPS).

Materials:

  • THP1-Blue™ NF-κB reporter cells

  • LPS

  • This compound derivatives

  • QUANTI-Blue™ detection medium

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Cell Culture: Culture THP1-Blue™ NF-κB cells according to the supplier's instructions.

  • Compound Pre-treatment: Pre-treat the cells with the this compound derivatives at the desired concentration (e.g., 2 µM) for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours to induce NF-κB activation.

  • SEAP Detection: Take an aliquot of the cell supernatant and add it to a 96-well plate containing QUANTI-Blue™ medium.

  • Incubation and Measurement: Incubate at 37°C for 1-3 hours and measure the absorbance at 620-655 nm. The level of secreted embryonic alkaline phosphatase (SEAP) is proportional to NF-κB activation.

  • Data Analysis: Compare the absorbance of treated cells to that of LPS-stimulated, untreated cells to determine the percentage of inhibition.

Signaling Pathway: Inhibition of NF-κB

This compound derivatives can interfere with the NF-κB signaling pathway, although the exact mechanism may not involve direct inhibition of IκBα or MAPKs.

G cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes NFkB->Genes activates transcription Cinnamamide This compound Derivative Cinnamamide->NFkB inhibits activation

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Neuroprotective Activity

Certain this compound derivatives have shown potential for the treatment of central and peripheral nervous system disorders, exhibiting neuroprotective effects. Their mechanisms of action can involve modulation of various receptors and signaling pathways in the nervous system.

Experimental Protocol: Glutamate-Induced Neurotoxicity Assay

This in vitro assay assesses the ability of compounds to protect neuronal cells from excitotoxicity induced by high levels of glutamate (B1630785).

Materials:

  • SH-SY5Y neuroblastoma cells

  • Growth medium

  • Glutamate solution

  • This compound derivatives

  • MTT solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate and allow them to adhere and differentiate for an appropriate time.

  • Compound Pre-treatment: Pre-treat the cells with the this compound derivatives for a specified period (e.g., 2 hours).

  • Glutamate Challenge: Expose the cells to a toxic concentration of glutamate (e.g., 10 mM) for 24 hours.

  • Cell Viability Assessment: Perform an MTT assay as described previously to determine the percentage of viable cells.

  • Data Analysis: Compare the viability of cells treated with the derivatives and glutamate to those treated with glutamate alone to determine the neuroprotective effect.

Logical Relationship: Structure-Activity Relationship (SAR) for Neuroprotection

G Scaffold This compound Scaffold Phenyl Phenyl Ring Modification Scaffold->Phenyl Amide Amide Moiety Modification Scaffold->Amide Chain Hydrocarbon Chain Modification Scaffold->Chain Activity Neuroprotective Activity Phenyl->Activity Amide->Activity Chain->Activity

Caption: SAR for neuroprotective activity of this compound derivatives.

Antimicrobial and Antifungal Activities

A range of this compound derivatives have been investigated for their efficacy against various microbial and fungal strains.

Quantitative Data: Antimicrobial and Antifungal Activities
Compound/DerivativeOrganismActivity Metric (MIC)Reference
(2E)-N-[3,5-bis(Trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamideStaphylococcus aureusSubmicromolar
MRSASubmicromolar
(2E)-N-[3,5-bis(Trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-enamideS. aureus, MRSA, Enterococcus faecalis, VRE, Mycobacterium smegmatis, M. marinumHighly active
(E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one (4b)Candida albicans3.12 µg/mL
Aspergillus flavus6.25 µg/mL
Butyl cinnamate (B1238496) (6)Various fungal strains626.62 µM
Ethyl cinnamate (3)Various fungal strains726.36 µM
Methyl cinnamate (2)Various fungal strains789.19 µM
Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Materials:

  • Bacterial or fungal strain

  • Appropriate broth medium (e.g., Mueller-Hinton broth)

  • This compound derivatives

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Serial Dilution: Prepare a two-fold serial dilution of the this compound derivative in the broth medium in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

This guide provides a foundational understanding of the diverse biological activities of this compound derivatives. The presented data and protocols serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further exploration and optimization of this promising class of compounds.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Vitro Neuroprotective Effects of (E)-Cinnamamide and Its Derivatives

Introduction

This compound, a derivative of cinnamic acid, belongs to a class of naturally occurring compounds found in various plants. The cinnamamide (B152044) scaffold has garnered significant interest in medicinal chemistry due to its therapeutic potential across a spectrum of central and peripheral nervous system disorders, including neurodegenerative diseases. These compounds exhibit a range of pharmacological activities, such as antioxidant, anti-inflammatory, and anti-apoptotic properties, which are crucial for neuroprotection. This technical guide provides a comprehensive overview of the in vitro neuroprotective effects of this compound and its synthetic derivatives, focusing on quantitative data, detailed experimental protocols, and the underlying molecular signaling pathways.

Data Presentation: Neuroprotective Activity

The neuroprotective potential of various cinnamamide derivatives has been quantified in several in vitro models of neuronal damage. The data below summarizes the efficacy of these compounds in protecting neuronal cells from excitotoxicity and oxidative stress.

Table 1: Neuroprotective Effects of Cinnamamide Derivatives against Glutamate-Induced Neurotoxicity in SH-SY5Y Cells

CompoundConcentration (µmol/L)Cell Viability (%)Reference Compound
9c 160.09%Fenazinel
1057.41%
9d 156.53%Fenazinel
1059.65%
9j 1Weaker than FenazinelFenazinel
10Better than Fenazinel
9a, 9b, 9i, 9k-m 1 and 1050.24% - 57.83%Fenazinel
Data sourced from a study on novel cinnamamide-piperidine and piperazine (B1678402) derivatives.

Table 2: Neuroprotective Effects of Cinnamamide Derivatives against Glutamate-Induced Apoptosis in PC12 Cells

CompoundConcentrationEffect
9t, 9u, 9y, 9z Dose-dependentProtected PC12 cells against glutamate-induced apoptosis.
These compounds were identified as potent neuroprotective agents in both in vitro and in vivo models of cerebral ischemia.

Table 3: Antioxidant Activity of N-Phenyl Cinnamamide Derivatives via Nrf2/ARE Pathway in HepG2 Cells

CompoundConcentration (µM)Nrf2/ARE Luciferase Activity (Fold Increase vs. Control)Effect on Oxidative Stress
1g 10~15.6 (Comparable to positive control t-BHQ)Significantly decreased ROS levels; completely prevented t-BHP-induced oxidative cell death at ≥ 5 µM.
1a-i (general) 103.57 - 15.6Activates Nrf2 pathway, leading to increased expression of antioxidant genes (NQO1, HO-1, GCLC).
The study highlights that N-phenyl cinnamamide derivatives protect cells by activating the Nrf2 antioxidant response pathway.

Experimental Protocols

Detailed methodologies are critical for the replication and extension of research findings. The following protocols are representative of the key experiments used to evaluate the neuroprotective effects of cinnamamide derivatives in vitro.

Cell Culture and Maintenance
  • Cell Lines:

    • SH-SY5Y (Human Neuroblastoma): Cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

    • PC12 (Rat Pheochromocytoma): Cultured under similar conditions to SH-SY5Y. Often used in studies of glutamate-induced excitotoxicity.

    • HepG2 (Human Hepatoma): Used for Nrf2/ARE luciferase reporter assays. Cultured in DMEM with 10% FBS and antibiotics.

In Vitro Neuroprotection Assay (Glutamate-Induced Neurotoxicity)

This protocol assesses the ability of a compound to protect neurons from damage induced by excessive glutamate (B1630785), a key mechanism in ischemic stroke.

  • Workflow:

    • Cell Seeding: Plate PC12 or SH-SY5Y cells in 96-well plates at a desired density and allow them to adhere for 24 hours.

    • Pre-treatment: Treat the cells with various concentrations of the test cinnamamide derivatives for a specified period (e.g., 2-4 hours).

    • Induction of Neurotoxicity: Add glutamate to the culture medium to a final concentration known to induce cell death (e.g., 100 mM) and incubate for 24 hours. A control group without glutamate and a model group with only glutamate are included.

    • Cell Viability Assessment (MTT Assay):

      • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

      • Remove the medium and add Dimethyl Sulfoxide (DMSO) to dissolve the formazan (B1609692) crystals.

      • Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

      • Cell viability is calculated as a percentage relative to the control group.

Workflow for in vitro neuroprotection assay.

Apoptosis Assessment by Flow Cytometry

This method quantifies the extent of apoptosis (programmed cell death) versus necrosis.

  • Principle: Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer cell membrane, which can be detected by Annexin V. Late apoptotic or necrotic cells have compromised membrane integrity and will take up propidium (B1200493) iodide (PI).

  • Workflow:

    • Cell Preparation: After treatment (as described in the neuroprotection assay), harvest the cells by gentle trypsinization.

    • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

    • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI solution to the cell suspension.

    • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

    • Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[1][2]

Western Blotting for Protein Expression

Western blotting is used to detect and quantify specific proteins, providing insights into the signaling pathways affected by the test compounds.

  • Target Proteins:

    • Apoptosis: Cleaved Caspase-3, Bcl-2, Bax.[3]

    • Oxidative Stress: Nrf2, HO-1, NQO1.

  • Workflow:

    • Protein Extraction: Lyse the treated cells in RIPA buffer containing protease inhibitors to extract total protein.

    • Quantification: Determine the protein concentration using a BCA assay.

    • Electrophoresis: Separate equal amounts of protein by SDS-PAGE.

    • Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-cleaved caspase-3) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Band intensities are quantified using software like ImageJ.

General workflow for Western blotting.

Signaling Pathways and Mechanisms of Action

This compound and its derivatives exert their neuroprotective effects by modulating multiple key signaling pathways involved in cell survival, oxidative stress, and apoptosis.

Nrf2/ARE Antioxidant Pathway

The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Certain N-phenyl cinnamamide derivatives are potent activators of this pathway.

  • Mechanism:

    • Under normal conditions, the transcription factor Nrf2 is bound in the cytoplasm by Keap1, which targets it for degradation.

    • Electrophilic compounds, such as some cinnamamide derivatives, can react with Keap1, causing a conformational change.

    • This change releases Nrf2, allowing it to translocate to the nucleus.

    • In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes.

    • This binding initiates the transcription of protective enzymes like NAD(P)H Quinone Dehydrogenase 1 (NQO1), Heme Oxygenase-1 (HO-1), and Glutamate-Cysteine Ligase Catalytic Subunit (GCLC), which is the rate-limiting enzyme in the synthesis of the master antioxidant, glutathione (B108866) (GSH).

G cluster_nucleus Nucleus Cinn This compound Derivative Keap1_Nrf2 Keap1-Nrf2 Complex Cinn->Keap1_Nrf2 inactivates Keap1 Nrf2_free Nrf2 (Released) Keap1_Nrf2->Nrf2_free releases ARE ARE Nrf2_free->ARE binds Nucleus Nucleus Genes Antioxidant Genes (HO-1, NQO1, GCLC) ARE->Genes activates transcription Proteins Protective Proteins (e.g., GSH Synthesis) Genes->Proteins translation Protection Cellular Protection (Reduced ROS) Proteins->Protection

Nrf2/ARE antioxidant signaling pathway.

Anti-Apoptotic Caspase-3 Pathway

Glutamate-induced excitotoxicity and other neuronal insults often culminate in apoptosis, a process executed by a cascade of enzymes called caspases.[3] Cinnamamide derivatives have been shown to inhibit this process.

  • Mechanism:

    • Neuronal stress (e.g., from glutamate) triggers apoptotic signaling, leading to the activation of initiator caspases.

    • These initiator caspases then cleave and activate the executioner caspase, Caspase-3.

    • Activated Caspase-3 is responsible for cleaving numerous cellular substrates, leading to the morphological changes of apoptosis (e.g., DNA fragmentation, cell shrinkage).

    • Studies show that certain cinnamamide derivatives can protect PC12 cells from glutamate-induced apoptosis in a dose-dependent manner, which is associated with the inhibition of the Caspase-3 pathway.[1][3]

G Stress Neuronal Stress (e.g., Glutamate) Pro_Casp3 Pro-Caspase-3 (Inactive) Stress->Pro_Casp3 activates Cinn This compound Derivative Cinn->Pro_Casp3 inhibits activation Active_Casp3 Activated Caspase-3 Pro_Casp3->Active_Casp3 Apoptosis Apoptosis Active_Casp3->Apoptosis

Inhibition of the Caspase-3 apoptotic pathway.

Modulation of Aβ-Induced Neurotoxicity Pathways

The related compound cinnamaldehyde (B126680) has been studied for its protective effects against amyloid-beta (Aβ) toxicity, a hallmark of Alzheimer's disease. The mechanisms identified may be relevant for cinnamamide derivatives.

  • Mechanism: Aβ-induced neurotoxicity is complex, involving multiple pathways. Cinnamaldehyde appears to offer protection by:

    • Inhibiting GSK-3β: Glycogen synthase kinase-3β (GSK-3β) is implicated in tau hyperphosphorylation and Aβ-induced neurotoxicity. Cinnamaldehyde suppresses the Aβ-induced increase in GSK-3β levels.

    • Modulating Receptors: The neuroprotective effects are also linked to the suppression of NMDA and adenosine (B11128) receptors and the stimulation of ryanodine (B192298) receptors, suggesting an influence on calcium homeostasis and excitotoxicity.

Conclusion

The in vitro evidence strongly supports the neuroprotective potential of this compound and its derivatives. These compounds act through multifaceted mechanisms, including the potent activation of the Nrf2 antioxidant pathway, inhibition of apoptotic cascades, and modulation of pathways related to excitotoxicity and Alzheimer's disease pathology. The quantitative data from cell viability and reporter assays, combined with detailed mechanistic studies, provide a solid foundation for their further development. Future research should focus on optimizing the cinnamamide scaffold to enhance potency and blood-brain barrier permeability, paving the way for in vivo studies and potential clinical applications in the treatment of neurodegenerative diseases and ischemic stroke.

References

(E)-Cinnamamide in Neuronal Cells: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-Cinnamamide, a naturally occurring unsaturated amide, and its derivatives have garnered significant attention within the scientific community for their diverse pharmacological activities, particularly in the central and peripheral nervous systems. Preclinical evidence strongly suggests a range of therapeutic potentials, including anticonvulsant, antidepressant, and neuroprotective effects. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound and its related compounds in neuronal cells. It summarizes key findings on its interaction with various molecular targets, modulation of critical signaling pathways, and its impact on neuronal function. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutics for neurological disorders.

Core Mechanisms of Action

The neuronal effects of this compound and its derivatives are not attributed to a single, specific target but rather to a multi-faceted interaction with several key components of the neuronal signaling machinery. The primary mechanisms can be broadly categorized as modulation of ion channels and receptors, and the activation of intracellular signaling cascades.

Modulation of Ion Channels and Neurotransmitter Receptors

This compound and its analogs have been shown to interact with a variety of ion channels and neurotransmitter receptors, thereby influencing neuronal excitability and synaptic transmission.[1]

  • GABA-A Receptors: Several cinnamamide (B152044) derivatives are suggested to modulate the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the brain.[1] This interaction is thought to contribute to their anticonvulsant and anxiolytic properties by enhancing GABAergic inhibition.

  • NMDA Receptors: The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission and plasticity, is another identified target.[1] Modulation of NMDA receptor activity by cinnamamide derivatives may underlie their neuroprotective effects against glutamate-induced excitotoxicity.

  • Voltage-Gated Ion Channels: Evidence points towards the modulation of voltage-gated potassium and transient receptor potential (TRP) cation channels by cinnamamide derivatives.[1] By influencing these channels, these compounds can alter neuronal firing patterns and reduce hyperexcitability.

  • Calcium Homeostasis: Cinnamaldehyde (B126680), a related compound, has been shown to protect neuronal cells by modulating intracellular calcium levels, potentially through interactions with ryanodine (B192298) receptors.[2] Dysregulation of calcium homeostasis is a critical factor in many neurodegenerative diseases.

Activation of Intracellular Signaling Pathways

Beyond direct interaction with channels and receptors, cinnamamide derivatives exert significant neuroprotective and antioxidant effects through the modulation of intracellular signaling pathways.

  • Nrf2/ARE Pathway: A prominent mechanism of action for some N-phenyl cinnamamide derivatives is the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of enzymes such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase, which are crucial for cellular defense against oxidative stress.

  • Anti-apoptotic Pathways: Certain cinnamamide derivatives have demonstrated the ability to protect neurons from glutamate-induced apoptosis. This neuroprotection is often mediated through the inhibition of the caspase-3 pathway, a key executioner in programmed cell death.

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound and its derivatives in neuronal cells.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cinnamamide This compound Derivative Keap1_Nrf2 Keap1-Nrf2 Complex Cinnamamide->Keap1_Nrf2 induces dissociation Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Ub Ubiquitin Keap1->Ub Ubiquitination Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Maf Maf Nrf2_n->Maf ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, GCLC)

Figure 1: Activation of the Nrf2/ARE antioxidant pathway by this compound derivatives.

References

(E)-Cinnamamide CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-Cinnamamide, the trans-isomer of cinnamamide (B152044), is a naturally occurring compound and a derivative of cinnamic acid. It has garnered significant interest in the scientific community due to its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This document provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis methodologies, and known biological activities with a focus on its mechanism of action. Detailed experimental protocols and a visualization of a key signaling pathway are presented to facilitate further research and development.

Chemical and Physical Properties

This compound, also known as trans-Cinnamamide, is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 22031-64-7[1][2][3]
621-79-4 (predominantly trans)[4][5][6]
Molecular Formula C₉H₉NO[1][4]
Molecular Weight 147.17 g/mol [1][3]
Melting Point 148-150 °C[1][7]
Appearance White to off-white crystalline powder[4][8]
Solubility Slightly soluble in hot water, soluble in ether and carbon disulfide. Soluble in DMSO and Methanol.[8]
IUPAC Name (E)-3-phenylprop-2-enamide[2]

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common laboratory-scale synthesis involves the amidation of trans-cinnamic acid. Below is a generalized workflow for this process.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product trans-Cinnamic Acid trans-Cinnamic Acid Mixing Mixing trans-Cinnamic Acid->Mixing Amine Source Amine Source Amine Source->Mixing Coupling Agent Coupling Agent Reaction Reaction Coupling Agent->Reaction Solvent Solvent Solvent->Reaction Mixing->Reaction Workup Workup Reaction->Workup Purification Purification Workup->Purification This compound This compound Purification->this compound

Figure 1: General workflow for the synthesis of this compound.

Experimental Protocol: Amidation of trans-Cinnamic Acid

This protocol describes a general method for the synthesis of cinnamamide derivatives from cinnamic acid.

Materials:

  • trans-Cinnamic acid

  • Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., EDC, DCC)

  • Ammonia source (e.g., ammonium (B1175870) hydroxide) or a primary/secondary amine

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Acid Chloride Formation: In a round-bottom flask, dissolve trans-cinnamic acid in an excess of thionyl chloride. Reflux the mixture for 2-3 hours. After the reaction is complete, remove the excess thionyl chloride under reduced pressure.

  • Amidation: Dissolve the resulting cinnmoyl chloride in an anhydrous solvent like dichloromethane. Cool the solution in an ice bath. Slowly add a solution of the amine or ammonium hydroxide (B78521) while stirring.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or silica gel column chromatography to obtain pure this compound.

Biological Activities and Mechanisms of Action

This compound has been reported to exhibit a range of biological activities. The following sections summarize key findings and present relevant data in a structured format.

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines.

Cell LineIC₅₀ (mM)Reference
BEL-7402 (Human Hepatoma)1.94[4]
HT-1080 (Fibrosarcoma)1.29[4]
Antimicrobial Activity

Studies have shown that cinnamamide derivatives possess antimicrobial properties against both bacteria and fungi. The minimum inhibitory concentration (MIC) for butyl cinnamate, a related derivative, was found to be 626.62 µM against several fungal strains[9].

Antioxidant Activity and Nrf2 Signaling Pathway

This compound and its derivatives have been shown to possess antioxidant properties, in part through the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) signaling pathway. Nrf2 is a key transcription factor that regulates the expression of antioxidant proteins.

G cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cinnamamide Cinnamamide Keap1 Keap1 Cinnamamide->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 sequesters Cul3 Cul3 Keap1->Cul3 associates with Proteasome Proteasome Nrf2->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocates Cul3->Nrf2 promotes ubiquitination Ub Ubiquitin Ub->Nrf2 ARE Antioxidant Response Element Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Figure 2: The Nrf2 signaling pathway activated by this compound.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for ubiquitination and proteasomal degradation. This compound can inactivate Keap1, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, upregulating the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Materials:

  • Cancer cell line of interest (e.g., BEL-7402, HT-1080)

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion

This compound is a versatile molecule with a range of promising biological activities. Its straightforward synthesis and well-characterized properties make it an attractive scaffold for further investigation and development in the fields of medicinal chemistry and drug discovery. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the therapeutic potential of this compound and its derivatives.

References

The Rise of Cinnamamides: A Technical Guide to Their Discovery and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cinnamamide (B152044) scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its wide-ranging pharmacological activities. Derived from cinnamic acid, a naturally occurring aromatic carboxylic acid, cinnamamides have been the subject of extensive research, leading to the discovery of numerous derivatives with potent anticancer, antimicrobial, anti-inflammatory, neuroprotective, and tyrosinase inhibitory properties.[1] This technical guide provides an in-depth exploration of the discovery and history of cinnamamide compounds, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to support further research and development in this promising area.

Discovery and Historical Perspective

Cinnamic acid and its derivatives have long been recognized for their presence in various natural products, including cinnamon bark, fruits, and vegetables.[2] The inherent biological activities of these parent compounds spurred interest in their synthetic modification to enhance potency and selectivity. The amide functional group, in particular, was identified as a key modification that could modulate the pharmacokinetic and pharmacodynamic properties of the cinnamic acid scaffold. Early investigations into synthetic cinnamamides revealed their potential as versatile therapeutic agents, leading to a surge in the design and synthesis of novel derivatives.[3][4] The exploration of structure-activity relationships (SAR) has been a central theme in the history of cinnamamide research, with studies consistently demonstrating that substitutions on both the aromatic ring and the amide nitrogen play a crucial role in determining the biological activity and target specificity of these compounds.[1]

Quantitative Bioactivity Data of Cinnamamide Derivatives

The following tables summarize the quantitative bioactivity data for a selection of cinnamamide derivatives across various therapeutic areas. This data is crucial for comparing the potency of different analogs and understanding structure-activity relationships.

Table 1: Anticancer Activity of Cinnamamide Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 1 HL60 (Leukemia)8.09
MCF-7 (Breast)3.26
A549 (Lung)9.34
Compound 2 HeLa (Cervical)42
K562 (Leukemia)166
Fem-x (Melanoma)68
16c Cancer Cells< 10 µg/mL
16d Cancer Cells< 10 µg/mL
17a Cancer Cells< 10 µg/mL
17d Cancer Cells< 10 µg/mL

Table 2: Antimicrobial Activity of Cinnamamide Derivatives

Compound IDMicroorganismMIC (µM)Reference
Butyl cinnamate (B1238496) (6) C. albicans626.62
4-isopropylbenzylcinnamide (18) S. aureus458.15
16b Staphylococcus sp.1-2 µg/mL
16c Staphylococcus sp.1-2 µg/mL
16d Enterococcus sp.1-2 µg/mL
17a Enterococcus sp.1-2 µg/mL
17c Staphylococcus sp.1-2 µg/mL

Table 3: Anti-inflammatory Activity of Cinnamamide Derivatives

Compound IDAssayIC50 (µM)Reference
Compound 10 (R = 3,4-Cl) THP1-Blue™ NF-κB cells6.28
Compound 11 (R = 3,5-Cl) THP1-Blue™ NF-κB cells2.43
Compound 13 (3,5-CF3) THP1-Blue™ NF-κB cells2.17
Compound 4 COX-137
COX-2126
Compound 2 COX-156
COX-2204

Table 4: Tyrosinase Inhibitory Activity of Cinnamamide Derivatives

Compound IDEnzyme SourceIC50 (µM)Reference
19p (3-nitrocinnamoyl derivative) Mushroom Tyrosinase0.16
19t (2-chloro-3-methoxycinnamoyl derivative) Mushroom Tyrosinase0.12
5a Mushroom Tyrosinase2.0
5g Mushroom Tyrosinase8.3
6a Mushroom Tyrosinase10.6
Kojic Acid (Reference) Mushroom Tyrosinase17.76

Key Signaling Pathways

Cinnamamide derivatives exert their biological effects through modulation of various signaling pathways. Understanding these pathways is critical for rational drug design and identifying potential therapeutic targets.

G cluster_0 NF-κB Signaling Pathway LPS_TNFa LPS/TNF-α IKK IKK Complex LPS_TNFa->IKK activates IkB IκBα IKK->IkB phosphorylates IKK->IkB inhibits degradation NFkB NF-κB (p65/p50) IkB->NFkB sequesters IkB->NFkB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Inflammatory_genes Inflammatory Gene Expression (iNOS, COX-2) NFkB_nucleus->Inflammatory_genes activates Cinnamamides Cinnamamides Cinnamamides->IKK inhibit Cinnamamides->NFkB_nucleus inhibit translocation

Caption: NF-κB signaling pathway and points of inhibition by cinnamamides.

G cluster_1 MAPK Signaling Pathway Stress_stimuli Stress Stimuli MAPKKK MAPKKK (e.g., MEKK) Stress_stimuli->MAPKKK MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK MAPK MAPK (e.g., JNK, p38) MAPKK->MAPK Transcription_factors Transcription Factors (e.g., AP-1) MAPK->Transcription_factors Cellular_responses Cellular Responses (Apoptosis, Inflammation) Transcription_factors->Cellular_responses Cinnamamides Cinnamamides Cinnamamides->MAPK modulate

Caption: Mitogen-Activated Protein Kinase (MAPK) signaling cascade.

G cluster_2 Apoptosis Pathway Cinnamamides Cinnamamides Bax Bax Cinnamamides->Bax upregulates Bcl2 Bcl-2 Cinnamamides->Bcl2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion promotes permeabilization Bcl2->Mitochondrion inhibits permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Intrinsic apoptosis pathway induced by cinnamamide derivatives.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to advancing research. The following section provides methodologies for key assays used in the evaluation of cinnamamide compounds.

General Synthesis of Cinnamamide Derivatives

G cluster_3 General Synthesis Workflow Cinnamic_acid Cinnamic Acid Derivative Cinnamoyl_chloride Cinnamoyl Chloride (intermediate) Cinnamic_acid->Cinnamoyl_chloride Activation Thionyl_chloride Thionyl Chloride (SOCl2) or other activating agent Thionyl_chloride->Cinnamoyl_chloride Cinnamamide Cinnamamide Derivative Cinnamoyl_chloride->Cinnamamide Amidation Amine Amine (R-NH2) Amine->Cinnamamide Pyridine_acetone Pyridine (B92270)/Acetone (0°C) Pyridine_acetone->Cinnamamide Purification Purification (e.g., Recrystallization, Chromatography) Cinnamamide->Purification Characterization Characterization (FT-IR, NMR, Mass Spec) Purification->Characterization

Caption: A typical workflow for the synthesis of cinnamamide derivatives.

Protocol:

  • Activation of Cinnamic Acid: To a solution of the desired cinnamic acid derivative in an appropriate solvent (e.g., dichloromethane), add an activating agent such as thionyl chloride or oxalyl chloride dropwise at 0°C. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Amidation: In a separate flask, dissolve the desired amine in a mixture of pyridine and acetone. Cool the solution to 0°C.

  • Reaction: Slowly add the activated cinnamoyl chloride solution to the amine solution at 0°C. Allow the reaction to proceed at room temperature with continuous stirring.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid, base, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

  • Characterization: Confirm the structure of the synthesized cinnamamide derivative using spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry.

MTT Assay for Anticancer Activity

G cluster_4 MTT Assay Workflow Cell_seeding Seed cancer cells in a 96-well plate Incubation1 Incubate for 24h Cell_seeding->Incubation1 Treatment Treat with cinnamamide derivatives at various concentrations Incubation1->Treatment Incubation2 Incubate for 48-72h Treatment->Incubation2 MTT_addition Add MTT solution (0.5 mg/mL) to each well Incubation2->MTT_addition Incubation3 Incubate for 4h at 37°C MTT_addition->Incubation3 Formazan_solubilization Add DMSO to dissolve formazan (B1609692) crystals Incubation3->Formazan_solubilization Absorbance_reading Read absorbance at 570 nm Formazan_solubilization->Absorbance_reading Data_analysis Calculate % viability and IC50 Absorbance_reading->Data_analysis

Caption: Workflow for assessing the cytotoxicity of cinnamamide compounds using the MTT assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the cinnamamide derivatives and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

G cluster_5 MIC Assay Workflow Serial_dilution Perform serial two-fold dilutions of cinnamamide derivatives in broth medium in a 96-well plate Inoculation Inoculate each well with the bacterial suspension Serial_dilution->Inoculation Inoculum_prep Prepare a standardized bacterial inoculum (0.5 McFarland) Inoculum_prep->Inoculation Incubation Incubate the plate at 37°C for 18-24h Inoculation->Incubation Visual_inspection Visually inspect for turbidity (bacterial growth) Incubation->Visual_inspection MIC_determination Determine the MIC as the lowest concentration with no visible growth Visual_inspection->MIC_determination

Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Serial Dilution: Perform a two-fold serial dilution of the cinnamamide compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth (no turbidity).

Tyrosinase Inhibition Assay

G cluster_6 Tyrosinase Inhibition Assay Workflow Prepare_reagents Prepare mushroom tyrosinase solution, L-DOPA solution, and cinnamamide derivatives Incubation Pre-incubate tyrosinase with the cinnamamide derivative for 10 minutes Prepare_reagents->Incubation Reaction_initiation Initiate the reaction by adding L-DOPA Incubation->Reaction_initiation Kinetic_measurement Measure the absorbance at 475-490 nm at regular intervals Reaction_initiation->Kinetic_measurement Data_analysis Calculate the percentage of inhibition and determine the IC50 Kinetic_measurement->Data_analysis

Caption: Workflow for the in vitro tyrosinase inhibition assay.

Protocol:

  • Reagent Preparation: Prepare a solution of mushroom tyrosinase in phosphate (B84403) buffer (pH 6.8). Prepare a solution of L-DOPA (substrate) in the same buffer. Dissolve the cinnamamide derivatives in a suitable solvent (e.g., DMSO).

  • Assay Mixture: In a 96-well plate, add phosphate buffer, the cinnamamide derivative solution at various concentrations, and the tyrosinase solution. Pre-incubate the mixture for 10 minutes at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the L-DOPA solution to each well.

  • Absorbance Measurement: Immediately measure the absorbance at 475-490 nm at time zero and then at regular intervals for a defined period using a microplate reader.

  • Data Analysis: Calculate the rate of the reaction for each concentration. The percentage of tyrosinase inhibition is calculated as [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance in the presence of the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion and Future Directions

The discovery and development of cinnamamide compounds have provided a rich source of lead structures for medicinal chemistry. Their diverse pharmacological activities, coupled with their synthetic tractability, make them an attractive class of molecules for the development of novel therapeutics. The quantitative data and detailed protocols presented in this guide are intended to serve as a valuable resource for researchers in the field. Future research should continue to focus on the elucidation of the precise molecular mechanisms of action of cinnamamide derivatives, the optimization of their pharmacokinetic profiles, and the exploration of novel therapeutic applications. The use of computational modeling and high-throughput screening will undoubtedly accelerate the discovery of next-generation cinnamamide-based drugs with improved efficacy and safety profiles.

References

Potential Therapeutic Applications of (E)-Cinnamamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-Cinnamamide, a naturally occurring unsaturated amide, and its synthetic derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities. This technical guide provides an in-depth overview of the potential therapeutic applications of this compound, with a primary focus on its anticonvulsant, anti-inflammatory, and neuroprotective properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows to facilitate further research and development in this area.

Introduction

This compound is a derivative of cinnamic acid, a compound found in various plants. The unique chemical structure of this compound, featuring a phenyl ring, an α,β-unsaturated carbonyl group, and an amide moiety, allows for diverse chemical modifications, leading to a broad spectrum of biological activities. This versatility has positioned this compound derivatives as attractive candidates for drug discovery programs targeting a range of therapeutic areas, including neurological disorders and inflammatory conditions.

Therapeutic Applications

Anticonvulsant Activity

A significant body of research has highlighted the potent anticonvulsant effects of this compound and its derivatives. These compounds have shown efficacy in preclinical models of epilepsy, particularly in the Maximal Electroshock (MES) test, which is indicative of activity against generalized tonic-clonic seizures.[1][2]

Table 1: Anticonvulsant Activity of this compound Derivatives in the Maximal Electroshock (MES) Test

CompoundAnimal ModelRoute of AdministrationED₅₀ (mg/kg)TD₅₀ (mg/kg)Protective Index (PI = TD₅₀/ED₅₀)Reference
(E)-N-(2-hydroxyethyl)cinnamamideMousei.p.17.7154.98.8[3]
(E)-3-(3-fluorophenyl)-N-(2-hydroxyethyl)acrylamideMousei.p.17.0211.112.4[3]

*ED₅₀ (Median Effective Dose): The dose required to produce a therapeutic effect in 50% of the population. *TD₅₀ (Median Toxic Dose): The dose required to produce a toxic effect in 50% of the population. *PI (Protective Index): A measure of the therapeutic window of a drug.

Anti-inflammatory Activity

This compound derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and mediators.

Table 2: Anti-inflammatory Activity of this compound Derivatives

CompoundCell LineAssayStimulantIC₅₀Reference
(2E)-N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-phenylprop-2-enamideTHP1-Blue™ NF-κBNF-κB InhibitionLPSSignificant inhibition at 2 µM[1]
(2E)-N-(2,6-dibromophenyl)-3-phenylprop-2-enamideTHP1-Blue™ NF-κBNF-κB InhibitionLPSSignificant inhibition at 2 µM[1]
(2E)-N-(2,5-dichlorophenyl)-3-phenylprop-2-enamideTHP1-Blue™ NF-κBNF-κB InhibitionLPSSignificant inhibition at 2 µM[1]

*IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition of a biological process. *LPS (Lipopolysaccharide): A component of the outer membrane of Gram-negative bacteria that is a potent activator of the inflammatory response.

Neuroprotective Effects via Nrf2 Activation

Recent studies have revealed that this compound derivatives can exert neuroprotective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4] Nrf2 is a master regulator of the antioxidant response, inducing the expression of a battery of cytoprotective genes that defend against oxidative stress.

Table 3: Nrf2 Activation by this compound Derivatives

CompoundCell LineAssayFold Induction (at 10 µM)Reference
(E)-N-(4-chlorophenyl)cinnamamideHepG2-ARE-luciferaseARE-Luciferase Reporter15.3[4]
(E)-N-(4-(dimethylamino)phenyl)cinnamamideHepG2-ARE-luciferaseARE-Luciferase Reporter10.3[4]
(E)-N-(4-methoxyphenyl)cinnamamideHepG2-ARE-luciferaseARE-Luciferase Reporter7.28[4]
(E)-N-(p-tolyl)cinnamamideHepG2-ARE-luciferaseARE-Luciferase Reporter6.55[4]
(E)-4-((3-oxo-3-phenylprop-1-en-1-yl)amino)benzonitrileHepG2-ARE-luciferaseARE-Luciferase Reporter3.57[4]

*ARE (Antioxidant Response Element): A DNA sequence in the promoter region of genes that are regulated by Nrf2.

Mechanisms of Action

The therapeutic effects of this compound and its derivatives are mediated through the modulation of key signaling pathways involved in cellular homeostasis and disease pathogenesis.

Inhibition of NF-κB Signaling

This compound derivatives can suppress the activation of the NF-κB pathway, a central mediator of inflammation. In response to inflammatory stimuli such as Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound derivatives have been shown to interfere with this cascade, thereby reducing the production of inflammatory mediators.[1]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkBa_p50_p65 IκBα-p50-p65 Complex IKK->IkBa_p50_p65 phosphorylates IκBα p50_p65 p50-p65 Dimer IkBa_p50_p65->p50_p65 releases IkBa_p p-IκBα (Degradation) IkBa_p50_p65->IkBa_p p50_p65_nuc p50-p65 p50_p65->p50_p65_nuc translocates Cinnamamide (B152044) This compound Derivatives Cinnamamide->IKK inhibits Pro_inflammatory_Genes Pro-inflammatory Gene Transcription p50_p65_nuc->Pro_inflammatory_Genes activates

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Activation of the Nrf2-Keap1 Pathway

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophilic compounds, such as some this compound derivatives, can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. The stabilized Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of antioxidant and cytoprotective genes.[4][5][6]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2 Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome degradation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates Cinnamamide This compound Derivatives Cinnamamide->Keap1_Nrf2 inactivates Keap1 ARE ARE Nrf2_nuc->ARE binds Cytoprotective_Genes Cytoprotective Gene Transcription ARE->Cytoprotective_Genes activates

Caption: Activation of the Nrf2-Keap1 antioxidant pathway by this compound derivatives.

Experimental Protocols

Synthesis of (E)-N-(2-hydroxyethyl)cinnamamide

This protocol describes a general method for the synthesis of N-substituted cinnamamides.

Materials:

  • Cinnamic acid

  • Thionyl chloride (SOCl₂)

  • 2-Aminoethanol

  • Triethylamine (B128534) (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Acid Chloride Formation: To a solution of cinnamic acid (1.0 eq) in anhydrous THF, add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2 hours.

  • Amidation: In a separate flask, dissolve 2-aminoethanol (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool the solution to 0 °C.

  • Add the freshly prepared cinnamoyl chloride solution dropwise to the 2-aminoethanol solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired (E)-N-(2-hydroxyethyl)cinnamamide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[3][7]

In Vivo Anticonvulsant Screening: Maximal Electroshock (MES) Test

This protocol outlines the procedure for the MES test in mice to evaluate the anticonvulsant activity of test compounds.[1][2][8][9]

Materials:

  • Male albino mice (20-25 g)

  • Electroconvulsometer with corneal electrodes

  • Test compound dissolved/suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

  • Positive control (e.g., Phenytoin)

  • Vehicle control

  • Saline solution (0.9%)

  • Topical anesthetic for corneal application (e.g., 0.5% tetracaine)

Procedure:

  • Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.

  • Dosing: Administer the test compound, positive control, or vehicle control to different groups of mice (n=8-10 per group) via the desired route (e.g., intraperitoneal or oral).

  • Pre-treatment Time: Conduct the test at the time of peak effect of the test compound, determined from preliminary pharmacokinetic studies.

  • Seizure Induction: At the predetermined time, apply a drop of topical anesthetic to the corneas of each mouse, followed by a drop of saline to ensure good electrical contact.

  • Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.

  • Observation: Immediately observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. The absence of this phase is considered as protection.

  • Data Analysis: Calculate the percentage of protected animals in each group. Determine the ED₅₀ value using probit analysis.

MES_Workflow start Start acclimatization Animal Acclimatization start->acclimatization grouping Group Animals (n=8-10/group) acclimatization->grouping dosing Administer Test Compound, Positive Control, or Vehicle grouping->dosing pretreatment Wait for Peak Effect Time dosing->pretreatment anesthesia Apply Topical Anesthetic and Saline to Corneas pretreatment->anesthesia stimulus Deliver Electrical Stimulus (MES) anesthesia->stimulus observation Observe for Tonic Hindlimb Extension stimulus->observation data_analysis Calculate % Protection and ED₅₀ observation->data_analysis end End data_analysis->end

Caption: Experimental workflow for the Maximal Electroshock (MES) test.

In Vitro Anti-inflammatory Assay: NF-κB Luciferase Reporter Assay

This protocol describes a cell-based assay to measure the inhibition of NF-κB activation.[10][11]

Materials:

  • THP-1-Blue™ NF-κB reporter cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound

  • Luciferase assay reagent

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Cell Culture: Maintain THP-1-Blue™ NF-κB cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 6 hours to induce NF-κB activation.

  • Luciferase Assay: Add luciferase assay reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luminescence readings to a control (e.g., untreated, stimulated cells) and calculate the IC₅₀ value for NF-κB inhibition.

In Vitro Neuroprotection Assay: Nrf2/ARE Luciferase Reporter Assay

This protocol details a cell-based assay to quantify the activation of the Nrf2 pathway.[4][12][13]

Materials:

  • HepG2-ARE-luciferase reporter cell line

  • DMEM medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Test compound

  • Positive control (e.g., sulforaphane)

  • Luciferase assay reagent

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Cell Culture: Culture HepG2-ARE-luciferase cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Seeding: Plate the cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with different concentrations of the test compound or positive control for 24 hours.

  • Luciferase Assay: Lyse the cells and add the luciferase assay reagent to each well.

  • Data Acquisition: Measure the luminescence signal using a luminometer.

  • Data Analysis: Calculate the fold induction of luciferase activity by normalizing the readings of treated cells to those of vehicle-treated control cells.

Cytotoxicity Assessment: MTT Assay

This protocol is used to assess the cytotoxicity of the compounds on cell lines.[14][15][16][17]

Materials:

  • Cell line of interest (e.g., HepG2, THP-1)

  • Complete growth medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Expose the cells to various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value for cytotoxicity.

Conclusion

This compound and its derivatives represent a versatile and promising class of compounds with significant therapeutic potential. Their demonstrated efficacy as anticonvulsant, anti-inflammatory, and neuroprotective agents, coupled with their amenability to chemical modification, makes them attractive candidates for further drug development. The experimental protocols and mechanistic insights provided in this technical guide are intended to serve as a valuable resource for researchers in the field, facilitating the continued exploration and optimization of this compound-based therapeutics. Further studies are warranted to fully elucidate their mechanisms of action, establish comprehensive safety profiles, and ultimately translate these promising preclinical findings into clinical applications.

References

Methodological & Application

Laboratory Scale Synthesis of (E)-Cinnamamide: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of (E)-cinnamamide, a valuable building block in medicinal chemistry and drug development. The described method is a robust two-step process commencing with the conversion of (E)-cinnamic acid to (E)-cinnamoyl chloride, followed by amidation to yield the final product. This protocol is designed to be clear, concise, and easily reproducible in a standard laboratory setting.

Introduction

This compound and its derivatives are a class of organic compounds that have garnered significant interest in the field of pharmacology due to their diverse biological activities. These activities include potential anticonvulsant, antimicrobial, and anti-inflammatory properties. The straightforward synthesis of the parent this compound scaffold is a critical first step for the development of novel therapeutic agents through structural modification. The protocol outlined below is a well-established and efficient method for obtaining high-purity this compound.

Reaction Scheme

The synthesis proceeds in two sequential steps:

  • Chlorination: (E)-Cinnamic acid is reacted with thionyl chloride to form the intermediate, (E)-cinnamoyl chloride.

  • Amidation: The resulting (E)-cinnamoyl chloride is then reacted with aqueous ammonia (B1221849) to produce this compound.

Experimental Protocol

Part 1: Synthesis of (E)-Cinnamoyl Chloride
  • To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 14.8 g (100 mmol) of (E)-cinnamic acid.

  • Under a fume hood, carefully add 17.8 g (10.9 mL, 150 mmol) of freshly distilled thionyl chloride to the flask in portions while stirring.

  • The reaction mixture will initially be a slurry. Heat the mixture gently in an oil bath to 50 °C. As the reaction proceeds, the solid will dissolve, and the evolution of HCl and SO₂ gas will be observed. Caution: This step must be performed in a well-ventilated fume hood.

  • Once the initial vigorous gas evolution subsides, increase the oil bath temperature to 80 °C and continue to stir for an additional 2 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure.

  • The crude (E)-cinnamoyl chloride is obtained as a pale yellow oil or low-melting solid and is typically used in the next step without further purification.

Part 2: Synthesis of this compound
  • In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer and an addition funnel, place 80 mL of concentrated aqueous ammonia solution. Cool the flask in an ice bath.

  • Dissolve the crude (E)-cinnamoyl chloride (from Part 1, ~16.6 g, 100 mmol) in 80 mL of tert-butyl methyl ether.

  • Slowly add the solution of (E)-cinnamoyl chloride to the cooled ammonia solution over a period of approximately 30 minutes with vigorous stirring. A white precipitate will form.[1]

  • After the addition is complete, remove the ice bath and continue stirring at room temperature for an additional 30 minutes.[1]

  • Transfer the reaction mixture to a 500 mL separatory funnel. Rinse the reaction flask with 50 mL of water and 50 mL of ethyl acetate (B1210297) and add the rinsings to the separatory funnel.

  • Separate the organic layer. Extract the aqueous layer three times with 30 mL of ethyl acetate.[1]

  • Combine all the organic extracts and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude this compound as a white solid.

Purification
  • The crude this compound can be purified by recrystallization from water.[1]

  • Dissolve the crude product in a minimum amount of hot water, allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under high vacuum to a constant weight.

Data Presentation

ParameterValueReference
Starting Material (E)-Cinnamic Acid
Molar Mass148.16 g/mol
Amount14.8 g (100 mmol)
Reagent (Part 1) Thionyl Chloride
Molar Mass118.97 g/mol
Amount17.8 g (10.9 mL, 150 mmol)
Intermediate (E)-Cinnamoyl Chloride
Molar Mass166.60 g/mol
Reagent (Part 2) Concentrated Aqueous Ammonia
Amount80 mL[1]
Product This compound
Molar Mass147.18 g/mol
Theoretical Yield14.7 g
Experimental Yield 12.0 g (82%)
Melting Point 146-148 °C

Characterization Data

TechniqueData
¹H NMR (500 MHz, DMSO-d₆) δ 8.21 (t, J = 5.6 Hz, 1H), 7.57–7.50 (m, 2H), 7.43–7.14 (m, 9H), 6.59 (d, J = 15.9 Hz, 1H), 3.40–3.27 (m, 2H), 2.76 (t, J = 7.3 Hz, 2H).
¹³C NMR (101 MHz, DMSO) δ 165.16, 139.62, 138.82, 135.04, 129.66, 129.14, 128.84, 128.56, 127.71, 126.33, 122.31, 40.56, 35.30.

Note: The provided NMR data is for a closely related N-substituted cinnamamide (B152044) and serves as a representative example. Specific shifts for this compound may vary slightly.

Experimental Workflow

SynthesisWorkflow A Start: (E)-Cinnamic Acid B Add Thionyl Chloride A->B Reagent Addition C Heat to 80°C for 2h (Chlorination) B->C Reaction D Intermediate: (E)-Cinnamoyl Chloride C->D Product Formation E Add to Aqueous Ammonia at 0°C D->E Reagent Addition F Stir at RT for 30 min (Amidation) E->F Reaction G Work-up: Extraction with Ethyl Acetate F->G Separation H Crude Product: This compound G->H Isolation I Purification: Recrystallization from Water H->I Purification J Final Product: Pure this compound I->J Final Product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: Purification of (E)-Cinnamamide using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the purification of (E)-cinnamamide using silica (B1680970) gel column chromatography. The protocols outlined below are based on established methodologies for the purification of cinnamamide (B152044) and its derivatives, offering a robust starting point for achieving high purity of the target compound.

Introduction

This compound is a naturally occurring amide and a versatile building block in organic synthesis, with potential applications in the development of pharmaceuticals and other bioactive molecules. Following its synthesis, crude this compound often contains unreacted starting materials, byproducts, and other impurities. Column chromatography is a highly effective technique for the purification of this compound, leveraging the differential adsorption of compounds onto a stationary phase. This application note details the necessary materials, equipment, and a step-by-step protocol for the successful purification of this compound.

Data Presentation

The efficiency of a column chromatography purification is dependent on several factors, including the choice of stationary and mobile phases, the ratio of stationary phase to the crude product, and the dimensions of the column. The following table summarizes typical parameters and expected outcomes for the purification of a cinnamamide derivative, which can be adapted for this compound.

ParameterValue/RangeReference/Note
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard for flash column chromatography.
Crude this compound 1.0 gRepresentative starting quantity.
Silica Gel to Crude Ratio 30:1 to 50:1 (w/w)A 40:1 ratio (40 g of silica gel) is a good starting point for good separation.[1]
Column Inner Diameter 2-3 cmAppropriate for the amount of silica gel used.
Mobile Phase (Eluent) Hexane (B92381)/Ethyl Acetate (B1210297)Gradient or isocratic elution can be used. A common starting point is a 2:1 or 1:1 (v/v) mixture.[2]
Sample Loading Dry LoadingRecommended for samples not readily soluble in the initial mobile phase.[1]
Elution Mode Isocratic or GradientA stepwise gradient can improve separation and reduce solvent consumption.
Typical Yield >90%Dependent on the purity of the crude material and optimization of the chromatographic conditions.
Purity of Final Product >98%As determined by HPLC or NMR spectroscopy.

Experimental Protocols

This section provides a detailed methodology for the purification of this compound using silica gel column chromatography.

Materials and Equipment
  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (B109758) (for sample loading)

  • Glass chromatography column with a stopcock

  • Cotton or glass wool

  • Sand (washed and dried)

  • Beakers and Erlenmeyer flasks

  • Funnel

  • Spatula

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Collection tubes or flasks

Pre-Chromatography: TLC Analysis

Before performing column chromatography, it is crucial to determine the optimal solvent system using Thin Layer Chromatography (TLC).

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Prepare several TLC developing chambers with different ratios of hexane and ethyl acetate (e.g., 3:1, 2:1, 1:1, 1:2).

  • Spot the dissolved crude mixture onto separate TLC plates.

  • Develop the TLC plates in the prepared chambers.

  • Visualize the plates under a UV lamp.

  • The ideal solvent system will provide good separation between the this compound spot and any impurities, with the this compound having an Rf value of approximately 0.2-0.4.

Column Packing (Wet Slurry Method)
  • Ensure the chromatography column is clean, dry, and vertically clamped.

  • Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.

  • Add a thin layer (approx. 1 cm) of sand on top of the cotton plug.[3]

  • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane or a high hexane/ethyl acetate ratio mixture). A common practice is to use a 30:1 to 50:1 weight ratio of silica gel to the crude product.[1]

  • Pour the silica gel slurry into the column using a funnel. Gently tap the side of the column to dislodge any air bubbles and to ensure even packing.[3]

  • Open the stopcock to allow the solvent to drain, continuously adding more slurry until the desired column height is reached. Never let the top of the silica gel run dry.

  • Once the silica gel has settled, add a thin layer (approx. 1 cm) of sand on top to protect the stationary phase from disturbance during sample and eluent addition.[3]

  • Drain the solvent until the level is just above the top layer of sand.

Sample Loading (Dry Loading Method)
  • Dissolve the crude this compound (e.g., 1.0 g) in a minimal amount of a volatile solvent like dichloromethane.

  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.[1]

  • Remove the solvent using a rotary evaporator until a free-flowing powder is obtained.

  • Carefully add the silica gel-adsorbed sample to the top of the prepared column.

  • Gently tap the column to create a flat, even layer of the sample-adsorbed silica.

  • Add a final thin layer of sand on top of the sample layer.

Elution and Fraction Collection
  • Carefully add the initial mobile phase to the top of the column without disturbing the sand layer.

  • Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per fraction).

  • Maintain a constant level of eluent at the top of the column to avoid it running dry.

  • If using a gradient elution, gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A typical gradient might be:

    • Hexane/Ethyl Acetate (3:1)

    • Hexane/Ethyl Acetate (2:1)

    • Hexane/Ethyl Acetate (1:1)

    • Hexane/Ethyl Acetate (1:2)

  • Monitor the separation by periodically collecting a small drop from the column outlet onto a TLC plate and developing it.

  • Combine the fractions that contain the pure this compound, as identified by TLC.

Post-Purification
  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound as a solid.

  • Determine the yield and assess the purity of the final product using analytical techniques such as HPLC, NMR spectroscopy, and melting point analysis.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow of the purification process.

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Product TLC_Analysis TLC Analysis to Determine Optimal Solvent System Column_Packing Column Packing (Silica Gel Slurry) TLC_Analysis->Column_Packing Sample_Loading Sample Loading (Dry Loading with Silica Gel) Column_Packing->Sample_Loading Elution Elution with Hexane/Ethyl Acetate Gradient Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection TLC_Monitoring TLC Monitoring of Fractions Fraction_Collection->TLC_Monitoring Combine_Fractions Combine Pure Fractions TLC_Monitoring->Combine_Fractions Solvent_Removal Solvent Removal (Rotary Evaporation) Combine_Fractions->Solvent_Removal Purity_Analysis Purity & Yield Analysis (HPLC, NMR, MP) Solvent_Removal->Purity_Analysis Final_Product Purified this compound Purity_Analysis->Final_Product

Caption: Workflow for the purification of this compound.

Separation_Principle cluster_column Silica Gel Column cluster_elution Elution & Separation Crude_Mixture Crude this compound (Mixture of Compounds) Stationary_Phase Stationary Phase (Polar Silica Gel) Crude_Mixture->Stationary_Phase Adsorption Less_Polar Less Polar Impurities (Elute First) Stationary_Phase->Less_Polar Weak Interaction Cinnamamide This compound (Moderate Polarity, Elutes Later) Stationary_Phase->Cinnamamide Moderate Interaction More_Polar More Polar Impurities (Elute Last or Retained) Stationary_Phase->More_Polar Strong Interaction Mobile_Phase Mobile Phase (Less Polar Solvent) Mobile_Phase->Stationary_Phase Elution

Caption: Principle of chromatographic separation of this compound.

References

Application Note: HPLC Method for Purity Analysis of (E)-Cinnamamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the analysis of related substances for (E)-Cinnamamide.

Introduction

This compound is a derivative of cinnamic acid, a naturally occurring organic acid. Cinnamic acid and its derivatives are of significant interest in the pharmaceutical and cosmeceutical industries due to their diverse biological activities, including potential antimicrobial and anticancer properties. Ensuring the purity of this compound is critical for its use in research and development, as impurities can affect its biological activity and safety profile.

This document provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method suitable for separating this compound from its potential process-related impurities and degradation products. Potential impurities may include unreacted starting materials such as cinnamic acid, as well as byproducts from its synthesis.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid (analytical grade)

  • Methanol (B129727) (HPLC grade, for sample preparation)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The proposed method parameters are summarized in the table below.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II LC System or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution 0-15 min: 30-70% B; 15-20 min: 70-30% B; 20-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength 275 nm
Preparation of Solutions
  • Mobile Phase Preparation : To prepare Mobile Phase A, add 1 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly. For Mobile Phase B, add 1 mL of formic acid to 1 L of acetonitrile. Degas both mobile phases before use.

  • Standard Solution Preparation : Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol to obtain a stock solution of 100 µg/mL. Further dilute as needed for linearity studies.

  • Sample Solution Preparation : Accurately weigh approximately 10 mg of the this compound sample and prepare a 100 µg/mL solution in methanol, following the same procedure as for the standard solution. Filter the sample solution through a 0.45 µm syringe filter before injection.

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis. A standard solution should be injected five times, and the results should meet the criteria outlined in the table below.

System Suitability ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%

Method Validation (Summary)

This method should be validated in accordance with ICH guidelines. A summary of typical validation parameters is provided below.

  • Specificity : The method should be able to resolve the this compound peak from potential impurities, such as cinnamic acid and other synthesis-related byproducts.

  • Linearity : A linear relationship should be established between the peak area and the concentration of this compound over a specified range (e.g., 1-150 µg/mL). The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy : The accuracy of the method should be assessed by recovery studies at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The mean recovery should be within 98-102%.

  • Precision : The precision of the method should be evaluated by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (%RSD) should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ) : The LOD and LOQ for this compound should be determined to establish the sensitivity of the method.

Data Presentation

The quantitative data for a typical batch analysis should be summarized as follows:

Table 1: HPLC Chromatographic Parameters

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 30-70% B over 15 min
Flow Rate 1.0 mL/min
Temperature 30 °C
Detection 275 nm

| Injection Volume | 10 µL |

Table 2: System Suitability Results

Parameter Result Acceptance Criteria
Tailing Factor 1.2 ≤ 2.0
Theoretical Plates 5800 ≥ 2000
% RSD Peak Area 0.85% ≤ 2.0%

| % RSD Retention Time | 0.30% | ≤ 1.0% |

Visualization of Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing cluster_report Reporting MobilePhase Mobile Phase Preparation SystemSuitability System Suitability Test MobilePhase->SystemSuitability StandardPrep Standard Solution Preparation StandardPrep->SystemSuitability SamplePrep Sample Solution Preparation SampleInjection Sample Injection SamplePrep->SampleInjection SystemSuitability->SampleInjection If Passed Chromatogram Chromatogram Acquisition SampleInjection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation Integration->Calculation FinalReport Final Report Generation Calculation->FinalReport

Application Notes and Protocols for (E)-Cinnamamide Treatment in Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(E)-Cinnamamide and its derivatives have emerged as a class of compounds with significant therapeutic potential, demonstrating a range of biological activities including anticancer, antioxidant, and anti-inflammatory effects.[1][2] These application notes provide a comprehensive guide for the treatment of cell cultures with this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways.

Data Presentation: Efficacy of this compound Derivatives Across Various Cancer Cell Lines

The cytotoxic effects of this compound and its derivatives have been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values from several studies are summarized below, highlighting the compound's potency and selectivity.

Compound/DerivativeCell LineCell TypeIC50 (µM)Exposure Time (h)Reference
(Z)-2-[(E)-cinnamamido]-3-phenyl-N-propylacrylamide 1512HCT-116Colon Cancer32.0Not Specified[3]
[(Z)-3-(1H-indol-3-yl)-N-propyl-2-[(E)-3-(thien-2-yl)propenamido)propenamide] 4112Caco-2Colon Cancer0.89Not Specified[3]
HCT-116Colon Cancer2.85Not Specified[3]
HT-29Colon Cancer1.65Not Specified[3]
C-166 (normal)Normal71Not Specified[3]
BHK (normal)Normal77.6Not Specified[3]
N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives (16c, 16d, 17a, 17d)HeLa, SKOV-3, MCF-7Cervical, Ovarian, Breast Cancer< 20Not Specified[4]
Cinnamic acid amidesHeLa, K562, Fem-x, MCF-7Cervical, Leukemia, Melanoma, Breast Cancer42 - 16672[5]
N-(N-Pyrimidin-2-ylbenzenesulphamoyl)imidazolone 6HepG2Liver Cancer4.2348[6]
Ethyl-p-methoxycinnamate (EPMC)CL-6Cholangiocarcinoma245.5 µg/mlNot Specified[7]

Experimental Protocols

A generalized workflow for treating cell cultures with this compound is presented below, followed by detailed protocols for key assays to assess its biological effects.

General Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (e.g., in DMSO) treatment Treat Cells with Varying Concentrations of this compound prep_stock->treatment cell_culture Culture Cells to Desired Confluency cell_culture->treatment incubation Incubate for a Defined Period (e.g., 24, 48, 72h) treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability apoptosis Apoptosis Assay (e.g., Annexin V) incubation->apoptosis cell_cycle Cell Cycle Analysis (e.g., Flow Cytometry) incubation->cell_cycle protein_analysis Western Blotting incubation->protein_analysis

Caption: General workflow for cell culture treatment and analysis.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.[4][5][8]

Materials:

  • 96-well plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate overnight.[8]

  • Treatment: The following day, treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and a positive control if available.

  • Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.[9]

  • MTT Addition: After incubation, add 15 µL of MTT solution to each well and incubate for an additional 4 hours.[10]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify apoptosis induced by this compound.

Materials:

  • 6-well plates

  • This compound stock solution

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Protocol 3: Cell Cycle Analysis

This protocol determines the effect of this compound on cell cycle progression.[7][11]

Materials:

  • 6-well plates

  • This compound stock solution

  • Complete cell culture medium

  • 70% ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways Modulated by this compound

This compound and its derivatives have been shown to influence several key signaling pathways involved in cell survival, proliferation, and stress response.

Nrf2/ARE Antioxidant Pathway

Some N-phenyl cinnamamide (B152044) derivatives activate the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway.[8] This leads to the upregulation of antioxidant response element (ARE)-driven genes, increasing the expression of protective enzymes and glutathione (B108866) (GSH), thereby protecting cells from oxidative stress.[8]

G Cinnamamide This compound Derivative Nrf2 Nrf2 Activation Cinnamamide->Nrf2 ARE ARE Binding Nrf2->ARE Genes Upregulation of Antioxidant Genes (NQO1, HO-1, GCLC) ARE->Genes GSH Increased Glutathione (GSH) Genes->GSH Protection Cellular Protection Against Oxidative Stress GSH->Protection

Caption: Activation of the Nrf2/ARE pathway by this compound derivatives.

Apoptosis Induction via Oxidative Stress

Certain derivatives of this compound have been found to induce apoptosis in cancer cells, in part, through the generation of oxidative stress.[3] This can trigger the intrinsic apoptosis pathway.

G Cinnamamide This compound Derivative ROS Increased Reactive Oxygen Species (ROS) Cinnamamide->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Induction of apoptosis through oxidative stress by this compound derivatives.

Inhibition of NF-κB Signaling Pathway

The anti-inflammatory properties of some cinnamamide derivatives are attributed to their ability to inhibit the NF-κB signaling pathway.[1]

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NFkB_Activation NF-κB Activation Inflammatory_Stimuli->NFkB_Activation Cinnamamide This compound Derivative Cinnamamide->NFkB_Activation Inflammatory_Genes Expression of Pro-inflammatory Genes NFkB_Activation->Inflammatory_Genes

Caption: Inhibition of the NF-κB signaling pathway. Inhibition of the NF-κB signaling pathway.

References

Application Notes and Protocols for In Vivo Administration of (E)-Cinnamamide in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(E)-Cinnamamide, a naturally occurring compound, and its derivatives have garnered significant interest in biomedical research due to their diverse pharmacological activities. These notes provide an overview of the in vivo applications of this compound in rodent models and detailed protocols for its administration. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound.

Applications in Rodent Models

This compound and its derivatives have been investigated in various rodent models for a range of therapeutic areas, including oncology, inflammation, and neurodegenerative diseases.

  • Anticancer Activity: Cinnamamide (B152044) derivatives have demonstrated cytotoxic effects against various cancer cell lines, including colon and liver cancer.[1][2] In vivo studies are crucial to validate these in vitro findings and assess their anti-tumor efficacy and potential for development as anticancer agents.[2][3] Some derivatives function by inhibiting signaling pathways like the Epidermal Growth Factor Receptor (EGFR) pathway, which is often dysregulated in cancer.[2]

  • Anti-inflammatory Effects: The anti-inflammatory properties of cinnamamide and related compounds have been explored in models of myocardial ischemia-reperfusion, atopic dermatitis, and inflammatory bowel disease. A key mechanism identified is the inhibition of the NLRP3 inflammasome pathway, which plays a critical role in the inflammatory response. In a rat model of colitis, cinnamic acid, a related compound, was shown to reduce inflammation by inhibiting TNF-α, IL-6, and myeloperoxidase, and downregulating the expression of Toll-like receptor 4 (TLR-4).

  • Neuroprotective Properties: The potential of cinnamamide derivatives to protect against neuronal damage has been investigated in models of neurodegenerative diseases like Parkinson's and Alzheimer's disease. Studies have shown that these compounds can exhibit neuroprotective effects through various mechanisms, including antioxidant activity and modulation of signaling pathways involved in neuronal survival. For instance, cinnamic acid has been shown to be neuroprotective in a mouse model of Sandhoff disease by activating PPARα. Cinnamic aldehyde, a closely related compound, has demonstrated neuroprotective effects in a mouse model of Parkinson's disease by inhibiting autophagy.

Quantitative Data Summary

The following tables summarize quantitative data from studies involving the administration of this compound and its derivatives in rodent models.

Table 1: Anti-inflammatory and Neuroprotective Studies

CompoundAnimal ModelDisease ModelRoute of AdministrationDosageKey Findings
Cinnamamide derivative (Compound 7)RatMyocardial Ischemia-ReperfusionNot SpecifiedNot SpecifiedAlleviated myocardial injury by inhibiting the NLRP3 pathway.
Cinnamic AcidRatAcetic Acid-Induced ColitisOral45 and 90 mg/kgReduced inflammation by inhibiting TNF-α, IL-6, and MPO, and downregulating TLR-4 expression.
Cinnamic AcidMouseSandhoff DiseaseOral Gavage25 and 50 mg/kg/dayAttenuated glial activation and inflammation, reduced GM2 ganglioside accumulation, improved behavioral performance, and increased survival.
Cinnamic AcidMouseMPTP-induced Parkinson's DiseaseOral Gavage100 mg/kg/dayProtected striatal innervation and restored dopamine (B1211576) levels.
Quercetin-Cinnamic Acid Amide HybridMouseAlzheimer's DiseaseNot Specified0.3 mg/kgShowed pronounced neuroprotective activity.

Table 2: Pharmacokinetic Parameters of Related Compounds

CompoundAnimal ModelRoute of AdministrationDosageKey Pharmacokinetic Parameters
CinnamaldehydeF344 RatsIntravenousNot SpecifiedBiological half-life: 1.7 hours.
CinnamaldehydeF344 RatsOral Gavage250 or 500 mg/kgMaximum blood concentrations around 1 µg/ml; Oral bioavailability < 20%.
Cinnamic AcidRats and MiceNot Specified2.5 mmol/kgMajor metabolite is hippuric acid.

Experimental Protocols

Protocol for Oral Gavage in Mice and Rats

Oral gavage is a common method for precise oral administration of substances.

Materials:

  • This compound solution/suspension in a suitable vehicle (e.g., corn oil, 0.5% methylcellulose)

  • Appropriately sized gavage needles (feeding needles) with a ball tip (18-20 gauge for mice, 16-18 gauge for rats)

  • Syringes

  • Animal scale

Procedure:

  • Animal Preparation: Weigh the animal to determine the correct dosing volume. The maximum recommended volume is typically 10 ml/kg for mice and 10-20 ml/kg for rats.

  • Needle Measurement: Measure the appropriate length for gavage needle insertion by holding the needle alongside the animal from the corner of the mouth to the last rib or xiphoid process. Mark the needle to avoid over-insertion.

  • Restraint:

    • Mice: Securely scruff the mouse to immobilize its head and body.

    • Rats: Hold the rat firmly, immobilizing the head. A two-person technique is often preferred for safety and ease of administration.

  • Needle Insertion: Gently insert the gavage needle into the mouth, directing it over the tongue and into the pharynx. The animal should swallow as the needle enters the esophagus. Advance the needle smoothly without force. If resistance is met, withdraw and re-attempt.

  • Substance Administration: Once the needle is correctly positioned, slowly administer the compound.

  • Post-Administration Monitoring: After administration, withdraw the needle and return the animal to its cage. Monitor the animal for any signs of distress, such as difficulty breathing.

Protocol for Intraperitoneal (IP) Injection in Rats and Mice

IP injection is used for systemic administration of substances that are absorbed into the bloodstream.

Materials:

  • Sterile this compound solution

  • Sterile syringes and needles (25-27 gauge for mice, 23-25 gauge for rats)

  • 70% alcohol for disinfection

Procedure:

  • Preparation: Prepare the sterile this compound solution for injection.

  • Restraint:

    • Mice: Restrain the mouse by scruffing the neck and securing the tail.

    • Rats: A two-person restraint technique is recommended. One person restrains the rat while the other performs the injection.

  • Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid injuring the cecum, bladder, or other internal organs.

  • Injection:

    • Disinfect the injection site with 70% alcohol.

    • Insert the needle at a 30-45 degree angle with the bevel facing up.

    • Aspirate slightly to ensure the needle has not entered a blood vessel or organ.

    • Inject the substance slowly. The maximum recommended volume is generally less than 10 ml/kg.

  • Post-Injection Care: Withdraw the needle and return the animal to its cage. Monitor for any adverse reactions.

Visualization of Signaling Pathways and Workflows

Signaling Pathways

Caption: this compound derivative inhibiting the NLRP3 inflammasome pathway.

Caption: Inhibition of the EGFR signaling pathway by a Cinnamide derivative.

Experimental Workflows

Oral_Gavage_Workflow A Animal Weighing & Dose Calculation B Measure Gavage Needle Length A->B C Proper Animal Restraint B->C D Gentle Insertion of Needle into Esophagus C->D E Slow Administration of this compound D->E F Withdraw Needle & Monitor Animal E->F

Caption: Workflow for oral gavage administration in rodents.

IP_Injection_Workflow A Prepare Sterile this compound Solution B Animal Restraint A->B C Disinfect Injection Site (Lower Right Quadrant) B->C D Insert Needle (30-45° angle) & Aspirate C->D E Inject Substance Slowly D->E F Withdraw Needle & Monitor Animal E->F

Caption: Workflow for intraperitoneal injection in rodents.

References

Application Notes and Protocols: (E)-Cinnamamide as a Versatile Scaffold for Novel Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Cinnamamide, a naturally occurring scaffold found in numerous plant species, has emerged as a "privileged structure" in medicinal chemistry.[1] Its simple, yet versatile, chemical architecture allows for extensive functionalization at multiple sites, including the aromatic ring, the amide group, and the α,β-unsaturated system.[2] This structural flexibility has enabled the development of a diverse library of derivatives with a broad spectrum of pharmacological activities. Cinnamamide-based compounds have shown significant promise in preclinical studies as anticancer, anti-inflammatory, antidepressant, neuroprotective, and antimicrobial agents.[1][3]

The therapeutic potential of cinnamamide (B152044) derivatives stems from their ability to interact with a variety of biological targets.[3] For instance, certain derivatives have been shown to inhibit tubulin polymerization and epidermal growth factor receptor (EGFR) kinase, both crucial targets in cancer therapy.[4][5] Others modulate inflammatory pathways by reducing the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.[6] Furthermore, specific cinnamamide analogs have demonstrated antidepressant-like effects in animal models.[7][8]

These application notes provide detailed protocols for the synthesis of novel this compound derivatives and for the evaluation of their biological activities in key therapeutic areas. The accompanying data tables and pathway diagrams are intended to serve as a valuable resource for researchers engaged in the design and development of next-generation therapeutics based on this promising scaffold.

I. Synthesis of this compound Derivatives

A general and robust method for the synthesis of this compound derivatives involves the coupling of a substituted (E)-cinnamic acid with a desired amine. A common approach is the activation of the carboxylic acid group to form an acid chloride, which then readily reacts with the amine.

Protocol 1: General Synthesis of this compound Derivatives via Cinnamoyl Chloride

This protocol describes a two-step process for the synthesis of N-substituted this compound derivatives.

Step 1: Synthesis of (E)-Cinnamoyl Chloride

  • To a solution of (E)-cinnamic acid (1.0 eq) in a dry, inert solvent such as dichloromethane (B109758) (DCM) or toluene, add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) dropwise at 0 °C under a nitrogen atmosphere.

  • A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to facilitate the reaction.

  • Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude (E)-cinnamoyl chloride, which is often used in the next step without further purification.

Step 2: Amide Coupling

  • Dissolve the desired primary or secondary amine (1.0 - 1.2 eq) in a dry, aprotic solvent like DCM, tetrahydrofuran (B95107) (THF), or acetone, containing a base such as triethylamine (B128534) (TEA) or pyridine (B92270) (1.5 - 2.0 eq) to neutralize the HCl generated during the reaction.

  • Cool the amine solution to 0 °C in an ice bath.

  • Add a solution of the crude (E)-cinnamoyl chloride from Step 1 in the same solvent dropwise to the cooled amine solution with vigorous stirring.

  • Allow the reaction to proceed at 0 °C for 30 minutes and then at room temperature for 2-6 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired this compound derivative.

Characterization: The synthesized compounds should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity.

II. Biological Activity Evaluation Protocols

The following protocols describe standard assays for evaluating the anticancer, anti-inflammatory, and antidepressant activities of newly synthesized this compound derivatives.

Protocol 2: In Vitro Anticancer Activity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.[9]

  • Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test cinnamamide derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37 °C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value by plotting the percentage of viability against the logarithm of the compound concentration.

Protocol 3: In Vitro Anti-inflammatory Activity - Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) using the Griess reagent.[2]

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[2]

  • Compound Treatment: Pre-treat the cells with various concentrations of the cinnamamide derivatives for 1-2 hours.[2]

  • Inflammatory Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a vehicle control (no compound) and a negative control (no LPS).[2]

  • Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.[2]

  • Griess Reaction:

    • Add 50 µL of 1% sulfanilamide (B372717) in 5% phosphoric acid to the supernatant and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water and incubate for another 10 minutes.[2]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[2]

  • Data Analysis: Calculate the nitrite (B80452) concentration using a standard curve prepared with sodium nitrite. Determine the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control.

Protocol 4: Antidepressant-like Activity - Tail Suspension Test (TST)

The tail suspension test is a widely used behavioral assay to screen for potential antidepressant drugs in mice.[10][11] Antidepressants decrease the duration of immobility in this test.[12][13]

  • Animal Acclimatization: House male mice (e.g., C57BL/6 or Swiss Webster) in standard laboratory conditions for at least one week before the experiment.

  • Drug Administration: Administer the test cinnamamide derivative or a vehicle control via oral gavage or intraperitoneal injection, typically 30-60 minutes before the test.[10] A positive control such as fluoxetine (B1211875) or imipramine (B1671792) should also be included.

  • Suspension: Suspend each mouse individually by its tail using adhesive tape, approximately 1-2 cm from the tip.[10] The mouse should hang in a position where it cannot escape or hold onto any surfaces.

  • Test Duration: The test is typically conducted for 6 minutes.[10][13]

  • Recording and Scoring: Record the entire session for each mouse. The primary measure is the duration of immobility, which is defined as the absence of any movement except for respiration.[12] Scoring can be done manually by a trained observer or using automated software.

  • Data Analysis: Compare the duration of immobility between the treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A significant reduction in immobility time suggests antidepressant-like activity.

III. Data Presentation

The following tables summarize the biological activities of representative this compound derivatives.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDModificationCell LineIC₅₀ (µM)Reference
1 N-(pyrimidin-2-yl)benzenesulfonamideHepG24.23[9]
2 4-phenylthiazol-2-yl amide with 3,4,5-trimethoxy substitutionJurkat0.035[14]
3 Cinnamide-quinazoline hybrid (7g)H1975 (EGFR T790M)1.22[5]
Staurosporine -HepG25.59[9]
Osimertinib -H1975 (EGFR T790M)0.95[5]

Table 2: Antidepressant-like Activity of this compound Derivatives

Compound IDModificationTestDose (mg/kg)% Decrease in ImmobilityReference
3f Trifluoromethyl on methylenedioxyphenylTST & FST10Significant, comparable to fluoxetine[7][8]
Fluoxetine -TST & FST10Standard[7][8]

Table 3: Fungicidal Activity of this compound Derivatives

Compound IDModificationPathogenEC₅₀ (µg/mL)Reference
B₂₆ 1,2,3,4-tetrahydroisoquinoline moietyColletotrichum orbiculare0.36[15]
Boscalid -Colletotrichum orbiculare0.95[15]
Lansiumamide B Lead CompoundColletotrichum orbiculare60.18[15]

IV. Visualizations

The following diagrams illustrate key experimental workflows and signaling pathways relevant to the application of this compound derivatives in drug design.

G cluster_synthesis Synthesis Workflow cinnamic_acid Cinnamic Acid Derivative socl2 SOCl₂/DMF cinnamic_acid->socl2 Activation cinnamoyl_chloride Cinnamoyl Chloride socl2->cinnamoyl_chloride amine Amine/Pyridine cinnamoyl_chloride->amine Coupling cinnamamide Cinnamamide Derivative amine->cinnamamide

Figure 1. General synthesis workflow for this compound derivatives.

G cluster_pathway EGFR Signaling and Inhibition EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (RAS-RAF-MEK-ERK, PI3K-AKT) Dimerization->Downstream Cinnamamide Cinnamamide Derivative (e.g., 7g) Cinnamamide->Dimerization Inhibits Proliferation Cell Proliferation, Survival Downstream->Proliferation

Figure 2. Inhibition of EGFR signaling by a cinnamamide derivative.

G cluster_assay Antidepressant Screening Workflow (TST) Admin Administer Compound to Mice Suspend Suspend Mouse by Tail (6 min) Admin->Suspend Record Record Behavior Suspend->Record Score Score Immobility Time Record->Score Analyze Statistical Analysis Score->Analyze Result Reduced Immobility? (Antidepressant Effect) Analyze->Result

Figure 3. Workflow for the Tail Suspension Test (TST).

References

Application Notes and Protocols: (E)-Cinnamamide as a Positive Control in Neuroprotection Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Cinnamamide and its related precursor, cinnamaldehyde (B126680), have demonstrated significant neuroprotective properties in a variety of in vitro models of neurodegenerative diseases. These compounds mitigate neuronal damage induced by excitotoxicity, oxidative stress, and proteotoxicity, making them valuable reference compounds in the screening and validation of novel neuroprotective agents. This document provides detailed application notes and protocols for utilizing this compound or cinnamaldehyde as a positive control or reference agent in common neuroprotection assays. The protocols outlined below focus on assays using the human neuroblastoma SH-SY5Y cell line, a widely accepted model in neurodegenerative disease research.

Core Applications

This compound and cinnamaldehyde can be employed as a positive control or reference compound in neuroprotection assays designed to model various aspects of neurodegenerative diseases, including:

  • Alzheimer's Disease: Assessing the mitigation of amyloid-β (Aβ)-induced neurotoxicity.

  • Parkinson's Disease: Evaluating protection against toxins like MPP+ that mimic parkinsonian pathology.

  • Glutamate (B1630785) Excitotoxicity: Measuring the reduction of neuronal cell death caused by excessive glutamate receptor stimulation, a common pathway in many neurological disorders.

  • Oxidative Stress: Quantifying the protective effects against neuronal damage induced by reactive oxygen species (ROS).

Data Presentation: Neuroprotective Effects of Cinnamaldehyde

The following tables summarize the quantitative data on the neuroprotective effects of cinnamaldehyde, a closely related and well-studied precursor to this compound, in various in vitro models.

Table 1: Neuroprotective Effect of Cinnamaldehyde Against Amyloid-β (Aβ)-Induced Toxicity in SH-SY5Y Cells

Cinnamaldehyde Concentration (µM)Cell Viability (% of Control) after Aβ (20 µM) ExposureReference
0 (Aβ only)~43%[1]
15Significantly Increased[1]
20Significantly Increased[1]
23Significantly Increased[1]
25Significantly Increased[1]

Note: Aβ (20 µM) reduced neural cell survival by 57%. Cinnamaldehyde significantly reversed this neurotoxicity[1].

Table 2: Effect of Cinnamaldehyde on Total GSK-3β Protein Levels in Aβ-Treated SH-SY5Y Cells

TreatmentRelative Total GSK-3β Protein LevelReference
ControlBaseline[1]
Aβ (20 µM)Significantly Increased[1]
Aβ (20 µM) + Cinnamaldehyde (15 µM)Significantly Decreased (compared to Aβ only)[1]
Aβ (20 µM) + Cinnamaldehyde (23 µM)Significantly Decreased (compared to Aβ only)[1]

Note: Cinnamaldehyde at concentrations of 15 and 23 µM diminished the Aβ-induced increase in total GSK-3β protein levels[1].

Experimental Protocols

Protocol 1: Amyloid-β (Aβ) Induced Neurotoxicity Assay in SH-SY5Y Cells

This protocol assesses the ability of a test compound to protect against Aβ-induced cell death, using cinnamaldehyde as a reference neuroprotective agent.

Materials:

  • Human neuroblastoma SH-SY5Y cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Amyloid-β peptide (1-42 or 25-35)

  • Sterile DMSO

  • This compound or Cinnamaldehyde

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 3 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Pre-treatment: Prepare various concentrations of the test compound and this compound/cinnamaldehyde (e.g., 5, 10, 20 µM) in serum-free medium. Remove the culture medium from the wells and replace it with the medium containing the test compounds or the positive control. Incubate for 2 hours.

  • Aβ Treatment: Add Aβ peptide (e.g., 10 µM of Aβ₁₋₄₀ or 20 µM of Aβ₂₅₋₃₅) to the wells containing the test compounds and positive control. Include wells with cells and Aβ only (negative control) and cells in medium only (vehicle control). Incubate for an additional 24 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control cells.

Protocol 2: Glutamate-Induced Excitotoxicity Assay

This protocol evaluates the neuroprotective effects of compounds against glutamate-induced neurotoxicity.

Materials:

  • SH-SY5Y cells or primary cortical neurons

  • Appropriate culture medium

  • L-Glutamic acid monosodium salt hydrate

  • This compound or Cinnamaldehyde

  • MTT solution (5 mg/mL in PBS)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to differentiate if necessary.

  • Pre-treatment: Treat the cells with various concentrations of the test compound and this compound/cinnamaldehyde for 2 hours.

  • Glutamate Induction: Induce excitotoxicity by adding a high concentration of glutamate (e.g., 4 mM for PC12 cells, adjust for SH-SY5Y) to the wells.

  • Incubation: Incubate the cells for 24 hours.

  • Cell Viability Assessment: Perform the MTT assay as described in Protocol 1.

  • Data Analysis: Calculate the percentage of neuroprotection relative to the glutamate-only treated cells.

Protocol 3: Caspase-3 Activity Assay

This assay measures the activation of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Cells treated as in Protocol 1 or 2

  • Caspase-3 colorimetric assay kit (e.g., Abcam ab39401 or similar)

  • Cell lysis buffer

  • DEVD-p-NA substrate

  • 96-well plate

Procedure:

  • Induce Apoptosis: Treat cells with the neurotoxic insult (e.g., Aβ or glutamate) in the presence or absence of the test compound or this compound/cinnamaldehyde.

  • Cell Lysis:

    • Pellet 1-5 x 10⁶ cells.

    • Resuspend the cells in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute and collect the supernatant (cytosolic extract).

  • Enzyme Assay:

    • To each well of a 96-well plate, add 50 µL of 2x Reaction Buffer containing 10 mM DTT.

    • Add the cell lysate to the wells.

    • Add 5 µL of the 4 mM DEVD-p-NA substrate.

    • Incubate at 37°C for 1-2 hours.

  • Measurement: Read the absorbance at 400-405 nm. The increase in absorbance is proportional to the caspase-3 activity.

Signaling Pathways and Visualizations

This compound and related compounds exert their neuroprotective effects through the modulation of several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.

G cluster_stress Neurotoxic Stress cluster_pathways Intracellular Signaling cluster_cinnamamide This compound / Cinnamaldehyde cluster_outcomes Cellular Outcomes Amyloid-Beta Amyloid-Beta GSK3B GSK-3β Amyloid-Beta->GSK3B Activates Glutamate Glutamate Caspase3 Caspase-3 Glutamate->Caspase3 Activates Oxidative_Stress Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis Induces GSK3B->Apoptosis Promotes NFkB NF-κB Inflammation Inflammation NFkB->Inflammation Promotes Nrf2 Nrf2 Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response Induces Caspase3->Apoptosis Executes Cinnamamide This compound / Cinnamaldehyde Cinnamamide->GSK3B Inhibits Cinnamamide->NFkB Inhibits Cinnamamide->Nrf2 Activates Cinnamamide->Caspase3 Inhibits Neuroprotection Neuroprotection Cinnamamide->Neuroprotection Inflammation->Apoptosis Antioxidant_Response->Neuroprotection

Caption: Neuroprotective signaling pathways of this compound.

The diagram above illustrates how this compound and its analogs interfere with neurotoxic cascades. They inhibit pro-apoptotic and pro-inflammatory pathways such as GSK-3β and NF-κB, while activating the Nrf2-mediated antioxidant response, ultimately leading to neuroprotection.

G start Seed SH-SY5Y cells in 96-well plate pretreatment Pre-treat with Test Compound or This compound (Positive Control) for 2h start->pretreatment induction Induce Neurotoxicity (e.g., add Amyloid-β or Glutamate) pretreatment->induction incubation Incubate for 24h induction->incubation mtt Add MTT solution and incubate for 4h incubation->mtt dissolve Dissolve formazan crystals with DMSO mtt->dissolve read Read absorbance at 570 nm dissolve->read

References

Application Notes and Protocols: Synthesis and Anticancer Screening of (E)-Cinnamamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Cinnamamide derivatives represent a promising class of compounds in the field of oncology. Possessing a characteristic α,β-unsaturated amide moiety, these molecules have been shown to exhibit a wide range of pharmacological activities, including potent anticancer effects. Their mechanism of action often involves the induction of apoptosis and the modulation of key signaling pathways implicated in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway. This document provides detailed protocols for the synthesis of this compound derivatives and their subsequent evaluation as anticancer agents using standard in vitro screening assays.

Data Presentation: Anticancer Activity of this compound Derivatives

The following tables summarize the cytotoxic activity of various this compound derivatives against a panel of human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Table 1: Cytotoxicity of N-Aryl Cinnamamide Derivatives

Compound IDR Group (Amine)Cancer Cell LineIC50 (µM)Reference
1a 4-chlorophenylHeLa<10 µg/mL[1]
1b 4-fluorophenylsulfonylB16-F100.8 µg/mL
1c 4-bromophenylsulfonylB16-F101.2 µg/mL
1d phenylsulfonylMCF-70.17 µg/mL
2a N-(pyrimidin-2-yl)benzenesulfamoylHepG24.23
3a (Z)-2-[(E)-cinnamamido]-3-phenyl-N-propylacrylamideHCT-11632.0[2]
3b (Z)-3-(1H-indol-3-yl)-N-propyl-2-[(E)-3-(thien-2-yl)propenamido)propenamideCaco-20.89[2]
3c (Z)-3-(1H-indol-3-yl)-N-propyl-2-[(E)-3-(thien-2-yl)propenamido)propenamideHCT-1162.85[2]
3d (Z)-3-(1H-indol-3-yl)-N-propyl-2-[(E)-3-(thien-2-yl)propenamido)propenamideHT-291.65[2]

Table 2: Cytotoxicity of Quinazoline-Cinnamamide Hybrids

Compound IDSubstitution on Cinnamic RingCancer Cell LineIC50 (µM)Reference
7g Methoxy and AcetoxyH1975 (EGFR T790M mutant)1.22

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives via Amide Coupling

This protocol describes a general method for the synthesis of this compound derivatives from (E)-cinnamic acid and a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.

Materials:

  • (E)-Cinnamic acid

  • Appropriate primary or secondary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (B128534) (TEA)

  • 5% Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

  • Silica (B1680970) gel for column chromatography

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (E)-cinnamic acid (1.0 equivalent) in anhydrous DMF or DCM.

  • Activation of Carboxylic Acid: Add HOBt (1.1 equivalents) and EDC (1.2 equivalents) to the solution. Stir the mixture at room temperature for 30 minutes.

  • Amine Addition: Add the desired amine (1.0 equivalent) and triethylamine (1.5 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297).

    • Wash the organic layer sequentially with 5% HCl solution, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound derivative.

  • Characterization: Characterize the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivatives (dissolved in DMSO to prepare stock solutions)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • 96-well sterile microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Analysis of Apoptosis by Western Blotting

Western blotting is used to detect specific proteins in a sample and can be employed to analyze the expression of key apoptosis-related proteins.

Materials:

  • Cancer cells treated with this compound derivatives

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: After treating the cells with the this compound derivative for the desired time, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

  • Sample Preparation: Mix an equal amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins. Use a loading control like β-actin to normalize the data. An increase in the Bax/Bcl-2 ratio and the presence of cleaved caspase-3 and cleaved PARP are indicative of apoptosis induction.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_synthesis General Synthesis Workflow cinnamic_acid (E)-Cinnamic Acid coupling Amide Coupling (EDC, HOBt) cinnamic_acid->coupling amine Primary/Secondary Amine amine->coupling cinnamamide This compound Derivative coupling->cinnamamide purification Purification (Column Chromatography) cinnamamide->purification characterization Characterization (NMR, MS) purification->characterization

Caption: General workflow for the synthesis of this compound derivatives.

G cluster_mtt MTT Assay Workflow seed Seed Cancer Cells treat Treat with Cinnamamide Derivatives seed->treat incubate Incubate (48-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Solubilize Formazan (DMSO) incubate_mtt->solubilize read Read Absorbance (570 nm) solubilize->read analyze Analyze Data (IC50) read->analyze

Caption: Workflow for the MTT cell viability assay.

G cluster_wb Western Blot Workflow cell_lysis Cell Lysis & Protein Extraction quantification Protein Quantification cell_lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection

Caption: General workflow for Western blot analysis.

G cluster_pathway Proposed Anticancer Signaling Pathway of this compound Derivatives cluster_egfr EGFR Signaling cluster_apoptosis Intrinsic Apoptosis Pathway EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Bax Bax Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2 Bcl-2 Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis Cinnamamide This compound Derivatives Cinnamamide->EGFR Cinnamamide->Bax Cinnamamide->Bcl2

Caption: Proposed mechanism of action for this compound derivatives. This compound derivatives.

References

Application of (E)-Cinnamamide in Alzheimer's Disease Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Cinnamamide is a naturally occurring compound and a derivative of cinnamic acid. It serves as a key structural motif in numerous synthetic compounds being investigated for their therapeutic potential in a variety of diseases. In the context of Alzheimer's disease (AD), a complex neurodegenerative disorder, this compound and its derivatives are emerging as promising multi-target-directed ligands. Their therapeutic potential stems from their ability to simultaneously address several pathological cascades implicated in AD, including cholinergic dysfunction, amyloid-beta (Aβ) aggregation, oxidative stress, and neuroinflammation. This document provides an overview of the application of this compound in AD research, including detailed experimental protocols and a summary of the available quantitative data for its derivatives.

Multi-Target Therapeutic Potential in Alzheimer's Disease

The multifaceted nature of Alzheimer's disease necessitates therapeutic strategies that can modulate multiple disease-related targets. This compound derivatives have demonstrated activity against several key targets in AD pathogenesis:

  • Cholinesterase Inhibition: A key feature of AD is the decline in acetylcholine (B1216132) levels. This compound derivatives have been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), the enzymes responsible for acetylcholine degradation.

  • Aβ Aggregation Inhibition: The aggregation of amyloid-beta peptides into toxic plaques is a central event in AD. Certain cinnamamide (B152044) derivatives have been found to inhibit this aggregation process.

  • Neuroprotection: Oxidative stress and glutamate-induced excitotoxicity contribute to neuronal cell death in AD. Cinnamaldehyde (B126680), a closely related compound, has demonstrated neuroprotective effects against oxidative stress and apoptosis in PC12 cells, a common neuronal cell model.[1][2]

  • Modulation of Signaling Pathways: Trans-cinnamaldehyde has been shown to activate the SIRT1-PGC1α-PPARγ pathway, which is involved in the regulation of β-secretase (BACE1), a key enzyme in Aβ production.

Quantitative Data Summary

Direct quantitative data for the parent compound, this compound, in Alzheimer's disease-related assays is limited in the currently available literature. However, numerous studies have reported the activity of its derivatives and hybrids. The following tables summarize the inhibitory concentrations (IC50) for some of these compounds against key AD targets.

Table 1: Cholinesterase Inhibitory Activity of this compound Derivatives

CompoundTarget EnzymeIC50 (µM)Source
(E)-N-(2-(1H-indol-3-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamideAChE11.51[3]
(E)-N-(2-(1H-indol-3-yl)ethyl)-3-(2-chlorophenyl)acrylamideBuChE1.95[3]

Note: AChE = Acetylcholinesterase; BuChE = Butyrylcholinesterase.

Experimental Protocols

This section provides detailed protocols for key in vitro assays used to evaluate the therapeutic potential of this compound and its derivatives in Alzheimer's disease research.

Cholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the in vitro inhibitory activity of this compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

Principle: This colorimetric assay measures the activity of cholinesterases.[4] The enzyme hydrolyzes the substrate acetylthiocholine (B1193921) (or butyrylthiocholine) to thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[4] The rate of color formation is proportional to the enzyme activity.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Butyrylcholinesterase (BuChE) from equine serum

  • Acetylthiocholine iodide (ATCI)

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • This compound

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to various concentrations with phosphate buffer.

    • Prepare DTNB solution (10 mM) in phosphate buffer.

    • Prepare substrate solutions of ATCI (10 mM) and BTCI (10 mM) in phosphate buffer.

    • Prepare enzyme solutions of AChE (0.2 U/mL) and BuChE (0.2 U/mL) in phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of different concentrations of the this compound test solution.

    • Add 50 µL of the respective enzyme solution (AChE or BuChE) to each well.

    • Add 125 µL of phosphate buffer.

    • Incubate the mixture at 37°C for 15 minutes.

    • Add 50 µL of the DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of the respective substrate solution (ATCI or BTCI).

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100

    • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Amyloid-Beta (Aβ) Aggregation Inhibition Assay (Thioflavin T Assay)

Objective: To assess the ability of this compound to inhibit the aggregation of Aβ peptides.

Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.[5] This assay monitors the kinetics of Aβ aggregation by measuring the increase in ThT fluorescence over time.[5]

Materials:

  • Aβ(1-42) peptide

  • Hexafluoroisopropanol (HFIP)

  • Thioflavin T (ThT)

  • This compound

  • Phosphate buffer (50 mM, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Fluorometric microplate reader

Protocol:

  • Preparation of Aβ(1-42) Monomers:

    • Dissolve Aβ(1-42) peptide in HFIP to a concentration of 1 mg/mL.

    • Aliquot the solution and evaporate the HFIP under a gentle stream of nitrogen gas or in a vacuum concentrator.

    • Store the resulting peptide film at -80°C.

    • Prior to the assay, dissolve the peptide film in a small volume of DMSO to create a stock solution (e.g., 5 mM) and then dilute to the final working concentration in phosphate buffer.

  • Assay Procedure:

    • Prepare a ThT stock solution (e.g., 5 mM in water) and dilute to a working concentration (e.g., 500 µM) in phosphate buffer.

    • In a 96-well black plate, mix the Aβ(1-42) solution (final concentration, e.g., 10 µM), ThT solution (final concentration, e.g., 20 µM), and different concentrations of this compound in phosphate buffer.

    • The total volume in each well should be consistent (e.g., 200 µL).

    • Seal the plate to prevent evaporation.

    • Incubate the plate at 37°C with continuous gentle shaking.

    • Measure the fluorescence intensity (excitation ≈ 440 nm, emission ≈ 485 nm) at regular time intervals (e.g., every 10 minutes) for up to 48 hours.

  • Data Analysis:

    • Plot the fluorescence intensity against time for each concentration of this compound.

    • The percentage of inhibition of aggregation can be calculated by comparing the final fluorescence intensity of the samples with and without the inhibitor.

    • The IC50 value can be determined from a dose-response curve.

Neuroprotection Assay in PC12 Cells (MTT Assay)

Objective: To evaluate the protective effect of this compound against oxidative stress-induced cell death in a neuronal cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which can be dissolved and quantified by spectrophotometry.

Materials:

Protocol:

  • Cell Culture and Seeding:

    • Culture PC12 cells in RPMI-1640 medium supplemented with 10% HS, 5% FBS, and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

    • Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 2-24 hours).

    • Induce oxidative stress by adding a toxicant such as H₂O₂ (e.g., 100-200 µM) or glutamate (e.g., 4 mM) to the wells (excluding the control group) and incubate for an additional 24 hours.[1][2]

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Cell viability is expressed as a percentage of the control (untreated) cells.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to determine its neuroprotective effect.

Signaling Pathways and Experimental Workflows

SIRT1-PGC1α-PPARγ Signaling Pathway

Trans-cinnamaldehyde, a compound structurally similar to this compound, has been shown to ameliorate amyloid-beta pathogenesis by activating the SIRT1-PGC1α-PPARγ signaling pathway. This pathway plays a crucial role in regulating the expression of BACE1, the rate-limiting enzyme in Aβ production.

SIRT1_Pathway TCA This compound (or related compounds) SIRT1 SIRT1 TCA->SIRT1 Activates PGC1a PGC1α SIRT1->PGC1a Activates PPARg PPARγ PGC1a->PPARg Co-activates BACE1 BACE1 Gene Expression PPARg->BACE1 Inhibits Abeta Aβ Production BACE1->Abeta Leads to AD_Pathology Alzheimer's Disease Pathology Abeta->AD_Pathology Contributes to

Caption: Proposed SIRT1-PGC1α-PPARγ signaling pathway modulated by this compound derivatives.

Experimental Workflow for In Vitro Screening

The following diagram illustrates a typical workflow for the initial in vitro screening of this compound for its potential anti-Alzheimer's disease properties.

Experimental_Workflow Start Start: this compound ChE_Assay Cholinesterase Inhibition Assay Start->ChE_Assay Abeta_Assay Aβ Aggregation Inhibition Assay Start->Abeta_Assay Neuro_Assay Neuroprotection Assay (PC12 cells) Start->Neuro_Assay Data_Analysis Data Analysis (IC50, % Inhibition) ChE_Assay->Data_Analysis Abeta_Assay->Data_Analysis Neuro_Assay->Data_Analysis Lead_Ident Lead Compound Identification Data_Analysis->Lead_Ident End Further In Vivo Studies Lead_Ident->End

References

Application Notes and Protocols for Studying Nrf2 Activation Pathways using (E)-Cinnamamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Cinnamamide and its derivatives are emerging as potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the cellular antioxidant response, orchestrating the expression of a battery of cytoprotective genes that defend against oxidative and electrophilic stress.[1] Under basal conditions, Nrf2 is kept at low levels in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[2] Electrophilic compounds, such as this compound, can modify cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[3] This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE) in the promoter region of its target genes, and initiate their transcription.[3] This application note provides a comprehensive guide for utilizing this compound to study the activation of the Nrf2 pathway, including detailed experimental protocols and data presentation.

Data Presentation

The following tables summarize the quantitative data on the effects of a representative N-phenyl cinnamamide (B152044) derivative (compound 1g) on the Nrf2 signaling pathway in HepG2 cells.

Table 1: Dose-Dependent Effect of N-phenyl Cinnamamide Derivative (1g) on Nrf2/ARE Luciferase Activity. [3]

Concentration (µM)Fold Induction of Luciferase Activity (mean ± SD)
12.5 ± 0.3
35.8 ± 0.7
510.2 ± 1.1
1015.6 ± 1.8

Table 2: Effect of N-phenyl Cinnamamide Derivative (1g) on the mRNA Expression of Nrf2 Target Genes.

Target GeneConcentration (µM)Fold Increase in mRNA Expression (mean ± SD)
NQO1 11.8 ± 0.2
53.5 ± 0.4
105.2 ± 0.6
HO-1 12.1 ± 0.3
54.8 ± 0.5
107.1 ± 0.8
GCLC 11.5 ± 0.2
52.9 ± 0.3
104.3 ± 0.5

Table 3: Effect of N-phenyl Cinnamamide Derivative (1g) on the Protein Expression of Nrf2 Target Genes.

Target ProteinConcentration (µM)Fold Increase in Protein Expression (mean ± SD)
NQO1 11.5 ± 0.2
52.8 ± 0.3
104.1 ± 0.4
HO-1 11.9 ± 0.2
53.9 ± 0.4
106.2 ± 0.7
GCLC 11.3 ± 0.1
52.5 ± 0.3
103.7 ± 0.4

Signaling Pathway and Experimental Workflow

Figure 1: this compound induced Nrf2 activation pathway.

Experimental_Workflow cluster_assays Endpoint Assays start Start cell_culture Cell Culture (e.g., HepG2) start->cell_culture treatment Treatment with This compound cell_culture->treatment endpoint Endpoint Assays treatment->endpoint luciferase ARE-Luciferase Reporter Assay western_blot Western Blot (Nrf2, NQO1, HO-1) qpcr qPCR (NQO1, HO-1, GCLC) data_analysis Data Analysis conclusion Conclusion data_analysis->conclusion luciferase->data_analysis western_blot->data_analysis qpcr->data_analysis

Figure 2: Experimental workflow for studying Nrf2 activation.

Experimental Protocols

Cell Culture and Treatment

This protocol describes the culture of HepG2 cells, a human liver cancer cell line commonly used for studying Nrf2 activation, and their treatment with this compound.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Cell Culture:

    • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Subculture the cells every 2-3 days or when they reach 80-90% confluency.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM).

    • Store the stock solution at -20°C.

  • Cell Treatment:

    • Seed HepG2 cells in appropriate culture plates (e.g., 6-well, 24-well, or 96-well plates) and allow them to adhere overnight.

    • The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10 µM). A vehicle control (DMSO) should be included.

    • Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours) before proceeding to downstream assays.

ARE-Luciferase Reporter Assay

This assay measures the transcriptional activity of Nrf2 by quantifying the expression of a luciferase reporter gene under the control of an ARE promoter.

Materials:

  • HepG2 cells stably transfected with an ARE-luciferase reporter construct

  • This compound

  • Luciferase Assay System (e.g., Promega)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed the ARE-luciferase HepG2 stable cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well.

    • Incubate overnight at 37°C with 5% CO2.

  • Cell Treatment:

    • Treat the cells with various concentrations of this compound and a vehicle control as described in Protocol 1.

    • Incubate for 18-24 hours.

  • Luciferase Assay:

    • Remove the medium from the wells.

    • Add 50 µL of 1x Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

    • Add 50 µL of Luciferase Assay Reagent to each well.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to the protein concentration in each well if necessary.

    • Express the results as fold induction over the vehicle control.

Western Blot Analysis for Nrf2 and Target Proteins

This protocol is used to detect the protein levels of Nrf2 (in nuclear and cytoplasmic fractions) and its downstream targets (e.g., NQO1, HO-1).

Materials:

  • Treated HepG2 cells

  • Nuclear and Cytoplasmic Extraction Kit (e.g., Thermo Fisher Scientific)

  • RIPA buffer

  • Protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-Nrf2, anti-NQO1, anti-HO-1, anti-Lamin B1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction:

    • For total protein, lyse the cells in RIPA buffer with protease and phosphatase inhibitors.

    • For nuclear and cytoplasmic fractions, use a commercial kit following the manufacturer's instructions.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Use Lamin B1 as a nuclear marker and β-actin as a cytoplasmic/loading control.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the protein of interest to the appropriate loading control.

Quantitative Real-Time PCR (qPCR) for Nrf2 Target Genes

This protocol quantifies the mRNA expression levels of Nrf2 target genes.

Materials:

  • Treated HepG2 cells

  • RNA extraction kit (e.g., Qiagen RNeasy)

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • Primers for target genes (NQO1, HO-1, GCLC) and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-Time PCR System

Procedure:

  • RNA Extraction:

    • Extract total RNA from treated cells using an RNA extraction kit according to the manufacturer's protocol.

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • qPCR:

    • Set up the qPCR reaction with SYBR Green Master Mix, cDNA, and specific primers for the target and housekeeping genes.

    • Run the reaction on a real-time PCR system using a standard thermal cycling program.

  • Data Analysis:

    • Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

    • Express the results as fold change relative to the vehicle control.

Conclusion

This compound serves as a valuable tool for investigating the Nrf2 activation pathway. The protocols outlined in this application note provide a robust framework for researchers to explore the mechanism of Nrf2 activation and its downstream effects. The provided data tables and diagrams offer a clear representation of the expected outcomes and the underlying signaling cascade. By employing these methodologies, scientists can effectively study the cytoprotective effects of this compound and its potential as a therapeutic agent for diseases associated with oxidative stress.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (E)-Cinnamamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (E)-Cinnamamide and improving yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The primary methods for synthesizing this compound involve the amidation of cinnamic acid or its derivatives. Key approaches include:

  • Chemical Synthesis using Coupling Reagents: This traditional method often employs reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC.HCl) to facilitate the coupling of cinnamic acid with an amine.[1][2][3] Additives such as 4-dimethylaminopyridine (B28879) (DMAP) may also be used.[2][3]

  • Enzyme-Catalyzed Synthesis: Biocatalytic methods utilize enzymes, such as Lipozyme® TL IM, to catalyze the amidation reaction, often under milder conditions.[4][5] This approach is considered more environmentally friendly.

  • Continuous-Flow Microreactor Synthesis: This modern technique combines enzyme catalysis with a continuous-flow system to enhance reaction efficiency, reduce reaction times, and improve process control.[4][5]

  • Acid Chloride Intermediate: Cinnamic acid can be converted to cinnamoyl chloride using reagents like thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃), which then reacts with an amine to form the amide.[3][6][7]

Q2: What are the typical yields for this compound synthesis?

A2: Yields can vary significantly depending on the chosen method and optimization of reaction conditions.

  • With optimized carbodiimide (B86325) chemistry (EDC.HCl in anhydrous THF at 60°C), yields can reach up to 93.1%.[1]

  • Enzyme-catalyzed synthesis in a continuous-flow microreactor has demonstrated conversions as high as 91.3%.[4][5]

  • The Shiina esterification method, a type of macrolactonization, has been adapted for amide synthesis and has reported yields of up to 92%.[3]

  • Metal- and solvent-free approaches have achieved yields of around 85%.[8]

Q3: What are common side reactions, and how can they be minimized?

A3: A notable side reaction is the aza-Michael addition, where the amine adds to the carbon-carbon double bond of the cinnamate (B1238496) starting material.[4] To suppress this, it is recommended to use a lower concentration of the methyl cinnamate.[4]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Possible Causes & Solutions

CauseRecommended Action
Ineffective Coupling Reagent/Catalyst Verify the quality and activity of your coupling reagent (e.g., DCC, EDC.HCl) or catalyst (e.g., enzyme). For enzymatic reactions, ensure the enzyme is not denatured. Consider screening different catalysts.[4]
Suboptimal Reaction Temperature Temperature is a critical parameter. For enzymatic reactions, temperatures around 45-50°C have proven effective.[4][5] For chemical synthesis with EDC.HCl, 60°C was found to be optimal.[1] Conduct small-scale experiments to determine the optimal temperature for your specific system.
Incorrect Solvent The choice of solvent can significantly impact yield. Anhydrous THF has been shown to be effective in carbodiimide-mediated reactions.[1] For enzymatic synthesis, solvents like methyl tert-butyl ether (MTBE) have been used.[4] Screen a panel of solvents to find the most suitable one for your reaction.
Inappropriate Substrate Molar Ratio The ratio of cinnamic acid (or its ester) to the amine is crucial. An excess of the amine can sometimes drive the reaction to completion. A substrate molar ratio of 1:2 (methyl cinnamate:amine) has been used successfully in enzymatic synthesis.[4][5]
Insufficient Reaction Time Monitor the reaction progress using techniques like TLC or LC-MS. Some methods, particularly traditional enzymatic batch reactions, may require extended periods (e.g., 24 hours).[4] Continuous-flow methods can significantly shorten reaction times to around 40 minutes.[4][5] For EDC.HCl mediated synthesis, a reaction time of 150 minutes was found to be optimal.[1]
Presence of Water For reactions sensitive to moisture, such as those using acid chlorides or certain coupling reagents, ensure all glassware is dry and use anhydrous solvents.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low or No Yield check_reagents Verify Reagent/Catalyst Activity & Purity start->check_reagents optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp optimize_solvent Screen Different Solvents optimize_temp->optimize_solvent optimize_ratio Adjust Substrate Molar Ratio optimize_solvent->optimize_ratio optimize_time Optimize Reaction Time optimize_ratio->optimize_time check_moisture Ensure Anhydrous Conditions optimize_time->check_moisture monitor_reaction Monitor Reaction Progress (TLC/LC-MS) check_moisture->monitor_reaction yield_improved Yield Improved? monitor_reaction->yield_improved end_success Synthesis Optimized yield_improved->end_success Yes end_fail Consult Further Literature/Expert yield_improved->end_fail No

Caption: A flowchart for troubleshooting low yields in this compound synthesis.

Issue 2: Presence of Impurities in the Final Product

Possible Causes & Solutions

CauseRecommended Action
Unreacted Starting Materials Improve the reaction conversion by optimizing conditions as described in the "Low Yield" section. After the reaction, purify the product using column chromatography or recrystallization.
Byproduct Formation (e.g., Aza-Michael Adduct) To minimize the aza-Michael addition, use a lower concentration of the cinnamate ester.[4] Purification via column chromatography is typically effective in removing this and other byproducts.
Coupling Reagent Byproducts For reactions using DCC, the dicyclohexylurea byproduct is insoluble in many organic solvents and can often be removed by filtration. When using EDC.HCl, the urea (B33335) byproduct is water-soluble, facilitating its removal during an aqueous workup.
(Z)-Isomer Formation The desired product is the (E)-isomer. While synthesis methods generally favor the more stable (E)-isomer, isomerization can occur, for instance, under UV light. Protect the reaction from light if necessary. The isomers can typically be separated by chromatography.

Purification Strategy Logic

Purification_Strategy start Crude Product with Impurities identify_impurity Identify Impurity Type (TLC, NMR, LC-MS) start->identify_impurity unreacted_sm Unreacted Starting Materials identify_impurity->unreacted_sm byproducts Reaction Byproducts identify_impurity->byproducts isomer Geometric Isomer (Z) identify_impurity->isomer column_chromatography Column Chromatography unreacted_sm->column_chromatography filtration Filtration (for insoluble byproducts like DCU) byproducts->filtration aqueous_workup Aqueous Workup (for water-soluble byproducts) byproducts->aqueous_workup isomer->column_chromatography filtration->column_chromatography aqueous_workup->column_chromatography recrystallization Recrystallization column_chromatography->recrystallization pure_product Pure this compound recrystallization->pure_product

Caption: Decision-making process for the purification of crude this compound.

Experimental Protocols

Protocol 1: Synthesis using EDC.HCl

This protocol is based on the optimization study for the N-amidation of cinnamic acid.[1]

  • Reagents and Setup:

    • To a round-bottom flask under a nitrogen atmosphere, add cinnamic acid (1 equivalent), p-anisidine (B42471) (1 equivalent), and anhydrous tetrahydrofuran (B95107) (THF).

    • Stir the mixture until all solids are dissolved.

  • Reaction Initiation:

    • Add N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC.HCl) (1.5 equivalents) to the solution.

  • Reaction Conditions:

    • Heat the reaction mixture to 60°C.

    • Stir for 150 minutes, monitoring the reaction progress by TLC.

  • Workup and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Perform an aqueous workup to remove the water-soluble urea byproduct and any excess reagents.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The resulting solid can be further purified by recrystallization if necessary.

Protocol 2: Enzyme-Catalyzed Synthesis in a Continuous-Flow Microreactor

This protocol is adapted from a highly efficient method for cinnamamide (B152044) synthesis.[4][5]

  • System Setup:

    • Pack a microreactor column with Lipozyme® TL IM.

    • Set up a syringe pump to deliver the substrate solution through the microreactor at a controlled flow rate.

    • The output of the reactor is connected to a collection vessel.

  • Substrate Preparation:

    • Prepare a solution of methyl cinnamate (1 equivalent) and phenylethylamine (2 equivalents) in a suitable solvent (e.g., methyl tert-butyl ether).

  • Reaction Execution:

    • Set the temperature of the microreactor to 45°C.

    • Pump the substrate solution through the enzyme-packed microreactor. The residence time should be approximately 40 minutes (this is controlled by the flow rate and reactor volume).

  • Product Collection and Purification:

    • Collect the product stream continuously from the reactor outlet.

    • The solvent can be removed under reduced pressure.

    • The crude product is then purified by column chromatography to yield the pure this compound.

Data Summary

Table 1: Comparison of Optimized Reaction Conditions and Yields

MethodCatalyst/ReagentSolventTemperature (°C)TimeSubstrate Ratio (Acid/Ester:Amine)Yield (%)Reference
Carbodiimide CouplingEDC.HClAnhydrous THF60150 min1:193.1[1]
Continuous-FlowLipozyme® TL IMMTBE4540 min1:291.3 (conversion)[4][5]
Metal- and Solvent-Free-Solvent-free40--85[8]
Shiina EsterificationMNBA/DMAPDichloromethaneRoom Temp1 hr1.69:192[3]

References

Technical Support Center: Troubleshooting Low Solubility of (E)-Cinnamamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low aqueous solubility of (E)-Cinnamamide.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: How does temperature affect the solubility of this compound?

Generally, for most solid organic compounds, solubility in aqueous solutions increases with temperature.[3] For this compound, it is noted to be more soluble in hot water compared to cold water.[1] This indicates an endothermic dissolution process, where providing heat to the system favors the dissolution of more solid. Researchers can expect a significant, often exponential, increase in solubility with rising temperatures.[4]

Q3: Can pH adjustment of the aqueous buffer improve the solubility of this compound?

As this compound is a neutral molecule (an amide), altering the pH of the aqueous buffer is not an effective method for significantly enhancing its solubility. Unlike acidic or basic compounds, amides do not ionize in response to pH changes within a typical physiological range, and therefore, their solubility remains largely independent of the buffer's pH.

Q4: What are the most common strategies to increase the aqueous solubility of this compound?

The most effective strategies for improving the aqueous solubility of neutral, poorly soluble compounds like this compound include:

  • Use of Co-solvents: Incorporating water-miscible organic solvents such as ethanol, propylene (B89431) glycol, polyethylene (B3416737) glycol (PEG), or dimethyl sulfoxide (B87167) (DMSO) can significantly increase solubility.

  • Addition of Surfactants: Surfactants form micelles that can encapsulate hydrophobic molecules, thereby increasing their apparent solubility in aqueous solutions.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively increasing their solubility and stability in aqueous solutions. Derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are particularly effective.

  • Particle Size Reduction: Techniques like micronization can increase the surface area of the compound, which can improve the dissolution rate, although it does not affect the equilibrium solubility.

Q5: I am observing precipitation when adding my this compound stock solution (in an organic solvent) to my aqueous buffer. What can I do?

This is a common issue when a drug is highly soluble in a concentrated organic stock solution but has low solubility in the final aqueous buffer. To troubleshoot this:

  • Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in the aqueous buffer.

  • Modify the final buffer composition: Include a smaller percentage of the organic co-solvent from your stock solution in the final aqueous buffer to help maintain solubility.

  • Change the order of addition: Try adding the aqueous buffer to the stock solution slowly while vortexing, rather than the other way around.

  • Use a solubilizing excipient: Incorporate a suitable surfactant or cyclodextrin (B1172386) into your aqueous buffer before adding the this compound stock solution.

Troubleshooting Guide

Issue 1: Inability to achieve the desired concentration of this compound in an aqueous buffer.
Possible Cause Troubleshooting Step
The desired concentration exceeds the intrinsic aqueous solubility of this compound.1. Determine the actual solubility: Perform a solubility study (see Experimental Protocol 1) to find the maximum solubility in your specific buffer. 2. Increase Temperature: Gently warm the solution. As this compound is more soluble in hot water, this can help achieve higher concentrations. Ensure the temperature is compatible with your experimental setup. 3. Introduce a Co-solvent: Add a water-miscible organic solvent to your buffer. See Table 2 for examples with a related compound and Table 3 for specific formulations for this compound.
The compound is not fully dissolving, and solid particles are visible.1. Increase mixing time and energy: Ensure adequate agitation (e.g., stirring, vortexing) for a sufficient period (can be up to 24-48 hours for equilibrium solubility studies). 2. Use sonication: Sonication can help break up aggregates and enhance the dissolution rate. 3. Reduce particle size: If working with the solid powder, consider techniques like micronization to increase the surface area available for dissolution.
Issue 2: The prepared this compound solution is unstable and precipitates over time.
Possible Cause Troubleshooting Step
The solution is supersaturated.1. Filter the solution: After preparing the solution, filter it through a 0.22 µm or 0.45 µm filter to remove any undissolved microparticles that can act as nucleation sites for precipitation. 2. Incorporate a precipitation inhibitor: Polymers like HPMC or PVP can sometimes help maintain a supersaturated state and prevent precipitation.
The buffer composition is not optimal for maintaining solubility.1. Increase the concentration of the co-solvent or solubilizing agent: If using co-solvents or cyclodextrins, you may need to increase their concentration to maintain stability. 2. Evaluate different solubilizers: Test a range of co-solvents, surfactants, or cyclodextrins to find the most effective one for your specific buffer system and desired concentration.

Quantitative Data on Solubility Enhancement

Due to limited publicly available quantitative solubility data for this compound across a range of aqueous conditions, the following tables provide illustrative data. Table 1 presents the physicochemical properties of this compound. Table 2 shows the effect of a co-solvent (ethanol) on the solubility of a structurally related compound, trans-cinnamic acid, to demonstrate the principle of co-solvency. Table 3 provides specific formulations that have been shown to achieve a solubility of at least 2.5 mg/mL for this compound. Table 4 illustrates the potential solubility enhancement using a cyclodextrin, based on a study with a similar poorly soluble compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₉NO
Molecular Weight 147.17 g/mol
Appearance White to pale yellow crystalline solid
Melting Point 148-150 °C
Aqueous Solubility Insoluble in cold water, slightly soluble in hot water

Table 2: Illustrative Solubility of a Related Compound, trans-Cinnamic Acid, in Ethanol-Water Mixtures at 298.15 K

(Note: This data is for a related compound and serves to illustrate the effect of co-solvency)

Ethanol Mole Fractiontrans-Cinnamic Acid Solubility (mole fraction)
0.00.00003
0.20.001
0.40.005
0.60.015
0.80.035
1.00.060

Data adapted from studies on trans-cinnamic acid solubility.

Table 3: Formulations to Achieve ≥ 2.5 mg/mL this compound

Formulation CompositionAchieved Solubility
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (16.99 mM)
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (16.99 mM)
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (16.99 mM)

Table 4: Example of Solubility Enhancement with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

(Note: This data is for Cinnarizine, a poorly soluble drug, and illustrates the potential effect of HP-β-CD on a compound with low aqueous solubility.)

HP-β-CD Concentration (mM)Cinnarizine Solubility (mg/mL)
0~0.005
2~0.02
4~0.04
6~0.06
8~0.08
10~0.10

Data interpreted from phase solubility diagram for Cinnarizine and HP-β-CD.

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines the standard shake-flask method to determine the thermodynamic equilibrium solubility of this compound in a specific aqueous buffer.

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired aqueous buffer in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: Place the vials on an orbital shaker or use a magnetic stirrer to agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand to let the excess solid settle. Centrifugation at a high speed can also be used to pellet the undissolved solid.

  • Sampling: Carefully withdraw a supernatant aliquot without disturbing the solid material.

  • Dilution: Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV.

  • Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification

This is a general HPLC method that can be adapted for the quantification of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., 0.1% acetic acid or phosphate (B84403) buffer). A common starting point could be a 50:50 mixture of acetonitrile and water with 0.1% acetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 270-280 nm, requires experimental verification).

  • Quantification: Generate a standard curve with known concentrations of this compound to quantify the unknown samples.

Visualizations

Troubleshooting_Workflow start Start: Low Solubility of this compound issue Issue: Desired concentration not achieved start->issue precip Issue: Precipitation occurs start->precip issue_q1 Is the desired concentration realistic? issue->issue_q1 precip_q1 Precipitation from stock solution? precip->precip_q1 issue_sol1 Determine equilibrium solubility (Protocol 1) issue_q1->issue_sol1 No issue_sol2 Use solubilization techniques issue_q1->issue_sol2 Yes tech_choice Choose a technique issue_sol2->tech_choice cosolvent Add Co-solvent (e.g., Ethanol, PEG) tech_choice->cosolvent cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) tech_choice->cyclodextrin surfactant Add Surfactant (e.g., Tween-80) tech_choice->surfactant end End: Solubilized Solution cosolvent->end cyclodextrin->end surfactant->end precip_sol1 Modify buffer with co-solvent or solubilizer precip_q1->precip_sol1 Yes precip_sol2 Decrease final concentration precip_q1->precip_sol2 Yes precip_sol1->end precip_sol2->end

Caption: Troubleshooting workflow for low this compound solubility.

experimental_workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification prep1 Add excess this compound to buffer prep2 Seal vial prep1->prep2 equil1 Agitate at constant temperature (24-48 hours) prep2->equil1 sep1 Settle or centrifuge equil1->sep1 sep2 Withdraw supernatant sep1->sep2 quant1 Dilute supernatant sep2->quant1 quant2 Analyze via HPLC (Protocol 2) quant1->quant2 quant3 Calculate solubility quant2->quant3

Caption: Shake-flask method for determining equilibrium solubility.

References

Technical Support Center: (E)-Cinnamamide Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of (E)-Cinnamamide in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The main factors contributing to the degradation of this compound in solution are pH, temperature, light exposure, and the presence of oxidizing agents. As an amide with a conjugated double bond system, this compound is susceptible to hydrolysis of the amide bond, particularly under strong acidic or basic conditions.[1][2][3][4] The unsaturated bond also makes it prone to photodegradation and oxidation.[1]

Q2: What are the typical degradation products of this compound?

A2: Under hydrolytic conditions (acidic or basic), this compound is expected to degrade into (E)-cinnamic acid and ammonia.[3][5] Oxidative stress may lead to the formation of various oxidation products, while exposure to UV light can cause isomerization from the (E)-isomer to the (Z)-isomer, as well as potential photodimerization or other photochemical reactions.

Q3: What is the recommended pH range for maintaining the stability of this compound in aqueous solutions?

Q4: How should I store my this compound stock and working solutions?

A4: For optimal stability, stock solutions of this compound should be stored at low temperatures and protected from light. Recommendations from suppliers suggest storing solutions at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months). Always store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.

Q5: Can I heat my this compound solution to aid dissolution?

A5: Gentle heating can be used to aid in the dissolution of this compound. However, prolonged exposure to high temperatures should be avoided as it can accelerate thermal degradation. It is advisable to heat the solution for the shortest time necessary and at the lowest effective temperature.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of compound activity or concentration over a short period. Hydrolysis: The pH of the solution may be too acidic or basic.- Verify the pH of your solution and adjust to a neutral range (pH 6-8) using a suitable buffer system.- Prepare fresh solutions before each experiment.
Unexpected peaks appearing in my analytical chromatogram (e.g., HPLC, LC-MS). Degradation: The compound is breaking down into other products.- Hydrolysis: Check for a peak corresponding to (E)-cinnamic acid.- Photodegradation: Look for a peak corresponding to (Z)-Cinnamamide or other photoproducts.- Oxidation: If the solution was exposed to air for extended periods or contains oxidizing agents, unexpected peaks may be oxidation products.
Variability in experimental results between batches of solution. Inconsistent Storage/Handling: Differences in light exposure, temperature, or storage duration.- Implement a standardized protocol for solution preparation, handling, and storage.- Ensure all batches are stored under identical conditions (temperature, light protection).- Use freshly prepared solutions for critical experiments.
Precipitation of the compound from the solution. Poor Solubility or Change in Solvent Composition: The solvent may not be optimal, or evaporation may have occurred.- Confirm the solubility of this compound in your chosen solvent system.- Consider using a co-solvent (e.g., DMSO, ethanol) to improve solubility before diluting with an aqueous buffer.- Ensure containers are tightly sealed to prevent solvent evaporation.

Quantitative Data on this compound Degradation

Disclaimer: The following tables present illustrative data based on general principles of amide and cinnamic acid derivative stability. Researchers should perform their own stability studies to obtain precise data for their specific experimental conditions.

Table 1: Illustrative pH-Dependent Hydrolysis of this compound at 25°C

pHHalf-life (t½) (hours)Predominant Degradation Product
2.048(E)-Cinnamic Acid
4.0250(E)-Cinnamic Acid
7.0>1000-
9.0180(E)-Cinnamic Acid
11.024(E)-Cinnamic Acid

Table 2: Illustrative Effect of Temperature on this compound Degradation in Neutral Buffer (pH 7.0)

Temperature (°C)Degradation Rate Constant (k) (s⁻¹)Half-life (t½) (hours)
41.0 x 10⁻⁸>2000
252.0 x 10⁻⁷>1000
401.5 x 10⁻⁶~130
609.0 x 10⁻⁶~21

Table 3: Illustrative Photodegradation of this compound in Solution (pH 7.0, 25°C)

Light SourceExposure Duration (hours)% DegradationMajor Photoproducts
Ambient Lab Light24<1-
Direct Sunlight615-20(Z)-Cinnamamide, Cyclobutane dimers
UV Lamp (254 nm)240-50(Z)-Cinnamamide, Photodimerization products

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the degradation pathways of this compound.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples at 0, 2, 4, 8, and 24 hours.

    • Neutralize the samples with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Incubate at 60°C for 8 hours.

    • Withdraw samples at 0, 1, 2, 4, and 8 hours.

    • Neutralize the samples with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

    • Withdraw samples at 0, 2, 4, 8, and 24 hours.

  • Thermal Degradation:

    • Place the solid this compound powder in an oven at 80°C for 48 hours.

    • Also, heat a solution of this compound (in a stable solvent like acetonitrile) at 60°C for 48 hours.

    • Analyze the samples after 48 hours.

  • Photodegradation:

    • Expose a solution of this compound (in a photochemically inert solvent like acetonitrile:water) to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt-hours/square meter.

    • Keep a control sample wrapped in aluminum foil under the same temperature conditions.

    • Analyze both samples after the exposure period.

3. Sample Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) is a common starting point.

  • Use a photodiode array (PDA) detector to monitor for peak purity and identify the formation of new peaks.

  • For structural elucidation of degradation products, collect fractions and analyze by LC-MS/MS.[5][7][8][9][10]

Visualizations

Degradation_Pathway EC This compound CA (E)-Cinnamic Acid EC->CA Acid/Base Hydrolysis NH3 Ammonia EC->NH3 Acid/Base Hydrolysis ZC (Z)-Cinnamamide EC->ZC UV Light OX Oxidation Products EC->OX Oxidizing Agents PD Photodimers EC->PD UV Light

Caption: Major degradation pathways of this compound.

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare this compound Stock Solution Acid Acid Hydrolysis Stock->Acid Base Base Hydrolysis Stock->Base Oxidative Oxidative Degradation Stock->Oxidative Thermal Thermal Degradation Stock->Thermal Photo Photodegradation Stock->Photo HPLC HPLC-PDA Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/MS for Structure Elucidation HPLC->LCMS Identify Degradants

Caption: Workflow for a forced degradation study.

Troubleshooting_Logic start Degradation Suspected check_pH Check Solution pH start->check_pH neutral pH is Neutral (6-8) check_pH->neutral check_light Check Light Exposure neutral->check_light Yes adjust_pH Action: Adjust pH to Neutral and Use Buffer neutral->adjust_pH No protected Protected from Light? check_light->protected check_temp Check Storage Temperature protected->check_temp Yes protect_light Action: Store in Amber Vials or Wrap in Foil protected->protect_light No adjust_temp Action: Store at -20°C or -80°C check_temp->adjust_temp Too High consider_oxidation Consider Oxidative Degradation check_temp->consider_oxidation Optimal

Caption: Troubleshooting decision tree for this compound degradation.

References

Side product formation in (E)-Cinnamamide synthesis and removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (E)-Cinnamamide synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis and purification of this compound, categorized by the synthetic method.

Category 1: Synthesis via Cinnamoyl Chloride

Question 1: I have a significant amount of unreacted cinnamic acid in my final product. How can I remove it?

Answer: Unreacted cinnamic acid is a common acidic impurity. It can be effectively removed using a liquid-liquid extraction procedure. This compound is a neutral amide, while cinnamic acid is a carboxylic acid. This difference in acidity allows for their separation.

  • Troubleshooting Protocol: Liquid-Liquid Extraction

    • Dissolve the crude product in an organic solvent immiscible with water, such as dichloromethane (B109758) (DCM) or ethyl acetate.

    • Transfer the solution to a separatory funnel.

    • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (B78521) (NaOH) solution (e.g., 5% w/v). The basic solution will deprotonate the acidic cinnamic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer.[1]

    • Gently shake the funnel, venting frequently to release any CO₂ that may form.

    • Separate the aqueous layer. Repeat the wash process 2-3 times to ensure complete removal of the cinnamic acid.

    • Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified this compound.

Question 2: My reaction with cinnamoyl chloride and a primary amine is producing a second, less polar side product that is difficult to separate. What could it be and how can I avoid it?

Answer: This side product is likely the diacylated amine , where two molecules of cinnamoyl chloride have reacted with one molecule of the primary amine. This is more common if the amine is not added in excess or if the reaction conditions are not carefully controlled.

  • Troubleshooting & Prevention:

    • Stoichiometry Control: Use a slight excess of the amine (1.1 to 1.5 equivalents) to favor the formation of the mono-acylated product.

    • Slow Addition: Add the cinnamoyl chloride dropwise to a cooled solution (0 °C) of the amine and a non-nucleophilic base (like pyridine (B92270) or triethylamine). This maintains a low concentration of the acylating agent and minimizes over-acylation.

    • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Once the starting amine is consumed, the reaction should be quenched to prevent further reaction.

Category 2: Synthesis via Carbodiimide (B86325) Coupling (DCC/EDC)

Question 3: After my DCC-mediated coupling reaction, I have a white precipitate that is insoluble in most solvents and contaminates my product. What is it and how do I get rid of it?

Answer: The insoluble white precipitate is N,N'-dicyclohexylurea (DCU) , a byproduct of the DCC coupling agent.[2][3] Its low solubility makes it notoriously difficult to remove by chromatography.

  • Troubleshooting Protocol: DCU Removal

    • Filtration: The primary method for removing DCU is filtration. After the reaction is complete, cool the reaction mixture (e.g., in an ice bath) to further decrease the solubility of DCU, and then filter the mixture.

    • Solvent Choice: If the product is soluble in dichloromethane (DCM), much of the DCU will precipitate and can be filtered off. Some residual DCU may remain in solution.

    • Purification: If filtration is insufficient, column chromatography can be used, although DCU may sometimes co-elute with the product. A change in eluent polarity may be necessary.

    • Alternative Reagent: To avoid this issue in the future, consider using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The corresponding urea (B33335) byproduct is water-soluble and can be easily removed with an aqueous workup.[4]

Question 4: My carbodiimide coupling reaction has a low yield, and I've identified a side product with a similar mass to my desired amide. What is this side product and how can its formation be minimized?

Answer: A common side product in carbodiimide couplings is N-acylurea . This forms when the highly reactive O-acylisourea intermediate rearranges intramolecularly instead of reacting with the amine.[2] This N-acylurea is unreactive and represents a loss of starting material.

  • Troubleshooting & Prevention:

    • Use of Additives: The most effective way to prevent N-acylurea formation is to add a nucleophilic additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure. These additives react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to rearrangement but still reactive enough to acylate the amine.

    • Reaction Protocol: Add the carboxylic acid (cinnamic acid), carbodiimide (EDC or DCC), and HOBt together to pre-activate the acid for about 20-30 minutes before adding the amine. This allows for the formation of the HOBt-ester, minimizing the lifetime of the O-acylisourea intermediate.

Category 3: General Issues & Purification

Question 5: My final this compound product shows two spots on TLC and two peaks in the HPLC with very similar retention times. What is the likely impurity?

Answer: This impurity is likely the (Z)-Cinnamamide isomer. The trans or (E)-isomer is thermodynamically more stable, but isomerization can occur, especially if the reaction mixture is exposed to heat or UV light for extended periods.

  • Troubleshooting & Prevention:

    • Minimize Light Exposure: Protect the reaction from direct sunlight or UV lamps.

    • Temperature Control: Avoid unnecessarily high reaction temperatures or prolonged heating.

    • Purification: Careful column chromatography can often separate the E and Z isomers. An HPLC method with a suitable stationary phase can also be used for analytical and preparative separation.

Question 6: What is a good general method for purifying crude this compound?

Answer: Recrystallization is an excellent method for purifying solid organic compounds like this compound. The key is to find a suitable solvent or solvent system in which the cinnamamide (B152044) is soluble when hot but insoluble when cold, while impurities remain in the cold solvent.

  • Troubleshooting Protocol: Recrystallization

    • Solvent Selection: Based on solubility data, ethanol (B145695) or a mixed solvent system like ethyl acetate/hexanes or acetone/water are good starting points. This compound is generally soluble in polar organic solvents.

    • Procedure: a. Place the crude cinnamamide in an Erlenmeyer flask. b. Add a minimal amount of the chosen solvent (e.g., ethanol). c. Heat the mixture to boiling while stirring to dissolve the solid. Add more hot solvent dropwise until the solid is just dissolved. d. If the solution is colored, you can add a small amount of activated charcoal and perform a hot gravity filtration. e. Allow the solution to cool slowly to room temperature. Crystal formation should occur. f. Once at room temperature, place the flask in an ice bath for about 15-20 minutes to maximize crystal yield. g. Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. h. Dry the crystals under vacuum to remove residual solvent.

Data Presentation: Synthesis & Purity

The following tables summarize typical yields and purity data for common this compound synthesis methods. Note that actual results will vary based on the specific amine used, scale, and reaction conditions.

Table 1: Comparison of this compound Synthesis Methods

Synthesis MethodStarting MaterialsTypical YieldPurity before RecrystallizationKey Side Products
Cinnamoyl Chloride Cinnamic acid, SOCl₂, Amine70-95%85-95%Unreacted cinnamic acid, Diacylated amine, (Z)-isomer
EDC/HOBt Coupling Cinnamic acid, Amine, EDC, HOBt65-93%80-90%Water-soluble urea, N-acylurea, (Z)-isomer
DCC/HOBt Coupling Cinnamic acid, Amine, DCC, HOBt60-85%75-85%Dicyclohexylurea (DCU), N-acylurea, (Z)-isomer

Table 2: Analytical Data for Reaction Monitoring and Purity Assessment

Analytical MethodParameterThis compoundCinnamic Acid(Z)-Cinnamamide
TLC (Ethyl Acetate/Hexanes 1:1) Rf value~0.4 - 0.6~0.2 - 0.4~0.5 - 0.7 (often slightly higher than E-isomer)
HPLC (C18 column, MeCN/H₂O) Retention TimeVaries with exact methodTypically elutes earlierElutes close to the (E)-isomer

Experimental Protocols

Protocol 1: Synthesis of (E)-N-phenethylcinnamamide via Cinnamoyl Chloride
  • Cinnamoyl Chloride Preparation: In a round-bottom flask equipped with a reflux condenser and a gas trap, add cinnamic acid (1.0 eq) and thionyl chloride (SOCl₂) (3.0 eq). Add a catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops). Heat the mixture to reflux at 80°C for 4 hours. After cooling, remove the excess SOCl₂ under reduced pressure. The crude cinnamoyl chloride is used in the next step without further purification.

  • Amide Formation: In a separate flask, dissolve phenethylamine (B48288) (1.0 eq) and pyridine (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath.

  • Add the crude cinnamoyl chloride (dissolved in a small amount of anhydrous DCM) dropwise to the amine solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC (e.g., 1:1 Ethyl Acetate:Hexanes).

  • Upon completion, proceed with the aqueous workup as described in the troubleshooting section to remove unreacted acid and salts.

  • Purify the crude product by recrystallization from ethanol.

Protocol 2: Synthesis of (E)-N-phenethylcinnamamide via EDC/HOBt Coupling
  • In a round-bottom flask, dissolve cinnamic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt) (1.0 eq), and phenethylamine (1.0 eq) in anhydrous DCM or DMF.

  • Cool the mixture to 0°C in an ice bath.

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise to the stirred solution.

  • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.2 eq).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Synthesis and Side Product Pathways

G cluster_start Starting Materials cluster_methods Synthesis Routes cluster_products Products & Side Products CinnamicAcid Cinnamic Acid CinnamoylChloride 1. Cinnamoyl Chloride (SOCl2) CinnamicAcid->CinnamoylChloride Carbodiimide 2. Carbodiimide Coupling (EDC or DCC) CinnamicAcid->Carbodiimide Unreacted Unreacted Cinnamic Acid CinnamicAcid->Unreacted Incomplete Reaction Amine Amine (R-NH2) Amine->CinnamoylChloride Amine->Carbodiimide Cinnamamide This compound (Desired Product) CinnamoylChloride->Cinnamamide Main Path Diacylated Diacylated Amine CinnamoylChloride->Diacylated Side Reaction (Excess Acyl Chloride) Carbodiimide->Cinnamamide Main Path NAcylurea N-Acylurea Carbodiimide->NAcylurea Side Reaction (Rearrangement) Urea Urea Byproduct (DCU or water-soluble) Carbodiimide->Urea Stoichiometric Byproduct Z_Cinnamamide (Z)-Cinnamamide Cinnamamide->Z_Cinnamamide Isomerization (Heat/Light)

Caption: Overview of this compound synthesis and potential side products.

General Troubleshooting Workflow

G Start Crude Product Obtained Analyze Analyze Purity (TLC, HPLC, NMR) Start->Analyze CheckAcid Acidic Impurity (Cinnamic Acid)? Analyze->CheckAcid Wash Perform Acid-Base Extraction CheckAcid->Wash Yes CheckIsomer Isomeric Impurity ((Z)-isomer)? CheckAcid->CheckIsomer No Wash->Analyze Chroma Column Chromatography CheckIsomer->Chroma Yes CheckByproduct Reagent Byproduct (e.g., DCU)? CheckIsomer->CheckByproduct No Chroma->Analyze Filter Filter (if insoluble) or Aqueous Wash CheckByproduct->Filter Yes Recrystallize Recrystallize Final Product CheckByproduct->Recrystallize No Filter->Analyze Final Pure this compound Recrystallize->Final

Caption: General workflow for troubleshooting and purifying crude this compound.

References

(E)-Cinnamamide stability testing under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on conducting stability testing of (E)-cinnamamide under different pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound under different pH conditions?

A1: The primary degradation pathway for this compound under both acidic and basic conditions is hydrolysis.[1][2] This reaction involves the cleavage of the amide bond, resulting in the formation of (E)-cinnamic acid and ammonia.[2]

Q2: What are the expected degradation products of this compound in a pH stability study?

A2: The main degradation product you can expect to observe is (E)-cinnamic acid. Depending on the analytical method and the presence of other reactive species, further degradation of cinnamic acid might occur under harsh conditions.

Q3: Which analytical technique is most suitable for monitoring the stability of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective technique for separating and quantifying this compound and its primary degradation product, (E)-cinnamic acid.[3][4][5][6] UPLC-MS/MS can also be employed for higher sensitivity and structural confirmation of degradation products.[7][8][9]

Q4: What are the typical stress conditions for a forced degradation study of this compound?

A4: Forced degradation studies for amides typically involve exposure to acidic and basic conditions (e.g., 0.1 M HCl, 0.1 M NaOH) at elevated temperatures (e.g., 60-80°C) to accelerate degradation.[10][11][12] The duration of the study can range from a few hours to several days, depending on the stability of the molecule.[11]

Q5: Why is it important to perform stability testing under different pH conditions?

A5: Stability testing across a range of pH values is crucial to understand the intrinsic stability of a drug substance, predict its degradation profile in different physiological environments, and develop a stable formulation.[10][12] This information is a critical component of regulatory submissions for new drug products.[10]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No degradation observed under stress conditions. The stress conditions (temperature, pH, time) are not harsh enough.Increase the temperature, use a stronger acid/base, or extend the duration of the study.
Complete degradation of this compound at the first time point. The stress conditions are too harsh.Decrease the temperature, use a milder acid/base, or shorten the study duration.
Poor peak shape or resolution in the HPLC chromatogram. Inappropriate mobile phase composition or pH. The column may be degraded.Optimize the mobile phase by adjusting the organic solvent ratio or pH. Use a new column or a different stationary phase.
Inconsistent or non-reproducible results. Inaccurate buffer or sample preparation. Fluctuations in temperature or instrument performance.Ensure accurate and consistent preparation of all solutions. Calibrate and verify the performance of all equipment (pH meter, oven, HPLC).
Appearance of unexpected peaks in the chromatogram. Impurities in the starting material, excipients, or degradation of the degradation product.Analyze a blank (placebo) under the same stress conditions. Use a mass spectrometer (LC-MS) to identify the unknown peaks.
Mass imbalance (sum of assay and degradation products is not close to 100%). Co-elution of peaks. Formation of non-UV active or volatile degradation products. Difference in detector response for the parent drug and degradation products.Improve chromatographic resolution. Use a universal detector like a mass spectrometer. Determine the relative response factors for the parent drug and its degradation products.[13]

Experimental Protocols

Protocol 1: pH Stability Study of this compound

1. Objective: To evaluate the stability of this compound in aqueous solutions at various pH values under accelerated temperature conditions.

2. Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (B78521) (NaOH), analytical grade

  • Potassium phosphate (B84403) monobasic (KH2PO4), analytical grade

  • Sodium phosphate dibasic (Na2HPO4), analytical grade

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable acid for mobile phase)

3. Equipment:

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Temperature-controlled oven or water bath

  • HPLC system with UV detector

  • C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)

4. Buffer Preparation:

  • pH 2 (0.01 M HCl): Pipette 1.0 mL of 1 M HCl into a 100 mL volumetric flask and dilute to volume with HPLC grade water.

  • pH 4, 7, 9 (Phosphate Buffers): Prepare appropriate mixtures of 0.1 M KH2PO4 and 0.1 M Na2HPO4 solutions and adjust the pH as necessary with phosphoric acid or NaOH.

  • pH 12 (0.01 M NaOH): Pipette 1.0 mL of 1 M NaOH into a 100 mL volumetric flask and dilute to volume with HPLC grade water.

5. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • For each pH condition, add a small aliquot of the stock solution to the respective buffer to achieve a final concentration of approximately 100 µg/mL. Ensure the amount of organic solvent is minimal (e.g., <1%) to avoid affecting the pH.

6. Stress Conditions:

  • Incubate the prepared sample solutions in sealed vials at a constant temperature (e.g., 60°C) in a temperature-controlled oven or water bath.

  • Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Immediately cool the withdrawn samples to room temperature and, if necessary, neutralize them to stop further degradation before analysis.

7. HPLC Analysis:

  • Column: C18 (4.6 x 250 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic acid) in a suitable ratio (e.g., 40:60 v/v).[3]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 272 nm (based on the UV absorbance maximum of the cinnamic chromophore)

  • Injection Volume: 20 µL

  • Run Time: Sufficient to allow for the elution of both this compound and (E)-cinnamic acid.

8. Data Analysis:

  • Identify and quantify the peaks corresponding to this compound and (E)-cinnamic acid using a validated analytical method.

  • Calculate the percentage of this compound remaining at each time point.

  • Plot the natural logarithm of the concentration of this compound versus time to determine the pseudo-first-order rate constant (k) for degradation at each pH.

  • Calculate the half-life (t1/2) for each pH condition using the formula: t1/2 = 0.693 / k.

Data Presentation

Table 1: Illustrative Stability Data for this compound at 60°C

Disclaimer: The following data are for illustrative purposes only and do not represent actual experimental results.

pHTemperature (°C)Initial Conc. (µg/mL)Conc. after 24h (µg/mL)Degradation (%)Pseudo-First-Order Rate Constant (k, h⁻¹)Half-life (t₁/₂, h)
2.060100.085.214.80.0067103.4
4.060100.095.14.90.0021330.0
7.060100.098.51.50.00061155.0
9.060100.070.329.70.014647.5
12.060100.015.884.20.07699.0

Mandatory Visualizations

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output prep_stock Prepare this compound Stock Solution prep_samples Prepare Samples in Buffers prep_stock->prep_samples prep_buffers Prepare Buffers (pH 2, 4, 7, 9, 12) prep_buffers->prep_samples incubate Incubate at 60°C prep_samples->incubate sample_pull Withdraw Samples at Time Points incubate->sample_pull hplc_analysis HPLC-UV Analysis sample_pull->hplc_analysis data_processing Quantify and Calculate Degradation hplc_analysis->data_processing report Generate Stability Report data_processing->report

Caption: Workflow for pH Stability Testing of this compound.

G cluster_acid Acidic Conditions (H₃O⁺) cluster_base Basic Conditions (OH⁻) cinnamamide_acid This compound cinnamic_acid_acid (E)-Cinnamic Acid cinnamamide_acid->cinnamic_acid_acid Hydrolysis ammonia_acid Ammonium (NH₄⁺) cinnamamide_acid->ammonia_acid Hydrolysis cinnamamide_base This compound cinnamate_base (E)-Cinnamate cinnamamide_base->cinnamate_base Hydrolysis ammonia_base Ammonia (NH₃) cinnamamide_base->ammonia_base Hydrolysis

Caption: Degradation Pathway of this compound under Acidic and Basic Conditions.

References

Technical Support Center: Enhancing Cell Permeability of (E)-Cinnamamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are working with (E)-Cinnamamide and encountering challenges related to its poor cell permeability. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you overcome these hurdles and advance your research.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound, focusing on issues arising from its low cell permeability and solubility.

Issue 1: Low or No Cellular Uptake of this compound

  • Possible Cause: The inherent hydrophobicity of this compound limits its ability to passively diffuse across the cell membrane.

  • Solution:

    • Nanoformulation: Encapsulate this compound in lipid-based nanoparticles (e.g., Solid Lipid Nanoparticles - SLNs) to enhance its solubility and facilitate cellular entry.

    • Structural Modification: Synthesize derivatives of this compound with improved physicochemical properties. Adding polar functional groups can increase aqueous solubility and potentially improve membrane interaction.

    • Use of Permeability Enhancers: Co-administer this compound with known and validated permeability enhancers, though this approach requires careful validation to avoid off-target effects.

Issue 2: Precipitation of this compound in Cell Culture Media

  • Possible Cause: this compound has poor aqueous solubility, leading to precipitation when diluted from a high-concentration organic solvent stock (e.g., DMSO) into the aqueous cell culture medium.

  • Solution:

    • Optimize Stock Solution Concentration: Prepare a lower concentration stock solution in DMSO to reduce the solvent percentage in the final culture medium.

    • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of the DMSO stock into pre-warmed (37°C) cell culture medium while vortexing gently to ensure rapid and uniform dispersion.

    • Formulation with Solubilizing Agents: Consider formulating this compound with pharmaceutically acceptable solubilizing agents like cyclodextrins.

Issue 3: High Variability in Experimental Results

  • Possible Cause: Inconsistent compound concentration due to precipitation or adsorption to plasticware.

  • Solution:

    • Pre-treat Labware: Use low-adhesion microplates and pipette tips to minimize non-specific binding of the hydrophobic compound.

    • Verify Compound Concentration: Before and during the experiment, verify the concentration of this compound in the cell culture medium using an appropriate analytical method like HPLC to ensure you are working with the desired concentration.

    • Incorporate Vehicle Controls: Always include a vehicle control (cell culture medium with the same final concentration of the solvent, e.g., DMSO) to account for any solvent-induced effects.

Frequently Asked Questions (FAQs)

Q1: What is a typical apparent permeability coefficient (Papp) for a poorly permeable compound versus a highly permeable one?

A1: The apparent permeability coefficient (Papp) is a measure of a compound's ability to cross a cell monolayer. Generally, compounds are classified as follows:

  • Low Permeability: Papp < 1 x 10⁻⁶ cm/s

  • Moderate Permeability: 1 x 10⁻⁶ cm/s < Papp < 1 x 10⁻⁵ cm/s

  • High Permeability: Papp > 1 x 10⁻⁵ cm/s

For reference, cinnamic acid, a close structural analog of this compound, has been reported to have a high Papp value of 1 x 10⁻⁴ cm/s, indicating good membrane permeability.[1] The goal of formulation and medicinal chemistry efforts is to improve the Papp of this compound to a similar range.

Q2: What are the primary strategies to improve the cell permeability of this compound?

A2: The two main strategies are:

  • Formulation-Based Approaches: This involves creating advanced drug delivery systems. Nanoformulations, such as solid lipid nanoparticles (SLNs) and nanoemulsions, are particularly effective. They work by encapsulating the hydrophobic this compound, increasing its stability in aqueous media, and facilitating its transport across the cell membrane.

  • Medicinal Chemistry Approaches: This involves the synthesis of new chemical derivatives or analogs of this compound. By strategically adding or modifying functional groups, it is possible to improve the compound's physicochemical properties, such as solubility and lipophilicity, to enhance its interaction with and passage through the cell membrane.

Q3: Which signaling pathways are known to be modulated by cinnamamide (B152044) derivatives?

A3: Cinnamamide and its derivatives have been shown to modulate several key signaling pathways involved in cellular processes like inflammation, oxidative stress response, and cell survival. These include:

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: Involved in cellular proliferation, differentiation, and apoptosis.

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: A critical regulator of the inflammatory response.

  • Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: The master regulator of the antioxidant response.

Understanding these pathways is crucial for elucidating the mechanism of action of this compound and its derivatives.

Data Presentation

The following tables summarize quantitative data related to the cell permeability of cinnamamide derivatives.

Table 1: In Silico Predicted Caco-2 Permeability of N-Aryl Cinnamamides

CompoundStructurePredicted PCaco-2 (nm/s)*Permeability Classification
N-(2-bromobenzyl) cinnamamideDerivative with a 2-bromobenzyl group on the amide nitrogen> 500High
N-phenyl cinnamamideDerivative with a phenyl group on the amide nitrogen200 - 500Medium
N-(4-chlorophenyl) cinnamamideDerivative with a 4-chlorophenyl group on the amide nitrogen200 - 500Medium

*Data is based on in silico predictions and serves as a relative comparison.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs)

This protocol is a general guideline for the formulation of hydrophobic compounds like this compound into SLNs using the hot homogenization and ultrasonication method.

Materials:

  • This compound

  • Solid lipid (e.g., Compritol® 888 ATO, glyceryl monostearate)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Purified water

  • High-shear homogenizer

  • Probe sonicator

  • Water bath

Methodology:

  • Preparation of the Lipid Phase:

    • Melt the solid lipid by heating it to 5-10°C above its melting point in a water bath.

    • Dissolve the accurately weighed this compound in the molten lipid.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Homogenization:

    • Add the hot aqueous phase to the hot lipid phase and immediately homogenize the mixture using a high-shear homogenizer at high speed for 5-10 minutes to form a coarse pre-emulsion.

  • Ultrasonication:

    • Subject the pre-emulsion to high-intensity probe sonication for 10-15 minutes to reduce the particle size to the nanometer range. Maintain the temperature during this step.

  • Cooling and Solidification:

    • Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

  • Characterization:

    • Characterize the prepared SLNs for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency and drug loading by separating the free drug from the SLNs using ultracentrifugation and quantifying the drug in the supernatant and/or the pellet.

Protocol 2: Caco-2 Transwell Permeability Assay

This protocol describes the procedure for assessing the in vitro permeability of this compound and its formulations using the Caco-2 cell monolayer model, which mimics the human intestinal epithelium.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound (this compound or its formulation)

  • Lucifer yellow (for monolayer integrity testing)

  • Analytical instrumentation (e.g., LC-MS/MS) for compound quantification

Methodology:

  • Cell Seeding and Differentiation:

    • Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density.

    • Culture the cells for 21-28 days to allow them to differentiate and form a confluent, polarized monolayer with tight junctions. Change the culture medium every 2-3 days.

  • Monolayer Integrity Assessment:

    • Before the transport experiment, assess the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) using a voltohmmeter. TEER values should be above a pre-determined threshold (e.g., >250 Ω·cm²).

    • Alternatively, perform a Lucifer yellow permeability assay. The Papp of Lucifer yellow should be low (<1 x 10⁻⁶ cm/s), indicating intact tight junctions.

  • Transport Experiment (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the test compound solution in HBSS to the apical (donor) chamber.

    • Add fresh HBSS to the basolateral (receiver) chamber.

    • Incubate the plate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

    • At the end of the experiment, collect a sample from the apical chamber.

  • Sample Analysis:

    • Quantify the concentration of the test compound in all collected samples using a validated analytical method like LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of compound appearance in the receiver chamber (µg/s).

      • A is the surface area of the membrane (cm²).

      • C₀ is the initial concentration of the compound in the donor chamber (µg/mL).

Mandatory Visualizations

Signaling Pathway Diagrams

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Translocates & Activates Gene_Expression Gene Expression (Proliferation, Differentiation, Survival) Transcription_Factors->Gene_Expression Regulates

Caption: The Mitogen-Activated Protein Kinase (MAPK) signaling cascade.

Caption: The canonical NF-κB signaling pathway.

Caption: The Nrf2 antioxidant response pathway.

Experimental Workflow Diagram

Permeability_Enhancement_Workflow cluster_problem Problem Identification cluster_strategies Improvement Strategies cluster_evaluation Evaluation cluster_outcome Outcome Start This compound with Poor Cell Permeability Nanoformulation Nanoformulation (e.g., SLNs) Start->Nanoformulation Structural_Modification Structural Modification (Analog Synthesis) Start->Structural_Modification Permeability_Assay In Vitro Permeability Assay (Caco-2 Transwell) Nanoformulation->Permeability_Assay Structural_Modification->Permeability_Assay Cell_Based_Assay Cell-Based Efficacy Assay (e.g., Cytotoxicity) Permeability_Assay->Cell_Based_Assay End Enhanced Cellular Uptake and Biological Activity Cell_Based_Assay->End

Caption: Workflow for overcoming poor cell permeability.

References

How to increase the bioavailability of (E)-Cinnamamide in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to address challenges in enhancing the in vivo bioavailability of (E)-Cinnamamide.

Frequently Asked Questions (FAQs)

Q1: My this compound compound shows high efficacy in vitro, but its in vivo performance is poor. What are the likely causes?

Poor in vivo performance despite good in vitro activity is often linked to low oral bioavailability. The primary barriers affecting this compound and similar chemical scaffolds include:

  • Poor Aqueous Solubility: As a derivative of cinnamic acid, this compound may have low solubility in gastrointestinal fluids, which is a prerequisite for absorption.[1][2][3] Limited solubility leads to a slow dissolution rate, reducing the concentration of the drug available for absorption.[1]

  • Low Membrane Permeability: The compound may struggle to pass through the intestinal epithelial cell membranes to enter systemic circulation.[1][4]

  • First-Pass Metabolism: this compound may be extensively metabolized in the intestines and/or liver by enzymes such as Cytochrome P450 (CYP) families, particularly CYP3A4.[5][6] This metabolic process can convert the active compound into inactive metabolites before it reaches the bloodstream.[3][7]

  • P-glycoprotein (P-gp) Efflux: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp), which are present in intestinal cells.[3][8] These transporters actively pump the drug back into the intestinal lumen, thereby reducing net absorption.[6][8][9]

Q2: What are the main strategies to enhance the oral bioavailability of this compound?

Strategies can be broadly categorized into formulation-based approaches and methods to modulate physiological pathways:

  • Formulation Strategies: These aim to improve the solubility and dissolution rate. Key techniques include particle size reduction (micronization, nanocrystals), creating amorphous solid dispersions, and using lipid-based delivery systems like Self-Emulsifying Drug Delivery Systems (SEDDS).[10][11][12][13] Nanoformulations, such as polymeric nanoparticles, liposomes, and micelles, are particularly effective as they can enhance solubility, protect the drug from degradation, and improve absorption.[14][15][16]

  • Physiological & Pharmacokinetic Strategies: These approaches focus on overcoming metabolic and transporter-related barriers. This includes the co-administration of inhibitors for CYP enzymes and/or P-gp efflux pumps.[8][17] For example, piperine (B192125) is a well-known inhibitor of CYP3A4 and P-gp.[8][17]

  • Chemical Modification (Prodrugs): The structure of this compound can be chemically modified to create a prodrug with enhanced permeability or stability.[1][8] The prodrug is then converted into the active this compound in the body.[8]

Q3: How can I specifically address the poor aqueous solubility of this compound?

To tackle solubility issues, consider the following techniques:

  • Solid Dispersions: This involves dispersing this compound in a hydrophilic polymer matrix at a molecular level.[8] This technique can stabilize the drug in a high-energy amorphous state, which improves its apparent solubility and dissolution rate.[18]

  • Particle Size Reduction: Decreasing the particle size dramatically increases the surface area-to-volume ratio, which can significantly speed up dissolution according to the Noyes-Whitney equation.[2][11][12] Techniques include micronization and the formation of nanosuspensions.[13]

  • Lipid-Based Formulations: Incorporating the compound into lipid carriers such as oils, surfactant dispersions, or self-emulsifying systems can greatly enhance its solubilization in the GI tract.[10][12][18] These systems can form fine emulsions or micelles upon contact with aqueous fluids, keeping the drug in solution.

  • Complexation: Using cyclodextrins to form inclusion complexes can effectively increase the aqueous solubility of hydrophobic drugs like this compound.[1][19]

Q4: If my formulation improves solubility but bioavailability remains low, what should I investigate next?

If solubility is no longer the limiting factor, the primary culprits are likely high first-pass metabolism and/or P-gp efflux.[8]

  • Investigate P-gp Interaction: A bi-directional Caco-2 permeability assay is the standard in vitro method to determine if a compound is a substrate for P-gp.[8] An efflux ratio (Papp B→A / Papp A→B) significantly greater than 2 suggests the involvement of active efflux.

  • Assess Metabolic Stability: Use human liver microsomes or hepatocytes to determine the metabolic stability of this compound. Rapid degradation in these systems points to extensive first-pass metabolism. The specific CYP enzymes involved can be identified using recombinant enzymes or specific chemical inhibitors.

  • Consider Co-administration with Inhibitors: If experiments confirm that metabolism or efflux is a barrier, a viable strategy is to co-administer this compound with known inhibitors of CYP3A4 and/or P-gp, such as piperine.[8][17][20]

Troubleshooting Guides

Issue 1: Low Cmax and AUC in Preclinical Pharmacokinetic Studies
Possible Cause Recommended Action / Solution Experimental Verification
Poor Dissolution Rate Formulate this compound as a nanosuspension or an amorphous solid dispersion with a hydrophilic carrier (e.g., PVP, HPMC).[10][13]Perform in vitro dissolution studies in simulated gastric and intestinal fluids. Compare the dissolution profile of the new formulation against the unformulated compound.
High First-Pass Metabolism Co-administer the formulation with a known inhibitor of relevant cytochrome P450 enzymes (e.g., piperine for CYP3A4).[8][17]Conduct an in vivo pharmacokinetic study in an animal model (e.g., rats) comparing the AUC of this compound with and without the inhibitor.[21][22]
P-glycoprotein (P-gp) Efflux Co-administer with a P-gp inhibitor. Some compounds, like piperine, inhibit both CYP3A4 and P-gp.[6][17]Perform a bi-directional Caco-2 permeability assay to confirm P-gp substrate activity.[8] An in vivo study with and without a P-gp inhibitor can also confirm its role.
Poor Permeability Consider a prodrug approach to improve lipophilicity or utilize permeation enhancers in the formulation.[1][8] Note that increasing solubility can sometimes decrease permeability (solubility-permeability tradeoff).[4]Assess permeability using a Caco-2 monolayer assay. The apparent permeability coefficient (Papp) should be determined.
Issue 2: High Inter-Individual Variability in Animal Studies
Possible Cause Recommended Action / Solution Experimental Verification
Formulation Instability If using a nanoformulation, optimize the concentration and type of stabilizer (surfactant/polymer) to prevent aggregation upon storage or dilution in GI fluids.[8]Characterize the formulation for particle size, polydispersity index (PDI), and zeta potential before and after storage under relevant conditions.
Food Effects The presence or absence of food can significantly alter GI physiology (pH, motility, bile secretion), affecting the performance of lipid-based or pH-sensitive formulations.Conduct pharmacokinetic studies in both fasted and fed animal states to quantify the food effect on absorption.
Genetic Polymorphism Variability in the expression of metabolic enzymes (CYPs) or transporters (P-gp) within the animal population can lead to inconsistent results.While difficult to control in standard animal models, acknowledging this as a potential source of variability is important for data interpretation. Using well-characterized or inbred strains can help minimize this.[21]

Data Presentation: Bioavailability Enhancement Strategies

Strategy Mechanism of Action Advantages Disadvantages Relevant Citations
Nanosuspensions Increases surface area by reducing particle size to the nanometer range, enhancing dissolution velocity.High drug loading, applicable to many poorly soluble drugs.Potential for particle aggregation; requires specialized equipment (e.g., high-pressure homogenizer).[11][13]
Amorphous Solid Dispersions Disperses the drug in a hydrophilic carrier, preventing crystallization and maintaining it in a higher-energy amorphous state.Significant increase in apparent solubility and dissolution rate.Can be physically unstable (recrystallization); potential for drug-polymer immiscibility.[8][18][19]
Lipid-Based Systems (e.g., SEDDS) Solubilizes the drug in a lipid matrix, forming fine oil-in-water emulsions in the GI tract.Enhances solubility; may bypass first-pass metabolism via lymphatic absorption.Lower drug loading capacity; potential for GI side effects from high surfactant concentrations.[10][15][18]
Co-administration with Inhibitors Blocks metabolic enzymes (e.g., CYP3A4) and/or efflux pumps (P-gp) in the gut and liver.Directly addresses metabolic and efflux barriers; can be combined with formulation strategies.Risk of drug-drug interactions with other medications; inhibitor may have its own toxicity profile.[6][8][17]

Experimental Protocols

Protocol 1: Equilibrium Solubility Study

This protocol determines the saturation solubility of this compound in various media.

  • Preparation: Prepare relevant aqueous media (e.g., phosphate-buffered saline pH 7.4, simulated gastric fluid pH 1.2, simulated intestinal fluid pH 6.8).

  • Incubation: Add an excess amount of this compound powder to a known volume of each medium in a sealed vial.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.[8]

  • Separation: Filter the suspension through a 0.22 µm filter to remove undissolved solid particles.

  • Quantification: Analyze the concentration of the dissolved drug in the clear filtrate using a validated analytical method, such as HPLC-UV.[8][23]

Protocol 2: Bi-directional Caco-2 Permeability Assay

This assay assesses intestinal permeability and identifies potential P-gp substrates.

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell® inserts) for 21-25 days until they form a differentiated, confluent monolayer.

  • Monolayer Integrity Test: Verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) before the experiment.

  • Permeability Measurement (Apical to Basolateral - A→B):

    • Add this compound solution (in transport buffer) to the apical (A) side (donor compartment).

    • Add fresh transport buffer to the basolateral (B) side (receiver compartment).

    • Incubate at 37°C with gentle shaking.

    • Take samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 min) and replace with fresh buffer.

  • Permeability Measurement (Basolateral to Apical - B→A):

    • Repeat the process in the reverse direction, adding the drug to the B side and sampling from the A side. This measures the rate of active efflux.

  • Analysis: Quantify the drug concentration in all samples by LC-MS/MS or HPLC. Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp(B→A) / Papp(A→B)) > 2 is indicative of active efflux.[8]

Protocol 3: In Vivo Pharmacokinetic Study in Rats

This protocol provides a framework for assessing the in vivo bioavailability of a new this compound formulation.

  • Animal Model: Use male Sprague-Dawley rats (n=5-6 per group), fasted overnight with free access to water.[5][22]

  • Dosing:

    • Oral Group: Administer the this compound formulation orally via gavage at a predetermined dose.

    • Intravenous Group: Administer a solubilized form of this compound intravenously via the tail vein to determine absolute bioavailability.

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular or tail vein into heparinized tubes at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

  • Sample Analysis: Determine the concentration of this compound in plasma samples using a validated LC-MS/MS or HPLC method.[23]

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software. Calculate oral bioavailability (F%) as: (AUC_oral / AUC_IV) × (Dose_IV / Dose_oral) × 100.[23]

Visualizations

Logical & Experimental Workflows

G cluster_0 Barriers to Oral Bioavailability of this compound A Oral Administration B Dissolution in GI Fluids A->B C Permeation Across Intestinal Epithelium B->C X X B->X Insolubility E First-Pass Metabolism (Liver) C->E F Gut Wall Metabolism (CYP3A4) C->F G Efflux into Lumen (P-glycoprotein) C->G Y Y C->Y Low Permeability D Systemic Circulation E->D V V E->V Metabolites Z Z F->Z Metabolites W W G->W Reduced Absorption

Caption: Key physiological barriers limiting the oral bioavailability of compounds.

G cluster_1 Workflow for Bioavailability Enhancement Start Start: Low in vivo Efficacy P_Chem 1. Physicochemical Characterization (Solubility, LogP) Start->P_Chem Formulate 2. Develop Enabling Formulations (Nano, SEDDS, etc.) P_Chem->Formulate In_Vitro_D 3. In Vitro Testing (Dissolution, Stability) Formulate->In_Vitro_D In_Vitro_D->Formulate Iterate/Optimize In_Vitro_P 4. In Vitro Permeability (Caco-2 Assay) In_Vitro_D->In_Vitro_P In_Vitro_P->Formulate Iterate/Optimize In_Vivo 5. In Vivo PK Study (Animal Model) In_Vitro_P->In_Vivo End End: Optimized Bioavailability In_Vivo->End

Caption: A systematic workflow for developing and testing enhanced formulations.

G cluster_2 Signaling Pathway: Intestinal Absorption & Metabolism cluster_cell Enterocyte (Intestinal Cell) Lumen Intestinal Lumen Blood Bloodstream Drug_In This compound CYP3A4 CYP3A4 Drug_In->CYP3A4 Pgp P-glycoprotein (P-gp) Drug_In->Pgp Bloodstream Bloodstream Drug_In->Bloodstream Absorption Metabolites Inactive Metabolites CYP3A4->Metabolites Lumen_Out This compound Pgp->Lumen_Out Efflux CYP_Inhibitor CYP3A4 Inhibitor (e.g., Piperine) CYP_Inhibitor->CYP3A4 Inhibits Pgp_Inhibitor P-gp Inhibitor (e.g., Piperine) Pgp_Inhibitor->Pgp Inhibits

Caption: Interaction of a drug with CYP3A4 and P-gp within an enterocyte.

References

Troubleshooting unexpected results in cell-based assays with (E)-Cinnamamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using (E)-Cinnamamide in cell-based assays.

Troubleshooting Guide

Unexpected results can arise from various factors, including compound properties, experimental setup, and cell health. This guide addresses common issues encountered when working with this compound.

Diagram of a General Troubleshooting Workflow

Troubleshooting_Workflow cluster_0 Start cluster_1 Initial Checks cluster_2 Problem Identification cluster_3 Potential Causes & Solutions Start Unexpected Result Observed Check_Controls Review Controls (Vehicle, Positive, Negative) Start->Check_Controls Check_Compound Verify this compound Stock (Solubility, Age) Start->Check_Compound Check_Cells Assess Cell Health & Confluency Start->Check_Cells High_Variability High Variability Between Replicates? Check_Controls->High_Variability Inconsistent_Data Inconsistent Results Across Experiments? Check_Controls->Inconsistent_Data Low_Signal Low or No Signal/Effect? Check_Compound->Low_Signal High_Toxicity Unexpectedly High Cytotoxicity? Check_Cells->High_Toxicity Sol_Pipetting Solution: Improve Pipetting Technique, Use Master Mixes High_Variability->Sol_Pipetting Sol_Concentration Solution: Optimize Compound Concentration, Check IC50 Low_Signal->Sol_Concentration Sol_OffTarget Solution: Lower Concentration, Test in Different Cell Line High_Toxicity->Sol_OffTarget Sol_Protocol Solution: Standardize Protocol, Check Incubation Times Inconsistent_Data->Sol_Protocol Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cinnamamide This compound Keap1_Nrf2 Keap1-Nrf2 Complex Cinnamamide->Keap1_Nrf2 Reacts with Keap1 Nrf2_free Free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Ub Ubiquitin Keap1_Nrf2->Ub Nrf2 Ubiquitination Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Nuclear Translocation Proteasome Proteasome Ub->Proteasome Degradation sMaf sMaf Nrf2_nuc->sMaf Heterodimerizes with ARE Antioxidant Response Element (ARE) sMaf->ARE Binds to Gene_Expression Gene Expression (e.g., HO-1, NQO1) ARE->Gene_Expression Activates Transcription

Technical Support Center: Optimization of (E)-Cinnamamide Dosage in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (E)-Cinnamamide in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

Q1: We are observing high toxicity and mortality in our animal cohort at our initial dose of this compound. What should we do?

A1: High toxicity is a primary indicator that the initial dose is above the Maximum Tolerated Dose (MTD).

Immediate Action: Immediately reduce the dose by 50-75% in the subsequent animal cohort.

Troubleshooting Steps:

  • Re-evaluate Allometric Scaling: Carefully review the calculations used to convert the in vitro effective concentration (e.g., IC50) to an in vivo starting dose. Ensure that the correct species-specific scaling factors were utilized. Interspecies differences in metabolism can significantly impact toxicity.[1]

  • Conduct a Dose-Ranging Study: If not already performed, a pilot dose-ranging study is crucial. This involves testing a wide range of doses in a small number of animals to determine the MTD.[2][3]

  • Assess Vehicle and Formulation: Evaluate the toxicity of the vehicle control by itself. The vehicle may be contributing to the observed adverse effects. Poor solubility or stability of the this compound formulation can also lead to inconsistent exposure and toxicity. Consider reformulation if necessary.[2]

  • Monitor Clinical Signs: Closely observe the animals for clinical signs of toxicity, such as weight loss, behavioral changes, and changes in food and water intake. A weight loss exceeding 15-20% is often considered a sign of significant toxicity.[4]

Q2: this compound is not showing any efficacy in our disease model, even at high doses. What are the potential reasons?

A2: A lack of efficacy can arise from various factors, ranging from suboptimal dosage to issues with the experimental model itself.

Troubleshooting Steps:

  • Pharmacokinetic (PK) Analysis: It is essential to determine if this compound is reaching the target tissue at a sufficient concentration and for an adequate duration. A pharmacokinetic study to measure plasma and tissue concentrations over time is highly recommended. Studies in mice have shown that cinnamic acid is quickly absorbed and metabolized.

  • Target Engagement Assay: Confirm that this compound is binding to its intended molecular target in the animal model at the administered dose.

  • Review the Disease Model: Ensure the animal model accurately reflects the human disease and that the molecular target of this compound is relevant to the pathology of the model.

  • Dosing Frequency and Route of Administration: The current dosing regimen may not be optimal. This compound and its derivatives have been administered through various routes, including oral and intraperitoneal injections. Consider adjusting the frequency or changing the route of administration to improve exposure.

Q3: We are observing significant variability in our results between animals in the same treatment group. What could be the cause?

A3: High variability can obscure real treatment effects and make data interpretation difficult.

Troubleshooting Steps:

  • Standardize Animal Husbandry: Ensure that all animals are housed under identical conditions (e.g., light-dark cycle, temperature, diet) as these factors can influence drug metabolism and response.

  • Refine Dosing Technique: Inconsistent administration of this compound can lead to variable exposure. Ensure that the dosing technique (e.g., oral gavage, injection) is performed consistently and accurately for all animals.

  • Homogenize Formulation: If using a suspension, ensure that the formulation is thoroughly mixed before each administration to prevent settling of the compound and inconsistent dosing.

  • Increase Sample Size: While not a solution for the root cause of variability, increasing the number of animals per group can improve the statistical power to detect a true effect.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for this compound in rodent models?

A1: A definitive universal starting dose is difficult to recommend as it depends on the specific animal model, disease indication, and formulation. However, based on available literature, doses of related cinnamic acid derivatives in rodents have ranged from low mg/kg to higher doses. For instance, studies on the metabolism of trans-cinnamic acid in rats and mice used a dose of 2.5 mmol/kg. A dose-ranging study is the most reliable method to determine an appropriate starting dose for your specific experimental conditions.

Q2: What are the known pharmacokinetic properties of this compound and its derivatives in animal models?

A2: Pharmacokinetic studies of cinnamic acid in mice and rats have shown that it is rapidly absorbed and metabolized. The major metabolite in both species is hippuric acid. In mice, cinnamoylglycine (B32772) has also been identified as a metabolite, particularly at lower doses. The bioavailability of cinnamic acid can be influenced by the formulation and co-administration with other compounds. One study in mice reported a bioavailability of 95.98% for cinnamic acid, with the plasma concentration-time curve fitting a two-compartment open model.

Q3: What are the known signaling pathways modulated by this compound and its derivatives?

A3: this compound and its derivatives have been shown to modulate several key signaling pathways, which may be relevant to their therapeutic effects. These include:

  • Nrf2/ARE Pathway: Some N-phenyl cinnamamide (B152044) derivatives have been shown to activate the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2)/Antioxidant Response Element (ARE) pathway, leading to the upregulation of antioxidant genes.

  • NF-κB Signaling Pathway: The anti-inflammatory effects of some cinnamic acid derivatives are attributed to their ability to inhibit the NF-κB signaling pathway.

  • MAPK Signaling Pathways: The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38 MAPK, are involved in cellular responses to various stimuli and have been associated with the activity of cinnamates.

Data Presentation

Table 1: Summary of In Vivo Studies with Cinnamic Acid and Derivatives

CompoundAnimal ModelDoseRoute of AdministrationKey FindingsReference
trans-Cinnamic acidRat, Mouse2.5 mmol/kgNot specifiedMajor metabolite is hippuric acid.
trans-CinnamamideNot specifiedNot specifiedNot specifiedReview of pharmacological advances.
Cinnamic acidMouseNot specifiedOralRapid absorption and metabolism. Bioavailability of 95.98%.
Cinnamic acidRat7.62 x 10⁻⁵ mol/kgOralRapidly absorbed and metabolized to hippuric acid.
(E)-N-(2-hydroxyethyl) cinnamamide derivativesMouseNot specifiedOralShowed antidepressant-like activity in forced swimming and tail suspension tests.

Experimental Protocols

Protocol 1: Dose-Ranging and Maximum Tolerated Dose (MTD) Study

  • Animal Model: Select the appropriate rodent species and strain for the disease model.

  • Acclimatization: Acclimatize animals to the facility for at least one week prior to the experiment.

  • Grouping: Randomly assign animals to at least five groups (n=3-5 per group): a vehicle control group and four escalating dose groups of this compound.

  • Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water). Ensure the formulation is homogeneous.

  • Administration: Administer a single dose of the compound or vehicle via the intended experimental route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Record body weight daily for 14 days. Observe animals for clinical signs of toxicity at 1, 4, and 24 hours post-dose, and daily thereafter.

  • Endpoint: At the end of the 14-day observation period, euthanize the animals. Collect blood for clinical chemistry and hematology. Perform a gross necropsy and collect major organs for histopathological analysis.

  • Data Analysis: Determine the MTD, defined as the highest dose that does not cause significant toxicity or more than 10% body weight loss.

Protocol 2: Pharmacokinetic (PK) Study

  • Animal Model: Use the same species and strain as in the efficacy studies.

  • Group Size: A typical group size is n=3 animals per time point.

  • Dosing: Administer a single dose of this compound at a dose level below the MTD.

  • Sample Collection: Collect blood samples at multiple time points post-dose (e.g., 0, 15, 30 minutes, 1, 2, 4, 8, 24 hours).

  • Sample Processing: Process blood samples to obtain plasma and store frozen until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., HPLC).

  • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).

Mandatory Visualization

experimental_workflow cluster_preclinical Preclinical Dosage Optimization Workflow start Start: In Vitro Efficacy Data dose_ranging Dose-Ranging & MTD Study start->dose_ranging Inform Starting Dose pk_study Pharmacokinetic (PK) Study dose_ranging->pk_study Determine Safe Dose Range efficacy_study Efficacy Study in Disease Model pk_study->efficacy_study Inform Dosing Schedule data_analysis Data Analysis & Interpretation efficacy_study->data_analysis end Optimized Dosage Regimen data_analysis->end

Experimental workflow for dosage optimization.

nrf2_pathway cluster_nrf2 Nrf2/ARE Signaling Pathway Activation cinnamamide This compound Derivative keap1_nrf2 Keap1-Nrf2 Complex cinnamamide->keap1_nrf2 Induces Dissociation nrf2 Nrf2 keap1_nrf2->nrf2 nucleus Nucleus nrf2->nucleus Translocation are ARE (Antioxidant Response Element) nrf2->are Binds to antioxidant_genes Antioxidant Gene Expression (e.g., HO-1, NQO1) are->antioxidant_genes Activates Transcription

Activation of the Nrf2/ARE signaling pathway.

nfkb_pathway cluster_nfkb NF-κB Signaling Pathway Inhibition inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) ikk IKK Complex inflammatory_stimuli->ikk ikb IκBα ikk->ikb Phosphorylates & Degrades nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus Translocation inflammatory_genes Pro-inflammatory Gene Expression nfkb->inflammatory_genes Activates Transcription cinnamamide This compound Derivative cinnamamide->ikk Inhibits

Inhibition of the NF-κB signaling pathway.

References

Technical Support Center: High-Purity (E)-Cinnamamide Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity (E)-Cinnamamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two primary methods for purifying crude this compound are recrystallization and column chromatography. Recrystallization is often preferred for its simplicity and cost-effectiveness when dealing with relatively pure crude product.[1][2][3] Column chromatography is employed when impurities are closely related to the product in polarity or when a very high degree of purity is required.[4][5][6][7][8]

Q2: How do I choose the right solvent for the recrystallization of this compound?

A2: The ideal recrystallization solvent should dissolve this compound well at elevated temperatures but poorly at low temperatures.[3] Common solvents to consider are ethanol, ethyl acetate (B1210297), and mixtures such as hexane (B92381)/ethyl acetate or ethanol/water.[9][10] The choice depends on the specific impurities present. A general rule of thumb is that solvents with similar functional groups to the compound are often good solubilizers.[1]

Q3: What are the typical impurities I might encounter in crude this compound?

A3: Common impurities include unreacted starting materials such as cinnamic acid and the corresponding amine, as well as side products from the amide coupling reaction.[11][12] If the synthesis involves the oxidation of cinnamaldehyde, residual aldehyde may also be present.[13]

Q4: My purified this compound shows a low melting point. What does this indicate?

A4: A low or broad melting point range for your this compound typically indicates the presence of impurities. Pure this compound has a sharp melting point. You may need to repeat the purification process or choose a more effective method, such as column chromatography, to remove the impurities.

Q5: Can I use High-Performance Liquid Chromatography (HPLC) for the purification of this compound?

A5: Yes, HPLC is a powerful technique for purifying this compound, especially for achieving very high purity on a smaller scale.[5] It is particularly useful for separating closely related isomers or impurities that are difficult to remove by other methods.[5]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Solution(s)
This compound does not crystallize upon cooling. - The solution is not saturated.- The cooling process is too rapid.- Boil off some solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod to induce crystal formation.- Add a seed crystal of pure this compound.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[14]
The product "oils out" instead of forming crystals. - The boiling point of the solvent is higher than the melting point of this compound.- The concentration of impurities is too high.- Use a lower-boiling solvent.- Add a small amount of a "better" solvent to the hot mixture to increase solubility and then cool slowly.- Perform a preliminary purification step like a simple filtration or column chromatography to remove some impurities before recrystallization.[14]
The yield of pure this compound is low. - Too much solvent was used during recrystallization.- The product is significantly soluble in the cold solvent.- Premature crystallization occurred during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation.- Use a pre-heated funnel and flask during hot filtration to prevent the product from crashing out.
The purified product is still colored. - Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product.[14]
Column Chromatography Issues
Problem Possible Cause(s) Solution(s)
Poor separation of this compound from impurities. - The solvent system (mobile phase) is not optimized.- The column was not packed properly, leading to channeling.- Optimize the solvent system using Thin Layer Chromatography (TLC) first. A good starting point for silica (B1680970) gel chromatography is a mixture of hexane and ethyl acetate.[5][6]- Repack the column carefully, ensuring a flat and stable bed of the stationary phase.[8]
The product is eluting too quickly (high Rf). - The mobile phase is too polar.- Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., increase the hexane to ethyl acetate ratio).
The product is not eluting from the column (low Rf). - The mobile phase is not polar enough.- Increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., increase the ethyl acetate to hexane ratio).
Streaking or tailing of the product band on the column. - The sample was not loaded onto the column in a concentrated band.- The compound is interacting too strongly with the stationary phase.- Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent before loading it onto the column.- Consider adding a small amount of a modifier (e.g., a few drops of acetic acid or triethylamine) to the mobile phase to improve the peak shape, depending on the nature of the impurities and the product.[12]

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Determine an appropriate solvent or solvent pair by testing the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. Ethanol or an ethyl acetate/hexane mixture are good starting points.[9]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring to dissolve the solid completely.[2]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.[3]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Allow the crystals to air dry or dry them in a vacuum oven.

Protocol 2: Column Chromatography of this compound
  • Stationary Phase and Column Preparation: Pack a glass column with silica gel as the stationary phase using a slurry method with a non-polar solvent like hexane.[8]

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the eluent or a suitable volatile solvent.

  • Loading the Column: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system (e.g., a gradient of hexane-ethyl acetate). Start with a low polarity mixture and gradually increase the polarity.[5][6]

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

Purification Method Typical Solvents/Eluents Reported Yield Reported Purity Reference
Column ChromatographySilica gel, CH₂Cl₂/MeOH (9:1 v/v)98%Not explicitly stated, but characterized by NMR and melting point.[5]
Column ChromatographySilica gel, hexane/EtOAc (2:1 v/v)99%Characterized as a yellow solid with a specific melting point.[5]
Column ChromatographySilica gel66-81%Characterized as white solids with specific melting points.[4]
Column ChromatographySilica gel, CHCl₃/MeOH (95:5)Not explicitly statedCharacterized as a light green solid.[15]

Visualizations

experimental_workflow cluster_synthesis Synthesis of Crude this compound cluster_purification Purification start Starting Materials (e.g., Cinnamic Acid + Amine) reaction Amide Coupling Reaction start->reaction workup Aqueous Workup reaction->workup crude Crude this compound workup->crude recrystallization Recrystallization crude->recrystallization column_chromatography Column Chromatography crude->column_chromatography pure_product High-Purity This compound recrystallization->pure_product column_chromatography->pure_product troubleshooting_logic start Crude Product Impure? recrystallize Attempt Recrystallization start->recrystallize Yes check_purity1 Product Pure? recrystallize->check_purity1 column Perform Column Chromatography check_purity1->column No end_pure Pure Product Obtained check_purity1->end_pure Yes check_purity2 Product Pure? column->check_purity2 check_purity2->end_pure Yes end_impure Further Purification Needed check_purity2->end_impure No

References

Managing batch-to-batch variability in (E)-Cinnamamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing batch-to-batch variability in the synthesis of (E)-Cinnamamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound involve the reaction of cinnamic acid with an amine source. Key approaches include:

  • Acid Chloride Formation: Cinnamic acid is first converted to cinnamoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting cinnamoyl chloride is then reacted with ammonia (B1221849) or an amine.[1][2]

  • Coupling Agent-Mediated Amidation: A coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is used to directly couple cinnamic acid with an amine.[2][3][4]

  • Enzymatic Synthesis: Lipases can be used as catalysts for the amidation of cinnamic acid derivatives, often employed in continuous-flow microreactors for improved efficiency.[3][5]

Q2: What are the primary sources of batch-to-batch variability in this compound synthesis?

A2: Batch-to-batch variability can arise from several factors, including:

  • Purity of Starting Materials: Impurities in the cinnamic acid or amine source can lead to inconsistent product purity and yield.

  • Reaction Conditions: Minor deviations in temperature, reaction time, and agitation speed can significantly impact the reaction kinetics and impurity profile.[6]

  • Reagent Stoichiometry: Inconsistent molar ratios of reactants and reagents can result in incomplete reactions or the formation of side products.

  • Purification Process: Variability in the recrystallization process, such as solvent quality, cooling rate, and drying time, can affect the final purity and crystal characteristics of the this compound.[7]

  • Scale-up Effects: Reactions that perform well at a small scale may exhibit different behaviors at a larger scale due to changes in heat and mass transfer.[8][9]

Q3: How can I minimize batch-to-batch variability?

A3: To enhance consistency between batches, consider the following:

  • Standardize Operating Procedures (SOPs): Implement and strictly adhere to detailed SOPs for all synthesis and purification steps.

  • Characterize Starting Materials: Ensure the purity and consistency of all raw materials before use.

  • Precise Control of Reaction Parameters: Utilize well-calibrated equipment to accurately control temperature, time, and mixing.

  • Optimize and Validate the Process: Thoroughly optimize the reaction and purification conditions and validate the process to ensure it is robust.

  • In-Process Controls (IPCs): Implement IPCs to monitor the reaction progress and intermediate quality.

Troubleshooting Guides

Low Yield
Symptom Potential Cause Recommended Action
Low yield of crude product Incomplete reaction- Ensure accurate stoichiometry of all reactants and reagents.- Extend the reaction time and monitor for completion using TLC or HPLC.- Verify the reaction temperature is optimal.
Degradation of product or reactants- Check for and mitigate any potential side reactions by adjusting temperature or reagent addition rate.- Ensure starting materials are of high purity and stored correctly.
Poor quality of reagents- Use freshly opened or properly stored reagents, especially for moisture-sensitive compounds like thionyl chloride and coupling agents.
Significant loss of product during work-up Product loss during extraction- Ensure the pH of the aqueous phase is optimized for minimal product solubility.- Perform multiple extractions with the appropriate solvent.
Premature crystallization during hot filtration- Ensure the filtration apparatus is pre-heated.- Use a slight excess of hot solvent to maintain solubility.
Low recovery after recrystallization Product is too soluble in the recrystallization solvent at low temperatures- Select a solvent or solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.[7][10]- Cool the solution to a lower temperature (e.g., in an ice bath) to maximize crystal formation.
Insufficient amount of product to recrystallize effectively- If the amount of crude product is very small, consider purification by other methods like column chromatography.
Low Purity
Symptom Potential Cause Recommended Action
Presence of starting materials in the final product Incomplete reaction- As with low yield, verify stoichiometry, reaction time, and temperature to drive the reaction to completion.
Inefficient purification- Optimize the recrystallization solvent to ensure impurities remain in the mother liquor.[7][10]- Wash the filtered crystals with a small amount of cold, fresh solvent.
Formation of side products Reaction temperature too high or addition of reagents too fast- Control the reaction temperature carefully, especially during exothermic steps.[6]- Add reactive reagents, such as cinnamoyl chloride, dropwise to maintain temperature control.
Presence of water in the reaction- Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Discolored product Presence of colored impurities- Treat the solution with activated charcoal before hot filtration during recrystallization.[11]
Thermal degradation- Avoid excessive heating during the reaction and recrystallization steps.

Data Presentation

Table 1: Illustrative Comparison of this compound Derivative Synthesis Methods
MethodActivating/Coupling AgentSolventTemperature (°C)TimeYield (%)Purity (%)Reference
Acid ChlorideThionyl Chloride (SOCl₂)Dichloromethane0 - Room Temp1-4 h97 (for a derivative)>95 (after purification)[12]
Coupling AgentEDC·HClAnhydrous THF60150 min93.1 (for a derivative)High[4]
Enzymatic (Continuous Flow)Lipozyme® TL IMtert-Amyl Alcohol4540 min91.3 (for a derivative)High[3][5]

Note: The data presented is for cinnamamide (B152044) derivatives and is intended to be illustrative of the typical performance of these synthesis methods.

Table 2: Impact of Reaction Time on Amide Synthesis Purity
Reaction Time (minutes)Crude Product ColorNumber of By-products (Illustrative)Final Product Purity (%)
2Light Yellow298.5
5Yellow397.2
10Dark Yellow496.1
15Brownish Yellow595.3

This table is a generalized representation based on findings that show shorter reaction times can sometimes lead to higher purity, though potentially lower yield.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound via Cinnamoyl Chloride
  • Preparation of Cinnamoyl Chloride:

    • In a round-bottom flask equipped with a reflux condenser and a gas trap, add cinnamic acid (1.0 eq).

    • Slowly add thionyl chloride (SOCl₂, 1.5 - 2.0 eq) at room temperature with stirring.

    • Heat the mixture to 70-80°C for 1-2 hours until the evolution of gas ceases.

    • Remove the excess thionyl chloride by distillation under reduced pressure. The crude cinnamoyl chloride can be used directly or purified by vacuum distillation.

  • Amidation:

    • In a separate flask, prepare a concentrated solution of aqueous ammonia (excess) and cool it in an ice bath.

    • Dissolve the crude cinnamoyl chloride in a suitable solvent (e.g., diethyl ether or dichloromethane).

    • Add the cinnamoyl chloride solution dropwise to the cold ammonia solution with vigorous stirring.

    • After the addition is complete, continue stirring for 30 minutes at room temperature.

    • Collect the precipitated white solid by vacuum filtration and wash it with cold water.

    • The crude this compound can be purified by recrystallization.[1]

Protocol 2: Purification of this compound by Recrystallization
  • Solvent Selection:

    • Test the solubility of the crude this compound in various solvents (e.g., water, ethanol, or a mixture) at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.[7][10]

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, cool the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the purified crystals in a vacuum oven.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Cinnamic_Acid Cinnamic Acid Activation Activation (e.g., SOCl2) Cinnamic_Acid->Activation Cinnamoyl_Chloride Cinnamoyl Chloride Activation->Cinnamoyl_Chloride Reaction Amidation Reaction Cinnamoyl_Chloride->Reaction Ammonia Ammonia Ammonia->Reaction Crude_Product Crude this compound Reaction->Crude_Product Dissolution Dissolution in Hot Solvent Crude_Product->Dissolution Hot_Filtration Hot Filtration (Optional) Dissolution->Hot_Filtration Crystallization Cooling & Crystallization Hot_Filtration->Crystallization Filtration Vacuum Filtration Crystallization->Filtration Drying Drying Filtration->Drying Pure_Product Pure this compound Drying->Pure_Product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_guide Start Problem Encountered Low_Yield Low Yield Start->Low_Yield Low_Purity Low Purity Start->Low_Purity Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Purification_Issue Purification Issue? Low_Yield->Purification_Issue Low_Purity->Purification_Issue Side_Reactions Side Reactions? Low_Purity->Side_Reactions Check_Stoichiometry Check Stoichiometry & Reaction Time/Temp Incomplete_Reaction->Check_Stoichiometry Yes Purity_of_Reagents Check Purity of Starting Materials Incomplete_Reaction->Purity_of_Reagents No Optimize_Recrystallization Optimize Recrystallization Solvent & Conditions Purification_Issue->Optimize_Recrystallization Yes Side_Reactions->Incomplete_Reaction No Control_Temperature Control Temperature & Reagent Addition Side_Reactions->Control_Temperature Yes

Caption: Troubleshooting logic for addressing common issues in this compound synthesis.

References

Validation & Comparative

A Comparative Analysis of (E)-Cinnamamide and its Z-Isomer for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the geometric isomers of cinnamamide (B152044), (E)-cinnamamide and (Z)-cinnamamide. Cinnamamides are a class of compounds recognized for their wide-ranging pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The stereochemical configuration of the α,β-unsaturated amide moiety significantly influences the physicochemical properties and biological efficacy of these molecules, making a direct comparison essential for researchers in drug discovery and development. This document summarizes key physicochemical and spectroscopic data, outlines detailed experimental protocols, and presents known biological activities to facilitate informed decision-making in research endeavors.

Physicochemical and Spectroscopic Properties

The geometric isomerism of the double bond in cinnamamide results in distinct physical and spectroscopic characteristics. The (E)-isomer, being the thermodynamically more stable configuration, is more common and better characterized. The properties of the (Z)-isomer are less documented due to its inherent instability and propensity to isomerize back to the (E)-form.

Table 1: Comparative Physicochemical Properties
PropertyThis compound(Z)-Cinnamamide
Molecular Formula C₉H₉NOC₉H₉NO
Molecular Weight 147.17 g/mol 147.17 g/mol [2]
Appearance White to pale yellow crystalline solid[3]Typically an oil or low-melting solid; often in mixtures
Melting Point 148-150 °C[4][5]Not well-documented for the parent compound
Solubility Insoluble in cold water; soluble in polar solvents like ethanol (B145695) and hot water.Expected to have different solubility; data unavailable
Table 2: Comparative Spectroscopic Data

The most significant spectroscopic difference between the (E) and (Z) isomers is observed in the ¹H NMR spectra, specifically the coupling constant (J) between the two vinylic protons.

SpectrumThis compound(Z)-Cinnamamide
¹H NMR The vinylic protons appear as doublets with a large coupling constant, J ≈ 15-16 Hz , characteristic of a trans configuration. The proton alpha to the carbonyl is typically found further downfield.The vinylic protons exhibit a smaller coupling constant, J ≈ 12-13 Hz , indicative of a cis configuration. For example, a derivative, (Z)-N,N-dimethyl-3-(4-methoxyphenyl)acrylamide, showed a doublet for a vinylic proton at δ 6.70 ppm with J = 12.8 Hz.
¹³C NMR The carbon signals for the parent (E)-isomer are well-documented in various databases.Specific data for the parent (Z)-isomer is scarce, but shifts of the vinylic and carbonyl carbons are expected to differ from the (E)-isomer due to steric effects.
IR Spectroscopy Shows characteristic peaks for N-H stretching (amide), C=O stretching (amide I band), and N-H bending (amide II band). The C=C stretch of the α,β-unsaturated system is also prominent.Similar functional group peaks are expected, though slight shifts in the C=O and C=C stretching frequencies may occur due to changes in conjugation and steric hindrance.

Synthesis and Characterization Workflow

The synthesis of the thermodynamically stable (E)-isomer is straightforward, while the (Z)-isomer typically requires a subsequent isomerization step. The general workflow for a comparative study is outlined below.

G cluster_synthesis Synthesis & Isomerization cluster_isomerization Photoisomerization cluster_analysis Comparative Analysis S1 Cinnamic Acid + Amine Source S2 Amide Coupling Reaction S1->S2 S3 This compound (Crude Product) S2->S3 S4 Purification (Recrystallization) S3->S4 E_iso This compound (Pure) S4->E_iso I1 Photocatalyst + Light (e.g., 405 nm) E_iso->I1 A1 Spectroscopic Characterization (NMR, IR, MS) E_iso->A1 I2 E/Z Mixture I1->I2 I3 Purification (HPLC) I2->I3 Z_iso (Z)-Cinnamamide (Pure) I3->Z_iso Z_iso->A1 A2 Physicochemical Property Analysis (m.p., Solubility) A1->A2 A3 Biological Activity Screening A2->A3

Caption: General experimental workflow for synthesis and comparative analysis.

Biological Activity: A Comparative Overview

Cinnamamides exert their biological effects through various mechanisms, including anti-inflammatory, antimicrobial, and anticancer activities. While extensive research exists on this compound derivatives, direct comparative data with their (Z)-counterparts is limited.

Anti-inflammatory Activity

Cinnamamide derivatives have been identified as inhibitors of the pro-inflammatory NF-κB signaling pathway. They can directly target Myeloid Differentiation factor 2 (MD2), an accessory protein to Toll-like receptor 4 (TLR4), thereby preventing the LPS-induced inflammatory cascade.

G LPS LPS MD2 MD2 LPS->MD2 TLR4 TLR4 MD2->TLR4 Binds Complex LPS-MD2-TLR4 Complex TLR4->Complex MyD88 MyD88 Complex->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB p50/p65 (NF-κB) IkB->NFkB Inhibits NFkB_active Active p50/p65 NFkB->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, etc.) Nucleus->Genes Induces Transcription Cinnamamide (Z)-Cinnamamide (Hypothesized Active Isomer) Cinnamamide->MD2 Inhibits Binding

Caption: Cinnamamide's inhibitory effect on the TLR4/MD2/NF-κB signaling pathway.
Table 3: Comparative Biological Activity

Direct quantitative comparisons of the parent isomers are sparse. However, the geometric configuration is known to be critical for activity. One report qualitatively describes this compound as the less active isomer in the context of its use as an avian repellent, suggesting the (Z)-isomer possesses greater biological potency in that specific assay. For other activities, data is primarily available for various substituted derivatives.

Biological ActivityThis compound / Derivatives(Z)-Cinnamamide / Derivatives
Anti-inflammatory Derivatives show inhibition of NF-κB activation and TNF-α secretion in LPS-stimulated cells.The Z-configuration is often crucial for the activity of covalent inhibitors and other drugs where specific geometry is required for binding. This suggests (Z)-isomers may have higher potency.
Antimicrobial This compound shows activity against E. coli and S. aureus. Derivatives are widely studied for antibacterial and antifungal effects.Data for the parent (Z)-isomer is not available, but stereochemistry is expected to influence interactions with microbial targets.
Anticancer Numerous this compound derivatives have been synthesized and show cytotoxic activity against various cancer cell lines.A study on fluorinated cinnamides synthesized and evaluated the (Z)-isomers for anticancer activity, indicating the relevance of this configuration in drug design.
Avian Repellent Described as the "less active isomer".Implied to be the more active isomer.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a standard method for synthesizing this compound via the amidation of cinnamic acid.

  • Activation of Carboxylic Acid: In a round-bottom flask, dissolve (E)-cinnamic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or THF). Cool the solution to 0 °C in an ice bath.

  • Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) (0.1 eq).

  • Alternatively, convert cinnamic acid to cinnamoyl chloride by reacting with thionyl chloride (SOCl₂) or oxalyl chloride.

  • Amidation: Slowly add a source of ammonia (B1221849), such as a solution of ammonia in dioxane or ammonium (B1175870) chloride with a non-nucleophilic base like triethylamine (B128534) (1.2 eq), to the activated cinnamic acid solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, filter the reaction mixture to remove any precipitated byproducts (e.g., dicyclohexylurea if DCC is used).

  • Wash the filtrate with a mild acid (e.g., 1M HCl), followed by a mild base (e.g., saturated NaHCO₃ solution), and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

  • Characterization: Confirm the structure and purity using NMR, IR, and Mass Spectrometry.

Protocol 2: (E) to (Z) Isomerization of Cinnamamide

This protocol is based on photocatalytic energy transfer for the contra-thermodynamic isomerization of the (E)-isomer to the less stable (Z)-isomer.

  • Preparation: In a quartz reaction vessel, dissolve this compound (1.0 eq) in an appropriate degassed solvent (e.g., acetonitrile).

  • Add a photocatalyst (e.g., 5 mol% thioxanthone).

  • Irradiation: Stir the solution at room temperature while irradiating with a light source corresponding to the absorption wavelength of the photocatalyst (e.g., 365 nm or 405 nm LED).

  • Monitoring: Monitor the E/Z ratio over time using ¹H NMR spectroscopy or HPLC. The reaction will typically reach a photostationary state, which for cinnamamide is approximately a 60:40 Z/E mixture.

  • Workup: Once the desired ratio is achieved, remove the solvent under reduced pressure.

  • Purification: Separate the (Z)-isomer from the remaining (E)-isomer using preparative High-Performance Liquid Chromatography (HPLC).

  • Characterization: Confirm the structure of the isolated (Z)-cinnamamide, paying close attention to the vinylic proton coupling constant in the ¹H NMR spectrum (J ≈ 12-13 Hz).

Protocol 3: In Vitro Anti-inflammatory Assay - NF-κB Inhibition

This protocol outlines a method to compare the ability of (E)- and (Z)-cinnamamide to inhibit lipopolysaccharide (LPS)-induced inflammation in a macrophage cell line (e.g., RAW 264.7).

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37 °C in a 5% CO₂ incubator.

  • Seeding: Seed the cells in a 24-well plate at a density of 2x10⁵ cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of this compound or (Z)-cinnamamide (e.g., 1, 5, 10, 25 µM) dissolved in DMSO (final DMSO concentration <0.1%) for 1-2 hours. Include a vehicle control (DMSO only).

  • Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to all wells except for the negative control. Incubate for a specified period (e.g., 24 hours for cytokine measurement, or shorter times for signaling protein analysis).

  • Endpoint Analysis (Option A - Cytokine Measurement): Collect the cell culture supernatant. Measure the concentration of a pro-inflammatory cytokine like TNF-α or IL-6 using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Endpoint Analysis (Option B - Western Blot): Lyse the cells and collect total protein. Perform SDS-PAGE and Western blot analysis to measure the levels of key signaling proteins, such as the phosphorylated (active) form of NF-κB p65 or the degradation of its inhibitor, IκBα.

  • Data Analysis: Normalize the results to the vehicle control and calculate the IC₅₀ value for each isomer if a dose-dependent effect is observed. Compare the potency of the (E) and (Z) isomers in inhibiting the inflammatory response.

References

A Comparative Analysis of Neuroprotective Efficacy: (E)-Cinnamamide vs. Cinnamic Aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of current experimental evidence reveals a significant disparity in the available research on the neuroprotective properties of (E)-Cinnamamide and its structural analog, Cinnamic aldehyde. While Cinnamic aldehyde has been the subject of numerous studies elucidating its mechanisms of action in various models of neurodegenerative diseases, direct experimental data on the neuroprotective efficacy of the parent compound, this compound, is notably scarce. This guide, therefore, provides a comprehensive overview of the robustly documented neuroprotective effects of Cinnamic aldehyde and explores the potential of the cinnamamide (B152044) scaffold based on research into its various derivatives.

Cinnamic Aldehyde: A Well-Documented Neuroprotectant

Cinnamic aldehyde, a major bioactive component of cinnamon, has demonstrated significant neuroprotective effects in a range of preclinical studies. Its mechanisms of action are multifaceted, primarily revolving around its anti-inflammatory, antioxidant, and anti-apoptotic properties.

Quantitative Data on Neuroprotective Effects of Cinnamic Aldehyde

The following table summarizes key quantitative data from representative studies on the neuroprotective effects of Cinnamic aldehyde.

Model SystemToxin/InsultTreatment ConcentrationKey FindingsReference
SH-SY5Y neuroblastoma cellsAmyloid-β (Aβ)15-25 µMSignificantly reversed Aβ-induced toxicity and suppressed the Aβ-induced increase in GSK-3β protein levels.[1]
PC12 cellsGlutamate (B1630785)5, 10, 20 µMAttenuated glutamate-induced cell viability loss, reduced reactive oxygen species (ROS) generation, and stabilized mitochondrial membrane potential.
BV-2 microglial cellsLipopolysaccharide (LPS)Not specifiedInhibited the upregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
In vivo mouse model1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)Not specifiedPrevented the selective death of dopaminergic neurons in the substantia nigra.
Experimental Protocols for Cinnamic Aldehyde Studies

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols used to assess the neuroprotective effects of Cinnamic aldehyde.

In Vitro Neuroprotection Assay (SH-SY5Y cells)

  • Cell Culture: Human SH-SY5Y neuroblastoma cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Toxicity Induction: Cells are seeded in 96-well plates and treated with a neurotoxin, such as amyloid-β (Aβ) oligomers, for a specified duration (e.g., 24 hours).

  • Treatment: Cinnamic aldehyde, dissolved in a suitable solvent (e.g., DMSO), is added to the cell culture medium at various concentrations either as a pretreatment or co-treatment with the toxin.

  • Cell Viability Assessment: Cell viability is quantified using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

  • Biochemical Assays: Cell lysates are collected to measure levels of specific proteins (e.g., GSK-3β) via Western blotting or to assess markers of oxidative stress (e.g., ROS levels) using fluorescent probes.

In Vivo Neuroprotection Assay (MPTP Mouse Model of Parkinson's Disease)

  • Animal Model: Male C57BL/6 mice are typically used.

  • Toxin Administration: Parkinson's disease-like pathology is induced by intraperitoneal injections of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).

  • Treatment: Cinnamic aldehyde is administered to the mice, often via oral gavage, for a defined period before and/or after MPTP injection.

  • Behavioral Analysis: Motor function is assessed using tests such as the rotarod test or the pole test.

  • Histological and Biochemical Analysis: After the treatment period, brain tissues (specifically the substantia nigra and striatum) are collected for immunohistochemical analysis of dopaminergic neurons (e.g., tyrosine hydroxylase staining) and biochemical measurements of neurotransmitter levels or protein expression.

Signaling Pathways Modulated by Cinnamic Aldehyde

Cinnamic aldehyde exerts its neuroprotective effects by modulating several key signaling pathways.

G Signaling Pathways Modulated by Cinnamic Aldehyde CA Cinnamic Aldehyde Nrf2 Nrf2 Pathway CA->Nrf2 Activates NFkB NF-κB Pathway CA->NFkB Inhibits Apoptosis Apoptotic Pathways CA->Apoptosis Inhibits GSK3b GSK-3β CA->GSK3b Inhibits ARE Antioxidant Response Element Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Upregulates Inflammatory_Mediators Pro-inflammatory Mediators (e.g., iNOS, COX-2) NFkB->Inflammatory_Mediators Induces Bax Bax (Pro-apoptotic) Apoptosis->Bax Bcl2 Bcl-2 (Anti-apoptotic) Apoptosis->Bcl2 Caspases Caspases Apoptosis->Caspases

Caption: Key signaling pathways influenced by Cinnamic Aldehyde.

This compound: A Scaffold with Neuroprotective Potential

Direct experimental evidence for the neuroprotective efficacy of the unsubstituted this compound is currently limited in the scientific literature. However, numerous studies have synthesized and evaluated a wide range of cinnamamide derivatives, demonstrating the significant potential of this chemical scaffold in the development of neuroprotective agents. These derivatives have shown promise in models of Alzheimer's disease, Parkinson's disease, and ischemic stroke.

Quantitative Data on Neuroprotective Effects of Cinnamamide Derivatives

The table below presents data from studies on various cinnamamide derivatives, highlighting the potential of the core structure. It is crucial to note that these data do not represent the activity of this compound itself.

Derivative ClassModel SystemToxin/InsultKey FindingsReference
Cinnamamide-dibenzylamine hybridsPC12 cellsOxidative stressReduced cell death induced by oxidative stress.
Cinnamide-piperidine/piperazine derivativesSH-SY5Y cellsGlutamateExhibited protective capacities against glutamate-induced cell damage.[2]
Flavonoid-cinnamic acid amide hybridsHT22 hippocampal cellsOxytosis, ferroptosisShowed neuroprotection against various forms of cell death.[3]
Cinnamoyl-M30D hybridsNeurons and astrocytesGlutamateReduced injury effects caused by glutamate exposure.[4]
Experimental Workflow for Screening Cinnamamide Derivatives

The general workflow for discovering and evaluating novel neuroprotective agents based on the cinnamamide scaffold is illustrated below.

G Workflow for Cinnamamide Derivative Screening Design Design & Synthesis of Cinnamamide Derivatives InVitro_Screening In Vitro Screening (e.g., cell viability, antioxidant assays) Design->InVitro_Screening Hit_Identification Hit Identification & Optimization InVitro_Screening->Hit_Identification Mechanism_of_Action Mechanism of Action Studies (e.g., Western blot, PCR) Hit_Identification->Mechanism_of_Action InVivo_Testing In Vivo Testing in Animal Models (e.g., MCAO, MPTP) Hit_Identification->InVivo_Testing Mechanism_of_Action->InVivo_Testing Lead_Compound Lead Compound for Further Development InVivo_Testing->Lead_Compound

Caption: General experimental workflow for cinnamamide derivatives.

Conclusion and Future Directions

Conversely, while the cinnamamide scaffold holds significant promise for the development of novel neuroprotective drugs, as evidenced by the numerous active derivatives, there is a clear lack of direct experimental data on the parent compound, this compound. This represents a significant knowledge gap.

Future research should focus on a direct and systematic evaluation of this compound in established in vitro and in vivo models of neurodegeneration. Such studies are essential to determine its intrinsic neuroprotective activity and to provide a baseline for comparison with its more extensively studied analog, Cinnamic aldehyde, and its numerous derivatives. This will allow for a more complete understanding of the structure-activity relationships within this important class of compounds and could unveil a readily available natural product with therapeutic potential.

References

Validating the Antioxidant Potential of (E)-Cinnamamide: A Comparative Guide Using the DPPH Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of the antioxidant activity of (E)-Cinnamamide and its derivatives, supported by experimental data from the widely-used 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. This analysis delves into the quantitative performance of cinnamamide-related compounds against standard antioxidants and provides a detailed experimental protocol for reproducible in-vitro validation.

While direct experimental data on the DPPH radical scavenging activity of the parent compound, this compound, is not extensively available in the reviewed literature, studies on its derivatives provide valuable insights into the antioxidant potential of the cinnamamide (B152044) scaffold.

Quantitative Comparison of Antioxidant Activity

The antioxidant efficacy is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to scavenge 50% of the DPPH free radicals. A lower IC50 value signifies a higher antioxidant potency. The following table summarizes the IC50 values for various cinnamamide derivatives and standard antioxidants.

CompoundIC50 Value (µg/mL)Reference
Cinnamamide Derivatives
(E)-3-(benzo[d][1][2]dioxol-5-yl)-1-morpholinoprop-2-en-1-oneDoes not show activity[3]
N–[(2–(4-chlorobenzylthio)phenyl)sulfonyl]cinnamamide derivative (16f)310.50 ± 0.73[4]
N–{[4–chloro–2–((6–chlorobenzo[d][1][2]dioxol–5–yl)methylthio)-5–methylphenyl]sulfonyl}-3-(4-methoxyphenyl)acrylamide (17d)574.41 ± 1.34[4]
Cinnamamide derivative 4i19.43 ± 0.08[3]
Cinnamamide derivative 4j19.09 ± 0.09[3]
Standard Antioxidants
Ascorbic Acid18.33 ± 0.04[3]
Ascorbic Acid66.12[5]
Ascorbic Acid0.12[6]
Trolox3.765 ± 0.083[1]

Note: The presented data for cinnamamide derivatives are intended to provide an indication of the potential antioxidant activity of the cinnamamide chemical class. Direct testing of this compound is required for a conclusive assessment.

Experimental Protocol: DPPH Radical Scavenging Assay

This section details the methodology for assessing the antioxidant activity of this compound using the DPPH assay.

1. Materials and Reagents:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) (or other suitable solvent, e.g., ethanol)

  • Standard antioxidants (e.g., Ascorbic Acid, Trolox)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Pipettes and other standard laboratory equipment

2. Preparation of Solutions:

  • DPPH Stock Solution (e.g., 0.1 mM): Dissolve an appropriate amount of DPPH in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.

  • Sample Stock Solution: Prepare a stock solution of this compound in methanol at a known concentration.

  • Serial Dilutions: From the stock solution, prepare a series of dilutions of this compound to be tested. A typical concentration range might be from 1 to 100 µg/mL.

  • Standard Solutions: Prepare a series of dilutions of the standard antioxidants (Ascorbic Acid or Trolox) in the same concentration range as the test sample.

3. Assay Procedure:

  • Blank Preparation: To a well in the microplate, add the solvent (e.g., methanol) that was used to dissolve the samples.

  • Control Preparation: Add the DPPH solution to a well containing only the solvent. This will serve as the negative control.

  • Sample and Standard Incubation:

    • Add a specific volume of the DPPH working solution to each well of the microplate.

    • To the respective wells, add an equal volume of the different concentrations of the this compound solutions and the standard antioxidant solutions.

  • Incubation: Incubate the microplate in the dark at room temperature for a specified period (e.g., 30 minutes). The incubation time should be consistent across all experiments.

  • Absorbance Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.

4. Data Analysis:

  • Calculate the Percentage of DPPH Radical Scavenging Activity: The percentage of inhibition of the DPPH radical is calculated using the following formula:

    Where:

    • A_control is the absorbance of the DPPH solution without the sample (negative control).

    • A_sample is the absorbance of the DPPH solution with the sample or standard.

  • Determine the IC50 Value: Plot the percentage of inhibition against the different concentrations of this compound and the standard antioxidants. The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical. This can be determined by regression analysis.

Visualizing the Experimental Workflow and Comparative Logic

To further clarify the experimental process and the comparative analysis, the following diagrams are provided.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_dpph Prepare DPPH Solution mix Mix DPPH with Sample/Standard prep_dpph->mix prep_sample Prepare this compound Dilutions prep_sample->mix prep_std Prepare Standard Antioxidant Dilutions prep_std->mix incubate Incubate in Dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

DPPH Assay Experimental Workflow

Antioxidant_Comparison cluster_compounds Test Compounds cluster_assay DPPH Assay cluster_result Result cluster_comparison Comparison cinnamamide This compound dpph_assay Perform DPPH Radical Scavenging Assay cinnamamide->dpph_assay ascorbic Ascorbic Acid (Standard) ascorbic->dpph_assay trolox Trolox (Standard) trolox->dpph_assay ic50_values Obtain IC50 Values dpph_assay->ic50_values comparison Compare IC50 Values to Determine Relative Antioxidant Activity ic50_values->comparison

Comparative Analysis of Antioxidant Activity

References

(E)-Cinnamamide: Bridging the Gap Between Benchtop Findings and Preclinical Validation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

(E)-Cinnamamide, a naturally occurring compound and a derivative of cinnamic acid, has garnered significant attention in preclinical research for its diverse pharmacological activities. Numerous in vitro studies have highlighted its potential as an anticancer, anti-inflammatory, and antioxidant agent. However, the successful translation of these promising laboratory findings into viable therapeutic applications hinges on rigorous in vivo validation. This guide provides a comprehensive comparison of the in vitro and in vivo evidence for this compound, alongside established therapeutic alternatives, to offer a clearer perspective on its developmental potential.

Anticancer Activity: From Cell Cultures to Animal Models

This compound has demonstrated cytotoxic effects against various cancer cell lines in vitro. These findings have been partially validated in vivo, showcasing its potential to inhibit tumor growth and metastasis.

Data Summary: this compound vs. Doxorubicin
ParameterThis compoundDoxorubicin
In Vitro Cytotoxicity (IC50)
Human Oral Epidermoid Carcinoma (KB)1.29 mM~1.74 µM
Human Hepatoma (BEL-7402)1.94 mMNot widely reported for this cell line
Human Fibrosarcoma (HT-1080)1.94 mM~0.1-1 µM
Human Fetal Lung Fibroblast (2BS)4.33 mM (lower toxicity)Not applicable (normal cells)
In Vivo Efficacy
Animal Model Mice with transplanted tumorsVarious xenograft and syngeneic models
Dosage 50-150 mg/kg (i.p. or p.o.)1-10 mg/kg (i.v.)
Tumor Growth Inhibition Hepatoma 22: 40.5-48.8%Colon 26 Carcinoma: 39.0%Lewis Lung Carcinoma: 53.9%Highly effective, but with significant toxicity
Metastasis Reduction Lewis Lung Carcinoma: 59.1%Effective against metastasis, but dose-limiting toxicity
Mechanism of Action Decrease in MMP-2 levelsDNA intercalation, topoisomerase II inhibition, oxidative stress
Experimental Protocols

In Vitro: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound or a control substance and incubate for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Solubilization: Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

In Vivo: Tumor Xenograft Model

This model is used to evaluate the anticancer efficacy of a compound on tumor growth in a living organism.

  • Cell Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Administer this compound or a vehicle control to the mice (e.g., intraperitoneally or orally) at a predetermined dose and schedule.

  • Tumor Measurement: Measure the tumor volume at regular intervals using calipers.

  • Endpoint Analysis: At the end of the study, excise the tumors and weigh them. Analyze tissues for markers of proliferation and apoptosis.

Signaling Pathway

anticancer_pathway Cinnamamide (B152044) This compound MMP2 MMP-2 (Matrix Metalloproteinase-2) Cinnamamide->MMP2 Inhibits ECM Extracellular Matrix Degradation MMP2->ECM Promotes Invasion Tumor Invasion & Metastasis ECM->Invasion Leads to

This compound's anticancer effect is partly attributed to its inhibition of MMP-2.

Anti-Inflammatory Activity: Awaiting In Vivo Confirmation

While various derivatives of cinnamamide have demonstrated in vitro anti-inflammatory effects, direct in vivo validation for this compound remains to be conclusively established.

Data Summary: this compound Derivatives vs. Ibuprofen
ParameterThis compound DerivativesIbuprofen
In Vitro Activity
Assay Inhibition of NF-κB activationInhibition of COX-1 and COX-2 enzymes
Effect Reduction of pro-inflammatory cytokine productionReduction of prostaglandin (B15479496) synthesis
In Vivo Efficacy
Animal Model Not yet established for this compoundCarrageenan-induced paw edema in rats
Effect -Reduction in paw swelling
Experimental Protocols

In Vitro: NF-κB Activation Assay

This assay measures the activation of the NF-κB transcription factor, a key regulator of inflammation.

  • Cell Culture: Use a cell line that expresses a reporter gene (e.g., luciferase) under the control of an NF-κB response element.

  • Stimulation: Treat the cells with an inflammatory stimulus (e.g., TNF-α or LPS) in the presence or absence of the test compound.

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity, which is indicative of NF-κB activation.

Signaling Pathway

anti_inflammatory_pathway InflammatoryStimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex InflammatoryStimulus->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to InflammatoryGenes Pro-inflammatory Gene Expression Nucleus->InflammatoryGenes Induces CinnamamideDerivatives This compound Derivatives CinnamamideDerivatives->IKK Inhibits (Proposed)

Proposed anti-inflammatory mechanism of this compound derivatives via NF-κB pathway.

Antioxidant Activity: From Radical Scavenging to In Vivo Potential

The antioxidant properties of this compound derivatives have been observed in vitro, primarily through their ability to scavenge free radicals. However, dedicated in vivo studies are needed to confirm these effects in a physiological system.

Data Summary: this compound Derivatives vs. Ferulic Acid
ParameterThis compound DerivativesFerulic Acid
In Vitro Activity
Assay DPPH radical scavengingDPPH, ABTS, ORAC assays
Effect Reduction of free radicalsPotent free radical scavenging
In Vivo Efficacy
Animal Model Not yet established for this compoundVarious models of oxidative stress
Effect -Increased antioxidant enzyme activity, reduced oxidative damage markers
Experimental Protocols

In Vitro: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.

  • DPPH Solution: Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction: Mix the DPPH solution with various concentrations of the test compound.

  • Incubation: Incubate the mixture in the dark for a specified period.

  • Absorbance Measurement: Measure the decrease in absorbance at 517 nm. A greater decrease indicates higher radical scavenging activity.

Experimental Workflow

antioxidant_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation DPPH DPPH Radical Scavenging Assay AnimalModel Animal Model of Oxidative Stress DPPH->AnimalModel Informs ABTS ABTS Radical Scavenging Assay ORAC ORAC Assay Biomarkers Measurement of Oxidative Stress Biomarkers AnimalModel->Biomarkers Cinnamamide This compound Cinnamamide->DPPH Cinnamamide->ABTS Cinnamamide->ORAC

Workflow for validating the antioxidant activity of this compound.

Conclusion and Future Directions

This compound has demonstrated clear promise as an anticancer agent, with in vivo studies supporting its in vitro cytotoxic effects. Its potential as an anti-inflammatory and antioxidant agent is suggested by in vitro data from its derivatives, but requires dedicated in vivo validation to substantiate these claims. Further research should focus on conducting robust in vivo studies for its anti-inflammatory and antioxidant properties, elucidating its detailed mechanisms of action, and exploring its pharmacokinetic and safety profiles. Such investigations will be crucial in determining the ultimate therapeutic viability of this compound and its derivatives.

A Comparative Guide to the Synthesis of (E)-Cinnamamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(E)-Cinnamamide derivatives are a significant class of compounds in medicinal chemistry and materials science, exhibiting a wide range of biological activities. The efficient and stereoselective synthesis of these molecules is a key focus for researchers. This guide provides a comparative overview of the most common synthetic routes to this compound derivatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for a given application.

Comparison of Synthetic Routes

Several classical and modern synthetic methodologies can be employed for the preparation of this compound derivatives. The choice of route often depends on factors such as the availability of starting materials, desired substrate scope, scalability, and tolerance of functional groups. The primary strategies involve either the formation of the α,β-unsaturated system followed by amidation, or the direct formation of the cinnamamide (B152044) scaffold.

Here, we compare four principal synthetic strategies:

  • Heck Reaction: A palladium-catalyzed cross-coupling reaction between an aryl halide and an alkene (e.g., acrylamide).

  • Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: The reaction of an aldehyde with a phosphorus ylide or a phosphonate (B1237965) carbanion, respectively, to form the alkene.

  • Perkin Reaction followed by Amidation: The condensation of an aromatic aldehyde with an acid anhydride (B1165640) to form a cinnamic acid, which is then converted to the corresponding amide.

  • Direct Amidation and Coupling Methods: The direct formation of the amide bond from a cinnamic acid derivative and an amine using coupling agents.

Below is a summary of typical reaction conditions and yields for these methods.

Data Presentation
Synthetic RouteKey ReactantsCatalyst/ReagentSolventTemperature (°C)Reaction TimeYield (%)Reference
Heck Reaction Aryl iodide, AcrylamidePd(OAc)₂, LigandAcetonitrile (B52724)10030 min (MW)43-92[1]
Arylboronic acid, AcroleinPd(OAc)₂, DmphenAcetonitrile25-10024-48 h (RT) or 30 min (MW)43-92[1]
HWE Reaction Benzaldehyde (B42025), Triethyl phosphonoacetateLiOH·H₂O- (Neat)252 hHigh[2]
4-Methoxybenzaldehyde, Trimethyl phosphonoacetateK₂CO₃Water2590-120 minHigh[3][4]
Perkin Reaction Benzaldehyde, Acetic anhydrideSodium acetate (B1210297)- (Neat)170-1901 hLow (4.98%)[5][6]
Benzaldehyde, Acetic anhydrideSodium acetate- (Neat)1803 hNot specified[7]
Amide Coupling Cinnamic acid, p-anisidine (B42471)EDC·HClAnhydrous THF60150 min93.1[8]
Cinnamic acid, AmineBoric AcidTolueneRefluxNot specified45-55[9]
Cinnamic acid, AmineThionyl chloride, then amineNot specified0 to RTNot specifiedGood
Three-Component Reaction Arylaldehyde, Amine, Meldrum's acidNoneToluene110Not specifiedGood

Experimental Protocols

Heck Reaction: Synthesis of (E)-3-(Benzofuran-2-yl)acrylaldehyde

This protocol is adapted from a procedure for the synthesis of cinnamaldehyde (B126680) derivatives via an oxidative Heck reaction[1].

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2,9-Dimethyl-1,10-phenanthroline (dmphen)

  • Acrolein

  • p-Benzoquinone (p-bzq)

  • 2-Benzofuranylboronic acid

  • Acetonitrile

  • Isohexane

  • Ethyl acetate

Procedure:

  • To a sealed microwave vessel, add Pd(OAc)₂ (1.4 mg, 0.0062 mmol), dmphen (1.6 mg, 0.0077 mmol), acrolein (481 mg, 8.58 mmol), p-benzoquinone (36.0 mg, 0.333 mmol), 2-benzofuranylboronic acid (99.2 mg, 0.613 mmol), and acetonitrile (2 mL).

  • Heat the sealed vessel using microwave irradiation at 100 °C for 30 minutes.

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a mixture of isohexane and ethyl acetate (4:1) as the eluent to yield the pure product.

Horner-Wadsworth-Emmons (HWE) Reaction: Synthesis of (E)-Ethyl Cinnamate (B1238496)

This is a solvent-free protocol adapted from a published procedure[2].

Materials:

Procedure:

  • In a round-bottom flask, combine benzaldehyde (106 mg, 1.0 mmol) and triethyl phosphonoacetate (224 mg, 1.0 mmol).

  • Add lithium hydroxide monohydrate (50 mg, 1.2 mmol) to the mixture.

  • Stir the reaction mixture vigorously at room temperature for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer three times with 15 mL of ethyl acetate.

  • Combine the organic layers and wash with 10 mL of brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • If necessary, purify the crude product by flash column chromatography on silica gel.

Perkin Reaction: Synthesis of Cinnamic Acid

This protocol describes the synthesis of cinnamic acid, a precursor to cinnamamides, via the Perkin condensation[7].

Materials:

  • Benzaldehyde

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Aqueous sodium hydroxide (NaOH)

  • Activated charcoal

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottomed flask, place benzaldehyde (4 g), acetic anhydride (6 g), and anhydrous sodium acetate (2 g).

  • Fit the flask with an air condenser and heat the mixture in a heating mantle or oil bath at approximately 180 °C for 3 hours.

  • Allow the mixture to cool slightly and then pour the hot product into a 500 mL flask.

  • Neutralize the mixture with aqueous sodium hydroxide solution to convert the cinnamic acid to its sodium salt. Check the pH with pH paper.

  • Separate any unreacted benzaldehyde using a separatory funnel.

  • Add activated charcoal to the aqueous solution of sodium cinnamate and filter the hot solution.

  • Acidify the filtrate with hydrochloric acid to precipitate the cinnamic acid.

  • Collect the white crystals of cinnamic acid by suction filtration on a Büchner funnel, wash with cold water, and dry.

Amide Coupling: Synthesis of N-(4-methoxyphenyl)cinnamamide

This protocol is based on an optimized direct amidation using a carbodiimide (B86325) coupling agent[8].

Materials:

  • Cinnamic acid

  • p-Anisidine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Anhydrous tetrahydrofuran (B95107) (THF)

Procedure:

  • To a reaction vessel under a nitrogen atmosphere, add cinnamic acid (2 mmol), p-anisidine (2 mmol), and anhydrous THF.

  • Add EDC·HCl (3 mmol) to the mixture.

  • Heat the reaction mixture to 60 °C and stir for 150 minutes.

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Mandatory Visualizations

Synthetic_Routes_Overview cluster_start Starting Materials cluster_reactions Synthetic Methods cluster_product Product Aryl Halide Aryl Halide Heck Reaction Heck Reaction Aryl Halide->Heck Reaction Acrylamide Acrylamide Acrylamide->Heck Reaction Aromatic Aldehyde Aromatic Aldehyde Wittig / HWE Reaction Wittig / HWE Reaction Aromatic Aldehyde->Wittig / HWE Reaction Perkin Reaction Perkin Reaction Aromatic Aldehyde->Perkin Reaction Phosphorus Ylide / Phosphonate Phosphorus Ylide / Phosphonate Phosphorus Ylide / Phosphonate->Wittig / HWE Reaction Acid Anhydride Acid Anhydride Acid Anhydride->Perkin Reaction Cinnamic Acid Cinnamic Acid Amidation Amidation Cinnamic Acid->Amidation Amine Amine Amine->Amidation Cinnamamide Derivative Cinnamamide Derivative Heck Reaction->Cinnamamide Derivative Wittig / HWE Reaction->Cinnamamide Derivative Perkin Reaction->Cinnamic Acid Intermediate Amidation->Cinnamamide Derivative

Caption: Overview of synthetic pathways to cinnamamide derivatives.

Heck_Reaction_Workflow start Start: Aryl Halide + Acrylamide catalyst Add Pd(OAc)₂ and Ligand in Solvent (e.g., ACN) start->catalyst reaction Heat (Conventional or MW) catalyst->reaction workup Reaction Work-up (e.g., Filtration, Extraction) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Product: this compound purification->product

Caption: Experimental workflow for the Heck reaction.

Amidation_Workflow start Start: Cinnamic Acid + Amine coupling Add Coupling Agent (e.g., EDC·HCl) in Solvent (e.g., THF) start->coupling reaction Stir at specified temperature coupling->reaction workup Solvent Removal and/or Aqueous Work-up reaction->workup purification Purification (e.g., Recrystallization) workup->purification product Product: this compound purification->product

Caption: General workflow for direct amide coupling.

Concluding Remarks

The synthesis of this compound derivatives can be achieved through a variety of reliable methods. The Heck reaction offers a direct route with good yields, particularly with modern advancements in catalysis[1]. The Wittig and Horner-Wadsworth-Emmons reactions are classic and highly effective methods for stereoselective alkene formation, which can then be followed by amidation[2][3][4]. The Perkin reaction provides access to the cinnamic acid core, which is a versatile intermediate for further functionalization, though it often requires high temperatures[5][6][7]. Finally, direct amide coupling from readily available cinnamic acids is a highly efficient and convergent strategy, with modern coupling agents providing high yields under mild conditions[8][9]. The choice of the optimal synthetic route will be dictated by the specific requirements of the target molecule and the available resources.

References

(E)-Cinnamamide efficacy against different models of neurodegeneration

Author: BenchChem Technical Support Team. Date: December 2025

(E)-Cinnamamide and its derivatives are emerging as promising therapeutic candidates for a range of neurodegenerative diseases. This guide provides a comparative analysis of their efficacy in preclinical models of Alzheimer's, Parkinson's, and other neurodegenerative disorders, juxtaposed with current standard-of-care treatments. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate further investigation into this class of compounds.

While direct and extensive research on the parent compound this compound is still developing, a considerable body of evidence highlights the neuroprotective potential of its derivatives and structurally related compounds, such as cinnamic acid and cinnamaldehyde. These molecules exhibit multifaceted mechanisms of action, including anti-inflammatory, antioxidant, and anti-protein aggregation properties, which are critical in combating the complex pathologies of neurodegenerative diseases.

Alzheimer's Disease

In preclinical models of Alzheimer's disease, derivatives of this compound have demonstrated significant efficacy in targeting key pathological hallmarks of the disease: amyloid-beta (Aβ) plaque formation and neuroinflammation. These compounds are often compared against standard treatments like Donepezil, an acetylcholinesterase inhibitor that provides symptomatic relief.

Comparative Efficacy in Alzheimer's Disease Models
Compound/TreatmentModel SystemDosageKey OutcomesReference
This compound Derivatives SH-SY5Y cells (in vitro)1-10 µMInhibition of Aβ aggregation; Reduced cytotoxicity[1]
APP/PS1 transgenic mice (in vivo)5-20 mg/kgReduced Aβ plaque load; Improved cognitive function in Morris water maze[2]
Donepezil APP/PS1 transgenic mice (in vivo)1-3 mg/kgImproved cognitive function; No significant effect on Aβ plaque load[3]
Signaling Pathway: Inhibition of Amyloid-Beta Aggregation

The following diagram illustrates the proposed mechanism by which this compound derivatives may interfere with the aggregation of amyloid-beta peptides, a central event in Alzheimer's disease pathology.

G Aβ Monomers Aβ Monomers Oligomers Oligomers Aβ Monomers->Oligomers Aggregation Fibrils (Plaques) Fibrils (Plaques) Oligomers->Fibrils (Plaques) Synaptic Dysfunction Synaptic Dysfunction Oligomers->Synaptic Dysfunction Neuronal Death Neuronal Death Fibrils (Plaques)->Neuronal Death EC_Derivative This compound Derivative EC_Derivative->Oligomers Inhibition Synaptic Dysfunction->Neuronal Death

Proposed mechanism of Aβ aggregation inhibition.

Parkinson's Disease

Research on cinnamic acid, a closely related compound to this compound, has shown neuroprotective effects in animal models of Parkinson's disease. The primary mechanism appears to be the modulation of neuroinflammation and protection of dopaminergic neurons, which are progressively lost in this disorder. The standard treatment for Parkinson's disease is Levodopa (L-DOPA), which helps manage motor symptoms.

Comparative Efficacy in Parkinson's Disease Models
Compound/TreatmentModel SystemDosageKey OutcomesReference
Cinnamic Acid MPTP-induced mouse model (in vivo)50 mg/kgProtection of dopaminergic neurons; Improved motor function (rotarod test)[4]
Cinnamaldehyde MPTP-induced mouse model (in vivo)20 mg/kgReduced microglial activation; Decreased dopaminergic cell loss[5]
L-DOPA 6-OHDA-lesioned rat model (in vivo)6-12 mg/kgReversal of motor deficits; Can induce dyskinesia with long-term use
Experimental Workflow: MPTP Mouse Model of Parkinson's Disease

The diagram below outlines the typical workflow for inducing and evaluating therapeutic agents in the MPTP mouse model of Parkinson's disease.

G cluster_0 Induction Phase cluster_1 Treatment Phase cluster_2 Evaluation Phase MPTP_Admin MPTP Administration (i.p. injections) Dopaminergic_Degeneration Dopaminergic Neuron Degeneration MPTP_Admin->Dopaminergic_Degeneration Treatment_Admin Test Compound Administration Dopaminergic_Degeneration->Treatment_Admin Vehicle_Admin Vehicle Control Administration Dopaminergic_Degeneration->Vehicle_Admin Behavioral_Tests Behavioral Testing (e.g., Rotarod, Pole Test) Treatment_Admin->Behavioral_Tests Vehicle_Admin->Behavioral_Tests Histology Immunohistochemistry (Tyrosine Hydroxylase staining) Behavioral_Tests->Histology Biochemical_Assays Neurotransmitter Analysis (HPLC) Histology->Biochemical_Assays

Workflow for the MPTP mouse model of Parkinson's disease.

Huntington's Disease and Other Neurodegenerative Disorders

Currently, there is a paucity of direct research on this compound in models of Huntington's disease and Amyotrophic Lateral Sclerosis (ALS). However, the general neuroprotective and anti-inflammatory properties exhibited by its derivatives suggest potential therapeutic value. Standard treatments for these conditions, such as Riluzole for ALS, offer modest benefits, highlighting the urgent need for novel therapeutic strategies.

Experimental Protocols

Glutamate-Induced Neurotoxicity in SH-SY5Y Cells

This in vitro assay is commonly used to screen for neuroprotective compounds.

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

  • Plating: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere for 24 hours.

  • Treatment: The culture medium is replaced with a medium containing L-Glutamate (typically 8-40 mM) with or without the test compound at various concentrations.

  • Incubation: Cells are incubated for 24 hours.

  • Viability Assay: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm, and cell viability is expressed as a percentage of the control (untreated) cells.

Thioflavin T (ThT) Assay for Amyloid-Beta Aggregation

This assay is used to quantify the formation of amyloid fibrils.

  • Preparation of Aβ Peptides: Lyophilized Aβ(1-42) peptide is dissolved in a solvent like hexafluoroisopropanol (HFIP), dried, and then resuspended in a suitable buffer (e.g., PBS) to a final concentration of 10-100 µM.

  • Incubation: The Aβ solution is incubated at 37°C with or without the test compound.

  • Thioflavin T Addition: At specified time points, an aliquot of the reaction mixture is added to a solution of Thioflavin T (typically 5-25 µM in glycine-NaOH buffer).

  • Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader with an excitation wavelength of approximately 450 nm and an emission wavelength of around 485 nm. An increase in fluorescence indicates the formation of amyloid fibrils.

MPTP Mouse Model of Parkinson's Disease

This in vivo model recapitulates some of the key pathological features of Parkinson's disease.

  • Animal Model: C57BL/6 mice are commonly used due to their sensitivity to MPTP.

  • MPTP Administration: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is administered via intraperitoneal (i.p.) injections. A common regimen is four injections of 20 mg/kg MPTP at 2-hour intervals.

  • Treatment: The test compound is administered before, during, or after the MPTP injections, depending on the study design (e.g., prophylactic or therapeutic).

  • Behavioral Assessment: Motor function is assessed using tests such as the rotarod test, pole test, and open-field test, typically starting 7 days after the last MPTP injection.

  • Neurochemical and Histological Analysis: At the end of the study, brains are collected for analysis. The levels of dopamine (B1211576) and its metabolites in the striatum are measured by HPLC. The number of tyrosine hydroxylase (TH)-positive neurons (a marker for dopaminergic neurons) in the substantia nigra is quantified by immunohistochemistry.

Disclaimer: This guide is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The efficacy of this compound and its derivatives in humans has not been established.

References

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural product research, (E)-Cinnamamide and other bioactive compounds like curcumin (B1669340), resveratrol (B1683913), and quercetin (B1663063) have garnered significant attention for their therapeutic potential. This guide offers a comparative overview of their performance across key biological activities, supported by available experimental data. It is tailored for researchers, scientists, and drug development professionals, providing insights into their mechanisms of action and methodologies for their evaluation.

Disclaimer: Direct head-to-head comparative studies with quantitative data for this compound against curcumin, resveratrol, and quercetin under identical experimental conditions are limited in the current scientific literature. The data presented here is a compilation from various studies and should be interpreted with caution, considering the potential for variability due to different experimental setups.

Comparative Analysis of Biological Activities

This section summarizes the quantitative data on the biological activities of this compound and its derivatives, alongside curcumin, resveratrol, and quercetin. The data is organized by activity to facilitate a comparative assessment.

Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition is a key strategy in cancer therapy.

Compound/DerivativeTargetIC50Reference
(E)-N-hydroxycinnamamide derivative HDAC111.8 nM[1][2]
(E)-N-hydroxycinnamamide derivative HDAC33.9 nM[1][2]
Curcumin HDAC (HeLa nuclear extract)187 µM[3]
Curcumin Derivative (CU17) HDAC (HeLa nuclear extract)0.30 µg/mL
Resveratrol Pan-HDACsModerate inhibition at 50-100 µM
Cinnamaldehyde HDAC17.58 µg/mL
Cinnamic Acid HDAC19.15 µg/mL
Sirtuin 1 (SIRT1) Activation

SIRT1, a NAD+-dependent deacetylase, is a key regulator of metabolism, stress resistance, and aging. Its activation is considered a promising therapeutic strategy for age-related diseases.

CompoundAssay ConditionActivationReference
Resveratrol Fluor de Lys kit~8-fold activation
Resveratrol Derivative (3d) Isolated SIRT1 enzyme62.8 ± 5.6% of Resveratrol (100 µM)

No quantitative data for direct SIRT1 activation by this compound was found in the reviewed literature.

Anticancer Activity

The antiproliferative effects of these compounds have been evaluated against various cancer cell lines.

Compound/DerivativeCell LineIC50Reference
This compound Derivative MCF-7 (Breast Cancer)0.17 µg/mL
This compound Derivatives (16c, 16d, 17a, 17d) HeLa, SKOV-3, MCF-7< 10 µg/mL
Curcumin MCF-7 (Breast Cancer)21.5 ± 4.7 µM
Curcumin MDA-MB-231 (Breast Cancer)25.6 ± 4.8 µM
Curcumin HeLa (Cervical Cancer)404 µM (24h)
Resveratrol HepG2 (Liver Cancer)Significant inhibition at 50-100 µM
Quercetin GSDMD-expressing SK-N-AS (Neuroblastoma)37 µM
Anti-inflammatory Activity

These compounds have been shown to modulate inflammatory pathways, primarily by inhibiting the production of pro-inflammatory mediators.

Compound/DerivativeCell Line/AssayIC50Reference
N-arylcinnamamide Derivative (6) THP1-Blue™ NF-κB11.60 ± 1.13 µM
Curcumin RAW 264.7 (LPS-induced NO)11.0 ± 0.59 µM
Quercetin RAW 264.7 (LPS-induced NO)33.3 ± 1.3 µg/mL
Resveratrol C6 glioma cells (Aβ-treated)Suppression of COX-2 expression
Neuroprotective Activity

The potential of these compounds to protect neuronal cells from damage is a significant area of research.

Compound/DerivativeCell Model/StressorEC50/EffectReference
Cinnamamide-piperidine derivative (9d) SH-SY5Y (Glutamate deprivation)Potent neuroprotection
Curcumin SH-SY5Y (AβO-induced damage)Protective effect at 40 µM
Resveratrol SH-SY5Y (AβO-induced damage)Protective effect at 20 µM
Quercetin Not directly compared in the same neuroprotection assay-

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays mentioned in this guide.

Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)

This protocol is a general guideline for determining the HDAC inhibitory activity of a test compound.

Materials:

  • HeLa nuclear extract (or purified HDAC enzyme)

  • HDAC fluorometric substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Test compound (dissolved in DMSO)

  • Trichostatin A (TSA) or SAHA (as a positive control)

  • Lysine (B10760008) developer

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • In a 96-well plate, add the assay buffer, HeLa nuclear extract (or purified HDAC enzyme), and the test compound at various concentrations.

  • Include a positive control (with TSA or SAHA) and a vehicle control (with DMSO).

  • Add the HDAC fluorometric substrate to all wells to initiate the reaction.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding the lysine developer.

  • Incubate for an additional 15-30 minutes at 37°C.

  • Measure the fluorescence with an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.

  • Calculate the percentage of inhibition and determine the IC50 value by plotting the inhibition percentage against the compound concentration.

SIRT1 Activation Assay (Fluorometric)

This protocol outlines a common method for measuring the activation of SIRT1 by a test compound.

Materials:

  • Recombinant human SIRT1 enzyme

  • Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine residue and a fluorophore)

  • NAD+

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Test compound (dissolved in DMSO)

  • Resveratrol (as a positive control)

  • Developer solution

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • In a 96-well plate, add the assay buffer, SIRT1 enzyme, and the test compound at various concentrations.

  • Include a positive control (with resveratrol) and a vehicle control (with DMSO).

  • Add the fluorogenic SIRT1 substrate and NAD+ to all wells to start the reaction.

  • Incubate the plate at 37°C for a specified time (e.g., 45-60 minutes).

  • Stop the reaction and develop the signal by adding the developer solution.

  • Incubate for an additional 15-30 minutes at room temperature.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths for the specific fluorophore used.

  • Calculate the fold activation relative to the vehicle control and determine the EC50 value.

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity and cell proliferation.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visual representations of complex biological processes and experimental designs can significantly enhance understanding. The following diagrams were generated using Graphviz (DOT language).

HDAC Inhibition and Its Downstream Effects

HDAC_Inhibition HDAC_Inhibitor This compound / Curcumin / Resveratrol HDAC Histone Deacetylase (HDAC) HDAC_Inhibitor->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylated_Histones Acetylated Histones HDAC->Acetylated_Histones Deacetylation Histones->Acetylated_Histones Acetylation (HATs) Chromatin Chromatin Relaxation Acetylated_Histones->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Tumor_Suppressor Tumor Suppressor Gene Activation Gene_Expression->Tumor_Suppressor Cell_Cycle Cell Cycle Arrest Gene_Expression->Cell_Cycle Apoptosis Apoptosis Induction Gene_Expression->Apoptosis

Caption: Mechanism of action of HDAC inhibitors leading to anticancer effects.

SIRT1 Activation and Neuroprotection

SIRT1_Activation SIRT1_Activator Resveratrol SIRT1 SIRT1 SIRT1_Activator->SIRT1 Activates PGC1a PGC-1α SIRT1->PGC1a Deacetylates FoxO FoxO Transcription Factors SIRT1->FoxO Deacetylates p53 p53 SIRT1->p53 Deacetylates Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Neuroprotection Neuroprotection Mitochondrial_Biogenesis->Neuroprotection Stress_Resistance Stress Resistance Gene Expression FoxO->Stress_Resistance Stress_Resistance->Neuroprotection Apoptosis_Inhibition Inhibition of Apoptosis p53->Apoptosis_Inhibition Apoptosis_Inhibition->Neuroprotection

Caption: SIRT1 activation by resveratrol leading to neuroprotective effects.

Experimental Workflow for In Vitro Anti-inflammatory Assay

Anti_Inflammatory_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Seed_Cells Seed RAW 264.7 Macrophages Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Pretreat Pre-treat with Test Compound (this compound, Curcumin, etc.) Incubate_24h->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant Griess_Assay Griess Assay for Nitric Oxide (NO) Collect_Supernatant->Griess_Assay ELISA ELISA for Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) Collect_Supernatant->ELISA

Caption: Workflow for evaluating the anti-inflammatory effects of test compounds.

Conclusion

This compound and the related natural compounds curcumin, resveratrol, and quercetin exhibit a wide range of promising biological activities. While direct comparative data is not always available, the existing evidence suggests that these compounds modulate key cellular pathways involved in cancer, inflammation, and neurodegeneration. Cinnamamide derivatives, in particular, have shown potent HDAC inhibitory and anticancer effects. Resveratrol is a well-established SIRT1 activator, while curcumin and quercetin demonstrate significant antioxidant and anti-inflammatory properties. Further head-to-head studies under standardized conditions are warranted to definitively establish the comparative efficacy of these promising natural products and to guide future drug discovery and development efforts.

References

Validating the Cellular Target Engagement of (E)-Cinnamamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(E)-Cinnamamide and its derivatives have garnered significant interest in drug discovery due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. A crucial step in the preclinical development of any bioactive compound is the definitive identification and validation of its molecular target(s) within the complex cellular environment. This guide provides a comparative overview of three widely used methods for validating the target engagement of this compound in cells: the Cellular Thermal Shift Assay (CETSA), Pull-Down Assays, and Photo-Affinity Labeling.

To illustrate the application of these techniques, we will consider a hypothetical scenario where proteomic screening has identified the Kelch-like ECH-associated protein 1 (Keap1) as a putative direct target of this compound. Keap1 is a key regulator of the Nrf2 signaling pathway and contains reactive cysteine residues, making it a plausible target for an electrophilic compound like this compound.[1][2][3][4][5]

Comparison of Target Validation Methodologies

The selection of an appropriate target validation method depends on various factors, including the nature of the compound-target interaction, the availability of reagents, and the desired quantitative output. The following table summarizes the key characteristics of CETSA, Pull-Down Assays, and Photo-Affinity Labeling for validating the interaction between this compound and our hypothetical target, Keap1.

FeatureCellular Thermal Shift Assay (CETSA)Pull-Down AssayPhoto-Affinity Labeling
Principle Ligand binding alters the thermal stability of the target protein.An immobilized "bait" (e.g., biotinylated this compound) captures its interacting "prey" protein (Keap1) from a cell lysate.A photo-reactive derivative of this compound is cross-linked to its target protein upon UV irradiation, allowing for subsequent identification.
This compound Modification Not required.Required (e.g., biotinylation).Required (incorporation of a photo-reactive group and a reporter tag).
Cellular Context Intact cells, providing a physiologically relevant environment.Typically performed with cell lysates.Can be performed in intact cells.
Quantitative Readout Thermal shift (ΔTagg), Isothermal dose-response fingerprint (ITDRFCETSA) for apparent affinity.Dissociation constant (Kd) can be estimated; relative abundance of pulled-down protein.Relative quantification of labeled protein.
Hypothetical Data for Keap1 ΔTagg = +4.2 °C with 50 µM this compound. ITDRFCETSA EC50 = 15 µM.Kd ≈ 10 µM. 3-fold enrichment of Keap1 with biotinylated this compound vs. control.50% reduction in Keap1 labeling in the presence of 10-fold excess of unlabeled this compound.
Alternative Compound (Sulforaphane) ΔTagg = +5.5 °C with 20 µM Sulforaphane. ITDRFCETSA EC50 = 5 µM.Kd ≈ 2 µM. 5-fold enrichment of Keap1 with biotinylated Sulforaphane vs. control.80% reduction in Keap1 labeling in the presence of 10-fold excess of unlabeled Sulforaphane.

Experimental Protocols

Detailed methodologies for each of the key experiments are provided below.

Cellular Thermal Shift Assay (CETSA)

This protocol describes how to determine the thermal stabilization of Keap1 in intact cells upon treatment with this compound.

Materials:

  • Cell line expressing Keap1 (e.g., HEK293T, A549)

  • This compound

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Anti-Keap1 antibody

  • Secondary antibody conjugated to HRP

  • SDS-PAGE gels and Western blot equipment

  • Thermal cycler

Procedure:

  • Cell Culture and Treatment: Seed cells in culture plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heating: After treatment, wash the cells with PBS and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize the protein concentrations for all samples. Analyze the samples by SDS-PAGE and Western blot using an anti-Keap1 antibody to detect the amount of soluble Keap1 at each temperature.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble Keap1 as a function of temperature to generate melting curves. The temperature at which 50% of the protein is denatured is the Tagg. A shift in the Tagg in the presence of this compound indicates target engagement. For ITDRFCETSA, heat all samples at a single temperature (e.g., the Tagg of the vehicle-treated sample) and plot the soluble Keap1 fraction against the concentration of this compound.

Pull-Down Assay

This protocol outlines the procedure to capture Keap1 from cell lysates using biotinylated this compound as bait.

Materials:

  • Biotinylated this compound (or other tagged version)

  • Streptavidin-conjugated magnetic beads

  • Cell line expressing Keap1

  • Lysis buffer

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Anti-Keap1 antibody

  • Western blot equipment

Procedure:

  • Preparation of Bait-Coupled Beads: Incubate streptavidin-conjugated magnetic beads with an excess of biotinylated this compound for 1-2 hours at room temperature with gentle rotation. Wash the beads to remove unbound bait.

  • Cell Lysis: Lyse cultured cells expressing Keap1 using a non-denaturing lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.

  • Incubation: Add the cell lysate to the bait-coupled beads. Incubate for 2-4 hours at 4°C with gentle rotation to allow for the formation of the bait-prey complex.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by adding elution buffer and heating at 95°C for 5 minutes.

  • Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blot using an anti-Keap1 antibody to confirm the presence of the target protein.

Photo-Affinity Labeling

This protocol describes the covalent cross-linking of a photo-reactive this compound derivative to Keap1 in living cells.

Materials:

  • This compound derivative containing a photo-reactive group (e.g., diazirine) and a reporter tag (e.g., alkyne or biotin).

  • Cell line expressing Keap1

  • UV irradiation source (e.g., 365 nm UV lamp)

  • Click chemistry reagents (if using an alkyne tag) or streptavidin beads (if using a biotin (B1667282) tag)

  • Lysis buffer

  • SDS-PAGE gels and in-gel fluorescence scanner or Western blot equipment

Procedure:

  • Cell Treatment: Treat cells with the photo-affinity probe for a specified time. Include a control where cells are co-incubated with an excess of non-modified this compound to demonstrate competition for binding.

  • UV Irradiation: Irradiate the cells with UV light to activate the photo-reactive group and induce covalent cross-linking to interacting proteins.

  • Cell Lysis: Lyse the cells and prepare a protein lysate.

  • Enrichment/Detection of Labeled Proteins:

    • If using a biotin tag: Enrich the biotin-labeled proteins using streptavidin beads, followed by elution and Western blot analysis for Keap1.

    • If using an alkyne tag: Perform a click reaction to attach a fluorescent reporter or biotin for visualization or enrichment, respectively.

  • Analysis: Analyze the samples by in-gel fluorescence or Western blot to detect the labeled Keap1. A decrease in the signal in the competition control sample confirms specific binding.

Visualizing Workflows and Pathways

To better understand the logical flow of these experiments and the biological context of the hypothetical target, the following diagrams are provided.

experimental_workflow cluster_cetsa Cellular Thermal Shift Assay (CETSA) cluster_pulldown Pull-Down Assay cluster_pal Photo-Affinity Labeling cetsa1 Treat cells with This compound cetsa2 Apply heat gradient cetsa1->cetsa2 cetsa3 Lyse cells cetsa2->cetsa3 cetsa4 Separate soluble proteins cetsa3->cetsa4 cetsa5 Western blot for Keap1 cetsa4->cetsa5 cetsa6 Analyze thermal shift cetsa5->cetsa6 pd1 Immobilize biotinylated This compound pd2 Incubate with cell lysate pd1->pd2 pd3 Wash to remove non-specific binders pd2->pd3 pd4 Elute bound proteins pd3->pd4 pd5 Western blot for Keap1 pd4->pd5 pal1 Treat cells with photo-probe pal2 UV irradiate to cross-link pal1->pal2 pal3 Lyse cells pal2->pal3 pal4 Enrich/detect labeled Keap1 pal3->pal4 Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cinnamamide This compound Keap1 Keap1 Cinnamamide->Keap1 Binds to and inactivates Nrf2 Nrf2 Keap1->Nrf2 Sequesters Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Associates with Ub Ubiquitination Nrf2->Ub Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates Cul3->Nrf2 Mediates Proteasome Proteasomal Degradation Ub->Proteasome Maf Maf Nrf2_nuc->Maf ARE Antioxidant Response Element (ARE) Maf->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes

References

A Comparative Analysis of Published Bioactivity Data for (E)-Cinnamamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the consistency and reproducibility of in vitro bioactivity findings for (E)-Cinnamamide and its analogs, providing researchers with a guide to navigating the existing literature.

Quantitative Bioactivity Data

The bioactivity of this compound derivatives has been quantified in numerous studies, primarily through the determination of half-maximal inhibitory concentration (IC₅₀) values in cancer cell lines and minimum inhibitory concentration (MIC) values against various microbial strains. The following tables summarize key quantitative data from the literature.

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC₅₀ (µM)Reference
(Z)-2-[(E)-cinnamamido]-3-phenyl-N-propylacrylamide (1512)HCT-11632.0 ± 2.6[5]
(Z)-3-(1H-indol-3-yl)-N-propyl-2-[(E)-3-(thien-2-yl)propenamido)propenamide] (4112)Caco-20.89 ± 0.04[5]
(Z)-3-(1H-indol-3-yl)-N-propyl-2-[(E)-3-(thien-2-yl)propenamido)propenamide] (4112)HCT-1162.85 ± 1.5[5]
(Z)-3-(1H-indol-3-yl)-N-propyl-2-[(E)-3-(thien-2-yl)propenamido)propenamide] (4112)HT-291.65 ± 0.07[5]
N-((Z)-1-(4-Fluorophenyl)-3-((E)-2-(2-hydroxybenzylidene)hydrazinyl)-3-oxoprop-1-en-2-yl)benzamide (4b)MCF-7Not specified[6]
(E)–3–(benzo[d][3][7]dioxol–5–yl)–N–(phenylsulfonyl)acrylamideMCF-70.17 µg/mL[8]

Table 2: Antimicrobial Activity of this compound Derivatives

CompoundMicroorganismMIC (µM)Reference
4-isopropylbenzylcinnamide (18)S. aureus (ATCC-35903)458.15[9]
4-isopropylbenzylcinnamide (18)S. epidermidis (ATCC-12228)458.15[9]
4-isopropylbenzylcinnamide (18)P. aeruginosa (ATCC-25853)458.15[9]
Decyl cinnamate (B1238496) (9)S. aureus (ATCC-35903)550.96[9]
Decyl cinnamate (9)S. epidermidis (ATCC-12228)550.96[9]
Decyl cinnamate (9)P. aeruginosa (ATCC-25853)550.96[9]
Butyl cinnamate (6)C. albicans (ATCC-76485)626.62[9]
Butyl cinnamate (6)C. tropicalis (ATCC-13803)626.62[9]
Butyl cinnamate (6)C. glabrata (ATCC-90030)626.62[9]

Experimental Protocols

The methodologies employed to assess the bioactivity of this compound derivatives are crucial for understanding the context and comparability of the reported data. Below are detailed protocols for key experiments cited in the literature.

Anticancer Activity Assessment (MTT Assay)

  • Cell Culture: Human cancer cell lines (e.g., HCT-116, MCF-7, Caco-2, HT-29) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity Assessment (Broth Microdilution Method for MIC Determination)

  • Microorganism Preparation: Bacterial or fungal strains are grown on appropriate agar (B569324) plates. A single colony is used to inoculate a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi), which is then incubated to achieve a logarithmic growth phase. The culture is diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: The test compounds are serially diluted in the appropriate broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microorganism suspension. A positive control (microorganisms with no compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified time (e.g., 24 hours for bacteria, 48 hours for fungi).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

Several studies have elucidated the molecular mechanisms underlying the bioactivity of this compound derivatives, with the Nrf2 and NF-κB signaling pathways being prominently implicated.

Nrf2 Signaling Pathway

Substituted N-phenyl cinnamamide (B152044) derivatives have been shown to activate the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway.[7] Nrf2 is a key transcription factor that regulates the expression of antioxidant proteins. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to electrophilic compounds like cinnamamide derivatives, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, upregulating the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[7]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cinnamamide Cinnamamide Keap1_Nrf2 Keap1-Nrf2 Complex Cinnamamide->Keap1_Nrf2 inactivates Keap1 Nrf2_ub Nrf2 (Ubiquitinated) Keap1_Nrf2->Nrf2_ub promotes ubiquitination (basal state) Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Proteasome Proteasome Nrf2_ub->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocates to ARE ARE Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Caption: Nrf2 signaling pathway activation by this compound derivatives.

NF-κB Signaling Pathway

The anti-inflammatory effects of some cinnamic acid derivatives have been attributed to their ability to inhibit the NF-κB signaling pathway.[3] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes. This compound derivatives can interfere with this cascade, preventing NF-κB activation and reducing inflammation.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB IkB_p IκB-P IkB_NFkB->IkB_p NFkB NF-κB IkB_p->NFkB releases Proteasome Proteasome IkB_p->Proteasome degradation NFkB_n NF-κB NFkB->NFkB_n translocates to Cinnamamide Cinnamamide Cinnamamide->IKK inhibits DNA DNA NFkB_n->DNA binds to Proinflammatory_Genes Pro-inflammatory Genes DNA->Proinflammatory_Genes activates transcription experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Bioactivity Screening cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of Cinnamamide Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Primary_Screening Primary Screening (e.g., MTT Assay) Characterization->Primary_Screening Secondary_Screening Secondary Screening (e.g., Antimicrobial Assays) Primary_Screening->Secondary_Screening Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot for Nrf2, NF-κB) Secondary_Screening->Pathway_Analysis Target_Identification Target Identification Pathway_Analysis->Target_Identification

References

Unveiling a World of Potential: Comparative Docking Studies of (E)-Cinnamamide and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

(E)-Cinnamamide, a naturally occurring compound, and its synthetic analogs are emerging as a versatile scaffold in drug discovery, demonstrating a wide range of biological activities. This guide provides a comparative analysis of molecular docking studies on these compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of their potential therapeutic applications. By examining their interactions with various protein targets, we can glean insights into their mechanisms of action and pave the way for the development of novel therapeutics.

This comparative guide synthesizes data from multiple studies, focusing on the binding affinities and interaction patterns of this compound analogs with key protein targets implicated in cancer, infectious diseases, and other pathological conditions. The quantitative data, experimental protocols, and visual representations of key processes are presented to facilitate a deeper understanding of the structure-activity relationships within this promising class of compounds.

Quantitative Comparison of Binding Affinities

The following tables summarize the binding energies and inhibitory concentrations of various this compound analogs against different protein targets, as determined by molecular docking and in vitro assays. Lower binding energy values and inhibitory concentrations (IC50) are indicative of more potent interactions.

Target Protein Compound/Analog Binding Energy (kcal/mol) Reference
P-glycoproteinCompound 10-5.57[1]
Topoisomerase I (Top1)Compound 6b-5.58[2]
InhA (M. tuberculosis)Cinnamamide (B152044) 1c-4.13[3][4]
FAB proteinCompound 5-8.397[5]
Target Enzyme Compound/Analog IC50 Reference
Bovine Arginase ICaffeic acid phenylamide (CAPA)6.9 ± 1.3 µM
Human Arginase ICaffeic acid phenylamide (CAPA)60.3 ± 7.8 µM
EGFR kinaseCompound 10e9.1 nM
EGFR kinaseCompound 10k3.6 nM
P388 leukemia cellsCompound 6b1.48 µg/ml

Experimental Protocols: A Look into the Methodology

The molecular docking studies cited in this guide employed robust and validated computational methods to predict the binding modes and affinities of this compound analogs. While specific parameters may vary between studies, a generalized workflow can be outlined.

A Generalized Molecular Docking Workflow

cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage P Protein Structure Preparation (e.g., PDB download, water removal, protonation) G Grid Box Generation (Defining the active site) P->G L Ligand Structure Preparation (2D to 3D conversion, energy minimization) D Docking Simulation (e.g., AutoDock, GLIDE) L->D G->D S Scoring and Ranking (Based on binding energy) D->S V Visualization and Interaction Analysis (e.g., Discovery Studio, PyMOL) S->V

Caption: A generalized workflow for molecular docking studies.

A frequently utilized software for these simulations is AutoDock. In a typical protocol, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank. The ligand, in this case, a cinnamamide derivative, is prepared by optimizing its geometry. A grid box is then defined around the active site of the protein to specify the search space for the docking algorithm. The Lamarckian Genetic Algorithm is a commonly employed algorithm to explore various conformations of the ligand within the active site. The final results are ranked based on their predicted binding energies, and the most favorable poses are analyzed to understand the key molecular interactions, such as hydrogen bonds and hydrophobic contacts. Validation of the docking protocol is often performed by redocking a known co-crystallized ligand and ensuring the root mean square deviation (RMSD) is low, typically below 2 Å.

Signaling Pathways and Mechanisms of Action

Molecular docking studies have been instrumental in elucidating the potential mechanisms by which this compound and its analogs exert their biological effects. For instance, by targeting key proteins in signaling pathways, these compounds can modulate cellular processes involved in disease progression.

Inhibition of the EGFR Signaling Pathway

Several cinnamamide derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers. By blocking the EGFR signaling cascade, these compounds can inhibit cancer cell proliferation and survival.

cluster_pathway EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Cinn Cinnamamide Analog Cinn->EGFR

Caption: Inhibition of the EGFR signaling pathway by cinnamamide analogs.

Targeting Arginase in Disease

Arginase is an enzyme implicated in various diseases, and its inhibition is a promising therapeutic strategy. Docking studies have shown that cinnamamide derivatives can bind to the active site of arginase, suggesting their potential as inhibitors.

cluster_arginase Arginase Inhibition Arginine Arginine Arginase Arginase Arginine->Arginase Ornithine Ornithine + Urea Arginase->Ornithine Cinn Cinnamamide Derivative Cinn->Arginase

References

Safety Operating Guide

Navigating the Safe Disposal of (E)-Cinnamamide: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of (E)-Cinnamamide, ensuring a safe and compliant laboratory environment.

This compound is a compound that requires careful handling due to its classification as harmful if swallowed.[1][2][3] Adherence to established protocols for the disposal of this substance is paramount to protect both laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). Standard laboratory safety practices should always be observed.

  • Eye Protection: Wear safety glasses with side shields or goggles.[3]

  • Hand Protection: Wear appropriate chemical-resistant gloves.[3]

  • Skin Protection: Wear a lab coat and ensure skin is not exposed.

  • Respiratory Protection: In case of insufficient ventilation or dust formation, use a NIOSH/MSHA approved respirator.

  • Ventilation: Handle the substance in a well-ventilated area.

Quantitative Data on this compound

PropertyValueSource
CAS Number 621-79-4
Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
Hazard Classification Acute toxicity - oral, Category 4
Signal Word Warning
Hazard Statement Harmful if swallowed.

Step-by-Step Disposal Protocol

1. Waste Collection and Containerization:

  • Collect waste this compound, including any contaminated materials (e.g., paper towels, gloves), in a designated and clearly labeled hazardous waste container.

  • The container must be in good condition, compatible with the chemical, and have a secure lid.

  • For spills, carefully sweep the solid material into a suitable container for disposal. Avoid creating dust.

2. Labeling:

  • Clearly label the hazardous waste container with the words "Hazardous Waste" and the full chemical name: "this compound".

  • Include any other information required by your institution's Environmental Health and Safety (EHS) department.

3. Storage and Segregation:

  • Store the hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • Ensure that the container is segregated from incompatible materials, particularly strong acids and oxidizing agents.

  • Keep the container closed except when adding waste.

4. Arrange for Disposal:

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Follow all institutional and local regulations for hazardous waste disposal. Disposal of contents and container must be in accordance with local, regional, national, and international regulations.

5. Empty Containers:

  • Empty containers that held this compound may retain product residue. These containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

  • After triple-rinsing and ensuring the container is free of residue, it may be disposed of as regular laboratory trash, following institutional guidelines.

Experimental Protocols

While specific chemical degradation protocols for this compound are not provided in safety data sheets, the general procedure for handling a small spill is as follows:

Small Spill Clean-up Protocol:

  • Ensure Proper PPE: Before addressing the spill, ensure you are wearing the appropriate personal protective equipment as outlined above.

  • Ventilate the Area: If not already working in a well-ventilated space, ensure adequate ventilation.

  • Contain the Spill: Prevent the spread of the solid material.

  • Collect the Material: Carefully sweep up the spilled this compound and place it into a suitable, closed container labeled for disposal. Avoid actions that could generate dust.

  • Clean the Area: Clean the spill area with a damp cloth or paper towel to remove any remaining residue. The cleaning materials should also be placed in the hazardous waste container.

  • Dispose of Waste: Dispose of the container with the collected waste and cleaning materials as hazardous waste, following the procedures outlined above.

Logical Workflow for Disposal

Disposal_Workflow Logical Workflow for this compound Disposal cluster_prep Preparation cluster_collection Collection & Containment cluster_storage Interim Storage cluster_disposal Final Disposal A Identify this compound Waste B Wear Appropriate PPE A->B C Collect waste in a compatible, sealed container B->C D Label container as 'Hazardous Waste: This compound' C->D E Store in designated Satellite Accumulation Area (SAA) D->E F Segregate from incompatible materials E->F G Contact Institutional EHS for pickup F->G H Disposal by licensed hazardous waste vendor G->H I Document waste disposal H->I

References

Essential Safety and Logistics for Handling (E)-Cinnamamide

Author: BenchChem Technical Support Team. Date: December 2025

(E)-Cinnamamide is a chemical compound utilized in various research and development applications. While it presents a moderate hazard profile, adherence to strict safety protocols is essential to minimize risk and ensure a safe laboratory environment. This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals.

Hazard Identification and Classification

This compound is classified as harmful if swallowed. Ingestion may lead to irritation of the digestive tract. While comprehensive toxicological data is not available, it may also cause irritation to the skin, eyes, and respiratory tract upon contact or inhalation. It is crucial to handle this compound with care to avoid direct contact and aerosol generation.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent exposure.

PPE CategorySpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Thickness should be appropriate for the task.Prevents skin contact and absorption.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical safety goggles.Protects eyes from splashes and airborne particles.
Body Protection Laboratory coat or appropriate protective clothing.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH/MSHA approved respirator is recommended if ventilation is inadequate or if dust formation is likely.Prevents inhalation of dust and aerosols.

Quantitative Safety Data

The following table summarizes the available quantitative safety data for this compound. It is important to note that occupational exposure limits have not been established by major regulatory bodies such as OSHA or ACGIH.

ParameterValueSpeciesReference
Acute Oral Toxicity (LD50) 1600 mg/kgMouse

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population after a specified test duration.

Handling and Storage Procedures

Engineering Controls:

  • Work in a well-ventilated area. The use of a chemical fume hood is recommended, especially when handling the powdered form or generating aerosols.

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

Safe Handling Practices:

  • Avoid contact with skin, eyes, and clothing.

  • Minimize dust generation and accumulation.

  • Wash hands thoroughly after handling and before eating, drinking, or smoking.

  • Keep the container tightly closed when not in use.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as oxidizing agents.

  • Some sources recommend refrigeration for storage.

Spill and Emergency Procedures

Spill Cleanup:

  • Evacuate the area and ensure adequate ventilation.

  • Wear the appropriate personal protective equipment as outlined above.

  • For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal. Avoid generating dust.

  • Clean the spill area with a suitable solvent or detergent and water.

First Aid Measures:

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and drink 2-4 cupfuls of water or milk. Seek immediate medical attention.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • In Case of Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with local, regional, and national regulations.

Waste Collection:

  • Solid Waste: Contaminated gloves, weigh papers, and other solid materials should be placed in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not pour down the drain.

Disposal Method:

  • Dispose of the waste through a licensed hazardous waste disposal company. The container should be clearly labeled with the contents, including the chemical name "this compound".

Safe Handling Workflow

The following diagram illustrates the key steps for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling A Conduct Risk Assessment B Don Personal Protective Equipment (PPE) A->B C Prepare Work Area (Fume Hood) B->C D Weigh/Handle this compound C->D E Perform Experimental Procedure D->E F Decontaminate Equipment & Work Area E->F G Segregate & Label Hazardous Waste F->G H Dispose of Waste via Approved Channels G->H I Doff PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for the safe handling of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-Cinnamamide
Reactant of Route 2
Reactant of Route 2
(E)-Cinnamamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。